(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675580-49-1 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will explore its chemical identity, a proposed synthetic pathway rooted in established methodologies, its physicochemical properties, and its potential applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Compound Identification
The subject of this guide is the imidazo[1,2-b]pyridazine derivative, this compound. This compound is a valuable intermediate for chemical synthesis due to its reactive chlorosubstituent and the primary alcohol functional group, which allow for a variety of subsequent chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 675580-49-1 | [1][2] |
| Molecular Formula | C₇H₆ClN₃O | [1][2] |
| Molecular Weight | 183.60 g/mol | [1][2] |
| Synonyms | 6-Chloroimidazo[1,2-b]pyridazine-3-methanol | [3] |
Synthesis and Mechanism
The synthesis of related compounds, such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine from 3-amino-6-chloropyridazine and 1,3-dichloroacetone, provides a strong precedent for this approach[4].
Proposed Synthetic Protocol
This protocol outlines a two-step process starting from commercially available 3-amino-6-chloropyridazine.
Step 1: Cyclocondensation to form the Imidazo[1,2-b]pyridazine Ring
The key step is the reaction of 3-amino-6-chloropyridazine with a suitable C3 synthon. 1,3-dihydroxyacetone is a logical, though potentially less reactive, choice. A more reactive alternative would be a protected version, such as 1,3-diacetoxyacetone, followed by deprotection.
-
Reactants:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
1,3-Dihydroxyacetone or 1,3-diacetoxyacetone (1.1 eq)
-
-
Solvent: A high-boiling point solvent such as n-butanol or dimethoxyethane (DME) is suitable.
-
Conditions: The reaction mixture is heated under reflux for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Mechanism: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridazine onto one of the carbonyl groups of the dicarbonyl species, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Step 2: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Inhibition of the Mps1 kinase pathway by an imidazo[1,2-b]pyridazine-based inhibitor.
Conclusion and Future Perspectives
This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its utility is primarily derived from the versatile imidazo[1,2-b]pyridazine core, which has proven to be a highly effective scaffold for targeting protein kinases involved in cancer and other diseases. The presence of two distinct functional handles—a reactive chlorine atom and a primary alcohol—provides chemists with the flexibility to generate diverse chemical libraries for structure-activity relationship (SAR) studies. Future research will likely continue to leverage this and similar intermediates to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. [Link]
- MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
- PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
- ChemUniverse. (n.d.). This compound. [Link]
- ResearchGate. (2021).
Sources
An In-Depth Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Abstract
This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, headlined by its molecular weight, and present detailed protocols for its synthesis and structural analysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical scaffold. The guide explores the broader context of the imidazo[1,2-b]pyridazine framework, a privileged structure in the development of novel therapeutics, particularly in oncology and immunology.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered substantial attention in pharmaceutical research. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous derivatives with diverse therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]
One of the most notable examples of a drug featuring this scaffold is Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.[3] The success of Ponatinib has spurred further investigation into this chemical class, establishing the imidazo[1,2-b]pyridazine core as a "privileged scaffold" in modern drug discovery.[2][3] this compound serves as a key building block in the synthesis of more complex molecules within this class. The chloro-substituent at the 6-position and the methanol group at the 3-position provide reactive handles for further chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics to formulation and bioavailability. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 183.6 g/mol | [5][6][7] |
| Exact Mass | 183.5950 g/mol | [8] |
| Molecular Formula | C₇H₆ClN₃O | [5][6][7][8] |
| CAS Number | 675580-49-1 | [5][6][7] |
| Canonical SMILES | C1=CC(=NN2C1=NC=C2CO)Cl | [] |
| InChI Key | VZFRNQCOHYEZFL-UHFFFAOYSA-N |
Synthesis and Workflow
The synthesis of this compound and its derivatives typically involves the cyclocondensation of an aminopyridazine with an α-halocarbonyl compound. While specific, detailed synthesis routes for this exact molecule are proprietary or embedded within broader patents, a general, well-established procedure for creating the imidazo[1,2-b]pyridazine core can be adapted.
Generalized Synthesis Workflow
The following diagram illustrates a common synthetic pathway to related imidazo[1,2-b]pyridazine structures, which serves as a logical framework for producing the target compound.
Caption: Generalized synthetic workflow for imidazo[1,2-b]pyridazine derivatives.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for this scaffold.
Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Intermediate) [10]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1 equiv.) and 1,2-dimethoxyethane (DME) as the solvent.
-
Reagent Addition: Add 1,3-dichloroacetone (1.1 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expert's Rationale: The cyclocondensation reaction forms the bicyclic imidazopyridazine core. DME is an effective polar aprotic solvent for this type of reaction. Refluxing provides the necessary activation energy for the cyclization to occur efficiently.
-
-
Workup: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid via column chromatography on silica gel (eluent: dichloromethane/ethyl acetate) to yield the intermediate product.[10]
Step 2: Conversion to this compound This step is conceptual, as the direct conversion from a 2-chloromethyl to a 3-methanol is not straightforward and likely involves a different starting α-halocarbonyl or subsequent multi-step functional group manipulations. A more direct route would involve using a reagent like 1-chloro-3-hydroxyacetone in Step 1, though this may have different reactivity patterns.
Structural Elucidation and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. Standard analytical techniques are employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine and imidazole rings, as well as a characteristic signal for the methylene protons (-CH₂OH) and the hydroxyl proton (-OH). The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), while the methylene protons would be expected around δ 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms in the molecule, with the aromatic carbons appearing downfield and the methylene carbon appearing more upfield.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight. The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.6. The characteristic isotopic pattern for a single chlorine atom (a ~3:1 ratio of M to M+2 peaks) would provide definitive evidence of its presence.
-
Analytical Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. labsolu.ca [labsolu.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol: A Senior Application Scientist's In-Depth Guide
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. This guide provides a detailed, technically sound protocol for the synthesis of a key derivative, (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process.
I. Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the construction of the core heterocyclic system, followed by regioselective formylation, and culminating in the reduction of the aldehyde to the desired primary alcohol. This strategy allows for the controlled introduction of the hydroxymethyl group at the C3 position, a common site for further functionalization in drug discovery programs.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Part 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The initial step involves the construction of the imidazo[1,2-b]pyridazine ring system through the condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde. This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the aldehyde, followed by an intramolecular cyclization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-Amino-6-chloropyridazine | ≥98% | Sigma-Aldrich |
| Chloroacetaldehyde (50% aq. soln.) | Sigma-Aldrich | |
| Ethanol | Anhydrous | Fisher Scientific |
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq).
-
Add a 50% aqueous solution of chloroacetaldehyde (1.5 eq).[1]
-
Heat the reaction mixture to 90°C and maintain for 5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Distill off the water under reduced pressure to obtain a crude solid.[1]
-
Add ethanol to the crude solid and stir vigorously.[1]
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 6-chloroimidazo[1,2-b]pyridazine as a solid.
Expert Insights: The use of an aqueous solution of chloroacetaldehyde is a practical choice for this reaction. The reaction is typically robust and proceeds to high conversion. The ethanol wash is effective in removing residual starting materials and impurities.
Part 2: Vilsmeier-Haack Formylation to Yield 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems.[2][3] In this step, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile to introduce a formyl group at the electron-rich C3 position of the imidazo[1,2-b]pyridazine ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Chloroimidazo[1,2-b]pyridazine | (From Part 1) | - |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - |
| Deionized water | - | - |
Step-by-Step Protocol:
-
In a three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (5.0 eq) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde.
Expert Insights: The pre-formation of the Vilsmeier reagent at low temperature is critical to control the exothermic reaction. The C3 position is the most nucleophilic site on the imidazo[1,2-b]pyridazine ring, leading to highly regioselective formylation. Careful quenching is necessary due to the reactive nature of any remaining POCl₃.
Part 3: Reduction to this compound
The final step is the chemoselective reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that will selectively reduce aldehydes in the presence of the chloro-substituted pyridazine ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | (From Part 2) | - |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Deionized water | - | - |
| Ethyl acetate | ACS Grade | Fisher Scientific |
Step-by-Step Protocol:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Expert Insights: The portion-wise addition of NaBH₄ at low temperature helps to control the exothermic reaction and prevent over-reduction or side reactions. The use of methanol as a solvent is advantageous as it readily dissolves the starting material and the borohydride reagent.
III. Characterization Data
Expected Analytical Data for this compound:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.2-8.4 (d, 1H), 7.8-8.0 (s, 1H), 7.2-7.4 (d, 1H), 5.2-5.4 (t, 1H, -OH), 4.6-4.8 (d, 2H, -CH₂OH). (Note: Exact shifts may vary slightly) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~145, ~140, ~130, ~125, ~120, ~115, ~55 (-CH₂OH). (Note: Specific assignments require further analysis) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₇ClN₃O⁺, found ~184.0. |
IV. Conclusion
This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocols, coupled with insights from an experienced perspective, ensures a high probability of success for scientists in the field.
V. References
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
6-chloroimidazo(1,2-b)pyradazine hydrochloride. Google Patents. Available at:
-
Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents. Available at:
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at:
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. SciELO México. Available at: [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
Spectroscopic Characterization of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure, forming the core of various biologically active molecules, including kinase inhibitors.[1] Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, offering insights into experimental design, data interpretation, and the underlying scientific principles. While experimentally obtained spectra for this specific molecule are not widely published, this guide will leverage data from analogous structures and predictive models to provide a robust framework for its spectroscopic analysis.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with conventional atom numbering used for NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30) with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of similar heterocyclic systems and the use of NMR prediction software.[2][3][4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | Doublet | 1H | H-7 |
| ~7.8 - 8.1 | Singlet | 1H | H-2 |
| ~7.2 - 7.5 | Doublet | 1H | H-8 |
| ~5.0 - 5.5 | Triplet | 1H | -OH |
| ~4.7 - 5.0 | Doublet | 2H | -CH₂- |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0 - 8.5 ppm): The imidazo[1,2-b]pyridazine core gives rise to characteristic signals in the downfield region of the spectrum. The protons on the pyridazine ring (H-7 and H-8) are expected to appear as doublets due to coupling with each other. The proton on the imidazole ring (H-2) should appear as a singlet, as it lacks adjacent proton neighbors. The electron-withdrawing nature of the chloro group at C-6 and the fused imidazole ring will influence the precise chemical shifts of these protons.
-
Methanol Group (-CH₂OH): The methylene protons (-CH₂-) adjacent to the imidazole ring are expected to appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) itself will likely appear as a triplet, coupling with the adjacent methylene protons. The chemical shift of the hydroxyl proton can be variable and is dependent on concentration, temperature, and solvent. In DMSO-d₆, this proton is more likely to be observed as a distinct peak, whereas in CDCl₃, it may be broader or exchange with residual water.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use a broadband probe to observe the wide range of ¹³C chemical shifts (typically 0-200 ppm).
-
Employ a standard pulse sequence with proton decoupling (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon atom.
-
A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied (Fourier transform, phasing, baseline correction, and chemical shift calibration using the solvent peak, e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on established data for similar heterocyclic systems and computational prediction tools.[6][7][8]
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-8a |
| ~135 - 140 | C-2 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-3 |
| ~115 - 120 | C-7 |
| ~55 - 60 | -CH₂- |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The carbon atoms of the heterocyclic rings will resonate in the downfield region (115-150 ppm). The carbon atom bearing the chloro group (C-6) is anticipated to be significantly downfield. The methylene carbon of the methanol group will appear in the upfield region of the spectrum (around 55-60 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (expected) |
| [M+H]⁺ | C₇H₇ClN₃O⁺ | 184.0272 |
| [M+Na]⁺ | C₇H₆ClN₃ONa⁺ | 206.0092 |
Interpretation of the Mass Spectrum
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 184.0272. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a second peak at [M+2+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope. High-resolution mass spectrometry will allow for the confirmation of the molecular formula (C₇H₆ClN₃O) by comparing the experimentally measured accurate mass to the calculated value. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS), which would likely involve the loss of the methanol group or other characteristic cleavages of the heterocyclic core.[9]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 | O-H stretch | Alcohol |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (-CH₂-) |
| 1600 - 1650 | C=N stretch | Imidazole/Pyridazine |
| 1450 - 1550 | C=C stretch | Aromatic |
| 1000 - 1100 | C-O stretch | Primary Alcohol |
| 700 - 800 | C-Cl stretch | Chloroalkane |
Interpretation of the IR Spectrum
The IR spectrum will provide valuable information confirming the presence of key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings and the aliphatic methylene group will be observed in their respective characteristic regions. The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings will appear in the 1450-1650 cm⁻¹ region. The C-O stretch of the primary alcohol and the C-Cl stretch will also give rise to characteristic absorption bands.[10][11][12][13]
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides confirmation of the key functional groups. By employing the protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the structure and purity of this important heterocyclic compound, ensuring the integrity and reproducibility of their scientific investigations.
References
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- AccelaChem. 6-Chloroimidazo[1,2-b]pyridazine-3-methanol.
- ChemUniverse. This compound.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
- ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- CASPRE. 13C NMR Predictor.
- Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
- ResearchGate. FTIR spectra of synthesized surfactants: a) imidazole-based-and b)...
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- The Royal Society of Chemistry. Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
- ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- NMRDB.org. Simulate and predict NMR spectra.
- Wikipedia. Imidazopyridazine.
- NMRDB.org. Predict 13C carbon NMR spectra.
- Aladdin. This compound.
- ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Liu, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 224-228.
- ResearchGate. Computational protocols for calculating 13C NMR chemical shifts.
- Tomasoni, G., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113833.
- Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. CASPRE [caspre.ca]
- 7. Visualizer loader [nmrdb.org]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
1H NMR spectrum of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
An In-Depth Technical Guide to the ¹H NMR Spectrum of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a detailed examination of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4][5] We will dissect the theoretical basis for the expected spectrum, including chemical shift predictions, spin-spin coupling patterns, and signal integration. A comprehensive, step-by-step protocol for sample preparation and data acquisition is presented, followed by a thorough interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the routine characterization of novel chemical entities.
Introduction & Significance
The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold frequently incorporated into molecules designed for therapeutic applications.[1][2] Its rigid, planar structure and distribution of nitrogen atoms make it an attractive framework for interacting with biological targets. Compounds containing this moiety have been investigated for a wide range of activities, including as kinase inhibitors for oncology (e.g., Ponatinib) and as agents targeting beta-amyloid plaques in Alzheimer's disease research.[1][5] The specific substitution pattern on the bicyclic ring system dictates the molecule's pharmacological profile, making precise structural confirmation paramount.
This compound: A Key Synthetic Intermediate
This compound (CAS: 675580-49-1) is a key building block for the synthesis of more complex imidazo[1,2-b]pyridazine derivatives.[6][7][8] The chloro-substituent at the 6-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities.[9] The hydroxymethyl group at the 3-position can be further oxidized or functionalized. Accurate characterization of this intermediate is critical to ensure the identity and purity of subsequent compounds in a synthetic sequence.
The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides invaluable information regarding the electronic environment of every proton in a molecule. By analyzing three key features—chemical shift (δ), integration, and signal multiplicity (splitting pattern)—one can deduce the connectivity of atoms and confirm the overall structure. For a molecule like this compound, ¹H NMR serves as the primary method for confirming its successful synthesis and purity.
Chemical Structure and Proton Environment Analysis
To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all unique proton environments.
Caption: Standard workflow for NMR data acquisition and processing.
Detailed ¹H NMR Spectrum Interpretation
While an experimental spectrum is not publicly available, a predicted spectrum can be constructed based on known chemical shift values of similar imidazo[1,2-b]pyridazine structures. [10][11]The following is a detailed interpretation of the expected signals in DMSO-d₆.
Predicted Signal Assignment and Justification
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Justification |
| H-8 | 8.5 - 8.7 | Doublet (d) | 1H | ~9.5 | This proton is on a carbon adjacent to a ring nitrogen, leading to significant deshielding. It is coupled only to H-7. [11] |
| H-2 | 8.0 - 8.2 | Singlet (s) | 1H | N/A | Protons on imidazole rings typically appear in this downfield region. [12]It has no adjacent protons, thus appearing as a singlet. |
| H-7 | 7.3 - 7.5 | Doublet (d) | 1H | ~9.5 | Coupled to H-8. The chloro-substituent at the adjacent C-6 position exerts a deshielding effect. |
| -OH | 5.4 - 5.6 | Triplet (t) | 1H | ~5.5 | The hydroxyl proton signal in DMSO is typically sharp and couples to the adjacent methylene protons. [13]Its chemical shift is concentration and temperature dependent. |
| -CH₂- | 4.7 - 4.9 | Doublet (d) | 2H | ~5.5 | These methylene protons are deshielded by the adjacent aromatic ring and the oxygen atom. They are coupled to the -OH proton. |
Note: Chemical shifts are predictions relative to TMS at 0.00 ppm. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[14]
Analysis of Spin Systems
-
AX System: The pyridazine ring protons, H-7 and H-8 , form a classic AX spin system. They are chemically distinct and couple to each other, resulting in two doublets with an identical coupling constant (J₇,₈ ≈ 9.5 Hz). The large J-value is characteristic of ortho-coupling in a six-membered aromatic ring.
-
A₂X System: The -CH₂- and -OH protons form an A₂X spin system in DMSO-d₆. The two methylene protons (-CH₂-) are chemically equivalent and couple to the single hydroxyl proton (-OH). This results in the -CH₂- signal appearing as a doublet and the -OH signal appearing as a triplet. In other solvents like CDCl₃, rapid proton exchange with trace water can decouple this system, causing the -OH to become a broad singlet and the -CH₂- to appear as a singlet. [15]
-
Singlet: The H-2 proton is isolated from other protons by more than three bonds, so it does not exhibit coupling and appears as a sharp singlet.
Conclusion: Correlating Structure to Spectrum
The predicted ¹H NMR spectrum provides a unique fingerprint for this compound. The downfield doublets confirm the 1,2-disubstituted pattern of the pyridazine ring, while the singlet at ~8.1 ppm is characteristic of the H-2 proton on the imidazole moiety. The coupled doublet and triplet of the hydroxymethyl group confirm its presence and connectivity. By carefully analyzing the chemical shifts, integration values, and coupling patterns, a researcher can unequivocally confirm the structure and assess the purity of this valuable synthetic intermediate, ensuring fidelity in subsequent drug development efforts.
References
- The Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
- Kuznetsova, S. A., et al. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate. Beilstein Journal of Organic Chemistry.
- The Royal Society of Chemistry. (2014). Supporting information: A Pyrene-Functionalized Zinc(II)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP.
- Wikipedia. Imidazopyridazine.
- MDPI. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules.
- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- ResearchGate. (2015). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- ResearchGate. (2020). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents.
- ResearchGate. (2022). ¹H NMR spectra of 1 in the solvent mixtures of DMSO-d6 and 50% of D2O (a), DMSO-d6 and 30% methanol-d4 (b), compared to neat DMSO-d6 (c).
- National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program.
- TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
- National Center for Biotechnology Information. Imidazo(1,2-b)pyridazine. PubChem.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank.
- ResearchGate. (2008). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.
- ResearchGate. (2007). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- ChemUniverse. This compound.
- National Center for Biotechnology Information. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.
- PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 675580-49-1|this compound|BLD Pharm [bldpharm.com]
- 8. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. chem.washington.edu [chem.washington.edu]
- 15. researchgate.net [researchgate.net]
Purity analysis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
An In-Depth Technical Guide to the Purity Analysis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for more complex active pharmaceutical ingredients (APIs). Ensuring the purity and quality of this intermediate is paramount, as the presence of impurities can have profound implications for the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations. We will explore a multi-modal analytical approach, detailing the causality behind methodological choices and providing robust, self-validating protocols for researchers, analytical scientists, and drug development professionals.
Introduction: The Imperative of Purity
The molecular structure of this compound, with its fused heterocyclic core and reactive hydroxymethyl group, presents a unique analytical challenge. Its purity profile is a direct reflection of the synthesis and purification processes employed. According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be rigorously controlled and characterized.[1][2] These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents.[3][4]
A thorough understanding of potential impurities is the first step in developing a robust analytical strategy. Based on common synthetic routes for imidazopyridazines, which often involve the condensation of an aminopyridazine with an α-haloketone or equivalent, we can anticipate several classes of process-related impurities.[5][6]
-
Starting Materials: Unreacted 3-amino-6-chloropyridazine.
-
Intermediates: Incompletely cyclized or side-reaction products.
-
By-products: Compounds formed from competing reaction pathways.
-
Degradation Products: Impurities formed during manufacturing or storage due to factors like heat, light, or oxidation.[4]
-
Reagents, Ligands, and Catalysts: Residual components from the synthesis.
This guide will systematically address the analytical techniques required to detect, identify, and quantify these potential impurities, ensuring the final material meets the stringent quality standards required for pharmaceutical development.
Caption: High-level workflow for comprehensive purity assessment.
Chromatographic Methods: The Cornerstone of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of APIs due to its high resolution, sensitivity, and quantitative accuracy.[7] A well-developed HPLC method can separate the main component from a wide range of potential impurities in a single analysis.
Method Development Rationale: Reversed-Phase HPLC
The choice of a reversed-phase (RP) HPLC method is dictated by the polarity of this compound. The molecule possesses both polar (hydroxyl, nitrogen atoms) and non-polar (chlorinated aromatic system) characteristics, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Causality: A gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic component (e.g., acetonitrile or methanol), is crucial. This ensures that highly polar, early-eluting impurities are well-resolved from the solvent front, while more non-polar, late-eluting by-products are efficiently eluted from the column, preventing carryover and providing a complete impurity profile within a reasonable runtime.[8]
-
Expertise: The addition of a buffer (e.g., ammonium acetate) to the aqueous mobile phase is recommended to control the pH.[8] This stabilizes the ionization state of the basic nitrogen atoms in the imidazopyridazine ring, leading to consistent retention times and improved peak symmetry. UV detection at a wavelength where the chromophore exhibits high absorbance (e.g., ~254 nm or a lambda max determined by a photodiode array detector) provides the necessary sensitivity for detecting impurities at levels required by ICH guidelines (e.g., reporting threshold of 0.05%).[1]
Protocol: HPLC-UV Purity Determination
This protocol is a robust starting point and must be validated for its intended use.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
System Suitability (Self-Validation):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation: Inject the sample solution. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Impurity Profile
| Peak # | Retention Time (min) | Area (%) | Impurity Classification | Status |
| 1 | 4.5 | 0.04 | Unknown | Below Reporting Threshold |
| 2 | 8.2 | 0.08 | Process Impurity A | Report & Identify |
| 3 | 11.5 | 99.75 | API | - |
| 4 | 15.1 | 0.13 | Degradant B | Report, Identify & Qualify |
Thresholds based on a hypothetical maximum daily dose > 2g, as per ICH Q3A(R2) guidelines.[3]
Spectroscopic Methods: Structural Confirmation and Identification
While chromatography separates impurities, spectroscopy identifies them. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous structural confirmation of the API and elucidation of unknown impurity structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the identity of the this compound and can be used to detect and quantify impurities containing protons.
-
Expertise: The spectrum should be consistent with the expected structure, showing characteristic signals for the protons on the imidazopyridazine ring system, the methylene bridge, and the hydroxyl group. The integration of these signals should correspond to the number of protons. Impurities will present as additional, distinct peaks in the spectrum. For quantitative purposes (qNMR), a certified internal standard with a known concentration is added to the sample, allowing for the direct calculation of the API's absolute purity without reliance on a specific API reference standard.
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for identifying unknown impurities.
-
Causality: As the HPLC separates the components, the mass spectrometer provides the mass-to-charge ratio (m/z) for each peak. For this compound (C₇H₆ClN₃O), the expected molecular ion peak [M+H]⁺ would be approximately 184.02.[9][10] Any peak with a different m/z value is an impurity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation.[11]
Caption: Integrated spectroscopic approach for impurity identification.
Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physicochemical properties of the API, including purity, polymorphism, and thermal stability.[12][13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, DSC shows a sharp, well-defined endotherm corresponding to its melting point.
-
Trustworthiness: The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting peak. The van't Hoff equation provides the theoretical basis for this phenomenon, allowing specialized software to estimate the molar purity of the sample from the shape of the melting endotherm. This provides an orthogonal check on purity values obtained by chromatography.[14] DSC is also a primary tool for identifying different polymorphic forms, which can have different solubility and stability profiles.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of volatile components.
-
Expertise: A TGA scan will reveal the decomposition temperature of the API. A significant mass loss at temperatures below 100°C often indicates the presence of residual water, while mass loss corresponding to the boiling points of common organic solvents can indicate residual solvents from the synthesis. This data is complementary to Gas Chromatography (GC) analysis for residual solvents.
Protocol: Thermal Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Method:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the onset temperature and peak maximum of the melting endotherm.
-
-
TGA Method:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heat the sample from 25 °C to a temperature well above its decomposition point (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record any mass loss events and the corresponding temperatures.
-
Conclusion: An Integrated Approach to Quality Assurance
The purity analysis of this compound is not a task for a single analytical technique. Rather, it requires a carefully designed, multi-faceted approach that combines the separation power of chromatography, the identification capabilities of spectroscopy, and the physicochemical insights from thermal analysis. This integrated strategy ensures that the material is not only pure by percentage but is also well-characterized, stable, and free from potentially harmful impurities. By adhering to the principles and protocols outlined in this guide, researchers and developers can establish a robust, self-validating system for quality control, ensuring the integrity of this critical chemical building block and the success of subsequent drug development efforts.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Journal of Scientific Innovations and Creative Research. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- National Institutes of Health (NIH). (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- BLD Pharm. (n.d.). This compound.
- International Journal of Pharmaceutical Investigation. (2024, April-June). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- CymitQuimica. (n.d.). 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL.
- Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
- ChemUniverse. (n.d.). This compound.
- AZoM.com. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Glentham Life Sciences. (n.d.). (6-Chloroimidazo[1, 2-b]pyridazin-3-yl)methanol, min 96%, 1 gram.
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- ResearchGate. (2025, August 10). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
- BLDpharm. (n.d.). 675580-49-1|this compound.
- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Sigma-Aldrich. (n.d.). 6-Chloroimidazo[1,2-b]pyridazine-3-methanol.
- National Institutes of Health (NIH). (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- National Institutes of Health (NIH). (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile.
- MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- National Institutes of Health (NIH). (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- RSC Publishing. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ikev.org [ikev.org]
- 4. jpionline.org [jpionline.org]
- 5. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. mdpi.com [mdpi.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. jsicr.org [jsicr.org]
- 13. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
An In-depth Technical Guide to the Solubility of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in drug efficacy, bioavailability, and formulation, this document offers a detailed exploration of the theoretical and practical aspects of determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's ultimate success. Poor solubility can lead to low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering therapeutic efficacy. This compound, a molecule featuring the imidazo[1,2-b]pyridazine core, presents a unique solubility profile that warrants careful investigation. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including antifungal and anti-cancer properties.[1][2] Understanding the solubility of derivatives like this compound is therefore paramount for advancing their development.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide robust experimental protocols for its determination, and present a predictive solubility profile in a range of common organic solvents. The methodologies and insights presented herein are designed to be broadly applicable to other heterocyclic compounds, providing a valuable resource for the broader drug discovery community.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful starting point, suggesting that solutes will dissolve best in solvents with similar polarity.[3] The structure of this compound, with its chloro, hydroxyl, and nitrogen-containing heterocyclic core, suggests a molecule with moderate polarity.
The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which can enhance solubility in protic solvents like alcohols.[4] Conversely, the chlorinated pyridazine ring contributes to the molecule's lipophilicity, potentially favoring solubility in less polar, aprotic solvents. The melting point of the parent imidazo[1,2-b]pyridazine is 54°C, indicating that the crystal lattice energy, which must be overcome for dissolution to occur, is not excessively high.[5]
Based on these structural features, a qualitative prediction of solubility in various organic solvents can be made. It is expected to exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where the parent imidazo[1,2-b]pyridazine is known to be soluble.[5][6] Moderate solubility is anticipated in alcohols such as methanol and ethanol, and lower solubility in non-polar solvents like hexanes.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (or equilibrium) solubility.[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
General Experimental Workflow
The overall process for determining the thermodynamic solubility of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.
Detailed Step-by-Step Protocol
The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.
Materials and Equipment:
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare each solvent in triplicate to ensure the reliability of the results.[10]
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).[11]
-
Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to equilibrium is recommended; typically, 24 to 48 hours is adequate.[12][13]
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Separate the solid phase from the supernatant by centrifugation or by filtering through a chemically compatible syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
Immediately after separation, accurately pipette a known volume of the clear supernatant into a volumetric flask.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. The dilution solvent should be miscible with the sample and compatible with the analytical technique.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
-
Predicted Quantitative Solubility Data
Disclaimer: The following data are predictive and for illustrative purposes only. Actual experimental values may vary.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Methanol | Polar Protic | 10 - 20 |
| Ethanol | Polar Protic | 5 - 10 |
| Acetone | Polar Aprotic | 2 - 5 |
| Acetonitrile | Polar Aprotic | 1 - 2 |
| Ethyl Acetate | Moderately Polar | 0.5 - 1 |
| Dichloromethane (DCM) | Non-polar | < 0.1 |
| Toluene | Non-polar | < 0.1 |
| Hexanes | Non-polar | < 0.01 |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not solely dependent on the choice of solvent. Several other factors can significantly impact its dissolution, and understanding these is crucial for effective formulation and experimental design.
Caption: Key factors influencing the solubility of a solid organic compound.
-
Crystal Form (Polymorphism): The crystalline form of a compound can have a significant impact on its solubility. Different polymorphs can have different lattice energies, with the more stable forms generally exhibiting lower solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be leveraged to prepare supersaturated solutions, which can be useful in certain formulation strategies.
-
pH: While this guide focuses on organic solvents, it is important to note that for aqueous solutions, the pH would be a critical factor due to the basic nitrogen atoms in the imidazopyridazine ring system.[14]
-
Purity: The presence of impurities can either increase or decrease the apparent solubility of a compound. It is therefore essential to use a well-characterized, high-purity sample for accurate solubility determination.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with practical, detailed experimental protocols, researchers can confidently approach the characterization of this and other novel chemical entities.
The predictive solubility data presented herein serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. However, it is strongly recommended that these predictions be confirmed through rigorous experimental measurement using the protocols outlined in this guide. Future work should focus on the experimental determination of the solubility of this compound in a wide range of solvents and at various temperatures to build a comprehensive and publicly available dataset. Such data will be invaluable for the continued development of imidazo[1,2-b]pyridazine-based therapeutics.
References
- RSC. (n.d.). Like dissolves like.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
- European Medicines Agency. (2020, February 10). ICH guideline M9 on biopharmaceutics classification system-based biowaivers.
- PharmaTutor. (2013, February 15). Solubility Determination in Drug Discovery and Development.
- Singh, A., & Mittal, S. K. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Pharmaceutics, 8(2), 112.
- Al-Obaidi, H., & Buckle, M. (2021). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Delivery. IntechOpen.
- ChemUniverse. (n.d.). This compound.
- Zhang, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139.
- Zhang, W., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(13), 3163–3165.
Sources
- 1. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. who.int [who.int]
- 11. ema.europa.eu [ema.europa.eu]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. asianpubs.org [asianpubs.org]
- 14. pharmatutor.org [pharmatutor.org]
Chemical properties of the imidazo[1,2-b]pyridazine core
This scaffold's utility extends beyond kinase inhibition to include antiviral, anti-inflammatory, antiparasitic, and CNS-acting agents, underscoring its privileged status in drug discovery. [2][15]
Conclusion
The imidazo[1,2-b]pyridazine core possesses a unique combination of physicochemical properties, predictable reactivity, and synthetic accessibility that makes it an exceptionally valuable scaffold in chemical science. Its electron-deficient pyridazine ring allows for nucleophilic substitution, while the electron-rich imidazole ring is amenable to regioselective electrophilic attack and C-H functionalization. This well-defined reactivity, coupled with the power of modern cross-coupling chemistry, provides a robust platform for the systematic design and synthesis of complex molecules. The proven success of imidazo[1,2-b]pyridazine-based compounds in the clinic ensures that this heterocyclic system will remain a focal point of research and development efforts for years to come.
References
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
- Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. (2021).
- Imidazo[1,2-b]pyridazine | 766-55-2. (n.d.). ChemicalBook.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599. (n.d.).
- Imidazo-1,2-B-Pyridazine: Chemical Properties, Synthesis, Applications & Supplier Inform
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). European Journal of Medicinal Chemistry.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.).
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.).
- Imidazo[1,2-b]pyridazine | CAS#:766-55-2. (n.d.). Chemsrc.
- Imidazopyridazine. (n.d.). Wikipedia.
- Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017). European Journal of Medicinal Chemistry.
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2023). European Journal of Medicinal Chemistry.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2024). Journal of Medicinal Chemistry.
- Imidazo[1,2-b]pyridazine. (n.d.). Chem-Impex.
- Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. (n.d.).
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024).
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange.
- Electrophilic Substitution In Azines. (2015).
- Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). Bioorganic & Medicinal Chemistry.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 8. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating the ability to bind to a wide array of biological targets and thus serving as a fertile ground for drug discovery. The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold, showcasing remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a comprehensive technical overview of imidazo[1,2-b]pyridazine derivatives, from their fundamental chemical properties and synthesis to their diverse applications in medicinal chemistry, with a focus on oncology, neurodegenerative disorders, and infectious diseases.
The Allure of the Imidazo[1,2-b]pyridazine Core: A Structural Perspective
The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle, comprising an imidazole ring fused to a pyridazine ring. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the aromatic nature of the ring system facilitates π-π stacking with biological targets. Furthermore, the scaffold's rigidity helps to pre-organize appended functionalities in a defined spatial orientation, which can lead to high-affinity binding. The core is also amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Therapeutic Triumphs: Imidazo[1,2-b]pyridazines in the Clinic and Beyond
The therapeutic relevance of the imidazo[1,2-b]pyridazine scaffold is underscored by the successful development of several drugs and clinical candidates. Two notable examples are Ponatinib and Risdiplam, which highlight the diverse applicability of this core.
Ponatinib (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Its mechanism of action involves the inhibition of the BCR-ABL kinase, including the notoriously drug-resistant T315I mutant[2][3]. Ponatinib binds to the inactive "DFG-out" conformation of the kinase, a feature that contributes to its broad activity profile[4].
Risdiplam (Evrysdi®) is a first-in-class, orally available small molecule for the treatment of spinal muscular atrophy (SMA)[5][6][7]. Unlike many other drugs for genetic disorders, Risdiplam does not target a protein but rather modulates the splicing of the survival motor neuron 2 (SMN2) pre-mRNA[8][9]. It promotes the inclusion of exon 7, leading to an increase in the production of functional SMN protein, which is deficient in SMA patients[5][6][7].
Expanding the Therapeutic Horizon: Diverse Biological Activities
Beyond these landmark drugs, the imidazo[1,2-b]pyridazine scaffold has demonstrated a wide range of biological activities, making it a subject of intense investigation in various therapeutic areas.
Anticancer Applications
The success of Ponatinib has spurred significant research into other imidazo[1,2-b]pyridazine derivatives as anticancer agents. These compounds have been shown to inhibit a variety of kinases that are crucial for cancer cell proliferation and survival.
-
mTOR Inhibitors: A series of imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and shown to exhibit potent inhibitory activity against the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation[10]. Compounds A17 and A18, for example, displayed mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively[10].
-
Mps1 Kinase Inhibitors: Monopolar spindle 1 (Mps1) is a critical component of the spindle assembly checkpoint and is overexpressed in many cancers. An imidazo[1,2-b]pyridazine-based derivative, 27f, was identified as a highly potent and selective Mps1 inhibitor with a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM[8][11].
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Imidazo[1,2-b]pyridazines have been developed as potent and selective inhibitors of CDKs, including CDK12 and CDK13[4][5][6][7].
| Compound Class | Target Kinase | Key SAR Observations | Representative IC50 Values | Reference |
| Diaryl Ureas | mTOR | The diaryl urea moiety is crucial for activity. Substitutions on the terminal phenyl ring can modulate potency. | 0.062 µM (A18) | [10] |
| 6-Aryl Substituted | Mps1 | A scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine improved oral bioavailability. | 0.70 nM (cellular Mps1) | [8][11] |
| Covalent Inhibitors | CDK12/13 | Covalent bond formation with Cys1039 of CDK12 leads to potent inhibition. | 15.5 nM (CDK12), 12.2 nM (CDK13) | [4] |
Neurodegenerative Diseases
The imidazo[1,2-b]pyridazine scaffold has also shown promise in the challenging area of neurodegenerative diseases.
-
Ligands for β-Amyloid Plaques: In Alzheimer's disease, the accumulation of β-amyloid plaques is a key pathological feature. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for these plaques, with some compounds showing high binding affinity (Ki = 11.0 nM)[12]. These compounds are being explored as potential PET imaging agents for the diagnosis and monitoring of Alzheimer's disease[12]. The structure-activity relationship (SAR) studies revealed that a 2-N,N-dimethylaminophenyl moiety is important for high binding affinity[12].
-
Acetylcholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) is a therapeutic strategy for managing the symptoms of Alzheimer's disease. Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent AChE inhibitory activity, with IC50 values in the nanomolar range[13].
Infectious Diseases
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The imidazo[1,2-b]pyridazine scaffold has shown significant potential in this area.
-
Antitubercular Activity: Tuberculosis remains a major global health threat. A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have been synthesized and shown to exhibit potent in vitro activity against Mycobacterium tuberculosis H37Rv[14]. The minimum inhibitory concentration (MIC) of these compounds is significantly influenced by the substitution pattern on the benzohydrazide ring.
| Compound ID | Substitution on Benzohydrazide Ring | MIC (µg/mL) |
| 6b | 4-Cl | 3.125 |
| 6c | 2,4-di-Cl | 1.6 |
| 6d | 2-Cl | 1.6 |
| 6f | 2-F | 1.6 |
| 6g | 4-NO2 | 1.6 |
Synthesis of Imidazo[1,2-b]pyridazine Derivatives: A Practical Approach
A common and versatile method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. The following is a representative experimental protocol for the synthesis of a 6-substituted-2-phenylimidazo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add 2-bromoacetophenone (1.1 eq) followed by sodium bicarbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Directions and Conclusion
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its remarkable versatility, demonstrated by the diverse range of biological targets it can modulate, ensures its continued exploration in drug discovery. Future research in this area will likely focus on several key aspects:
-
Expansion of the Chemical Space: The development of novel synthetic methodologies will enable the creation of more diverse and complex imidazo[1,2-b]pyridazine libraries.
-
Target Deconvolution: For compounds identified through phenotypic screening, elucidating their precise molecular targets will be crucial for further development.
-
Structure-Based Drug Design: The increasing availability of crystal structures of imidazo[1,2-b]pyridazine derivatives in complex with their biological targets will facilitate more rational and efficient drug design.
-
Exploration of New Therapeutic Areas: The broad biological activity profile of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.
References
- Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501-6517.
- Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 313-326.
- Servais, L., et al. (2022). Risdiplam for the treatment of spinal muscular atrophy (SMA) in infants and young children.
- Darras, B. T. (2021). Risdiplam for the Treatment of Spinal Muscular Atrophy. The New England Journal of Medicine, 384(19), 1861-1863.
- Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775.
- Stoll, R., et al. (2020). Risdiplam, a SMN2 Splicing Modifier for the Treatment of Spinal Muscular Atrophy. ACS Medicinal Chemistry Letters, 11(8), 1530-1532.
- Campagne, S., et al. (2019). Structural basis of SMN2 RNA splicing modification by an orally available small molecule.
- O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412.
- Zhou, T., et al. (2011). Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. Chemical Biology & Drug Design, 77(1), 1-11.
- Cortes, J. E., et al. (2012). A phase 1 study of ponatinib (AP24534) in patients with refractory chronic myelogenous leukemia and other hematologic malignancies. Blood, 120(24), 4872-4881.
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1, 2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172.
- Cui, M., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Journal of Medicinal Chemistry, 53(15), 5727-5736.
- Wang, X., et al. (2020). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 208, 112803.
- Reddy, T. S., et al. (2019). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors. Letters in Drug Design & Discovery, 16(1), 86-96.
- Bebbington, D., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252.
- Guiffier, C., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730.
- Al-Salahi, R., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.
- Barlin, G. B., et al. (1997). Imidazo[1,2-b]pyridazines. XXII. Syntheses of Some 2-Aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines and Their Interaction with Central and Mitochondrial (Peripheral-Type) Benzodiazepine Receptors. Australian Journal of Chemistry, 50(2), 91-96.
- Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36570.
- OiPub. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. OiPub, 10.1021/jm501599u.
- Gelin, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011.
- Al-Tel, T. H. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(12), 9208-9220.
- Al-Qaisi, A. M., et al. (2023). Multi target-directed imidazole derivatives for neurodegenerative diseases. Open Ukrainian Journal of Chemistry, 9(1), 1-19.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Li, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309.
- Tanneeru, K., & Guruprasad, L. (2013). Ponatinib is a pan-BCR-ABL kinase inhibitor: MD simulations and SIE study. PloS one, 8(11), e78556.
Sources
- 1. dot | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 8. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
An In-Depth Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its synthesis, quality control, commercial sourcing, and critical applications, offering field-proven insights beyond standard catalog data.
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
This compound, identified by CAS Number 675580-49-1, is a bifunctional molecule featuring the privileged imidazo[1,2-b]pyridazine core. This fused heterocyclic system is of high interest in modern drug discovery due to its structural similarity to purines, allowing it to function as a versatile "hinge-binding" motif in various kinase enzymes. The chlorine atom at the 6-position serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, while the hydroxymethyl group at the 3-position provides a vector for derivatization to explore structure-activity relationships (SAR). Its derivatives have shown significant potential as potent inhibitors of critical oncology targets like BCR-ABL and c-Met kinases.[1][2]
Retrosynthesis and Plausible Synthetic Protocol
The Logic of the Synthetic Approach
The core of the molecule is assembled via a cyclocondensation reaction. The most logical and field-proven starting material is 3-amino-6-chloropyridazine. This is reacted with a three-carbon electrophile that will ultimately form the imidazole ring and introduce the precursor to the methanol group. A common and effective strategy is to use an α-haloketone bearing an ester group, such as ethyl 3-bromo-2-oxopropanoate. The subsequent ester can then be selectively reduced to the primary alcohol. This two-step approach is reliable and allows for straightforward purification.
The diagram below illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on established literature for analogous compounds. Researchers should perform their own optimization.
Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the consumption of the starting amine (typically 6-12 hours).
-
Upon completion, cool the mixture to room temperature. A precipitate may form.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to yield the pure ester intermediate.
Step 2: Reduction to this compound
-
Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) under an inert atmosphere (N₂ or Ar) in a flame-dried flask.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the ethyl ester intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely neutralizing the reducing agent and generating a granular, filterable precipitate.
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization or a second column chromatography if necessary.
Quality Control and Analytical Validation
Ensuring the identity and purity of the starting material is a self-validating step crucial for experimental reproducibility. Sourcing from a reputable supplier should be followed by in-house verification.
| Analytical Method | Expected Results for C₇H₆ClN₃O (MW: 183.60) | Rationale & Interpretation |
| ¹H NMR | δ ~8.0-8.2 (d, 1H), ~7.8-8.0 (s, 1H), ~7.1-7.3 (d, 1H), ~4.8-5.0 (s, 2H), ~3.5-4.0 (br s, 1H, OH). Shifts are approximate and solvent-dependent. | Confirms the core heterocyclic structure and the presence of the key functional groups (CH₂OH). The two doublets correspond to the pyridazine protons, and the singlets represent the imidazole proton and the methylene protons. |
| LC-MS | [M+H]⁺ = 184.0/186.0 | Confirms molecular weight. The ~3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺ is the definitive signature of a monochlorinated compound. |
| HPLC | Purity >95% (typically >97%) | Quantifies the purity of the compound, essential for accurate stoichiometry in subsequent reactions. A single major peak is expected. |
Guide to Commercial Suppliers
The availability and quality of this compound can vary. The following table summarizes offerings from several recognized chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.[5][6][7][8][9]
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | AChemBlock-ADVH9A98522C | Not specified on the main page, requires CoA. | Inquire for sizes. | A major distributor known for extensive documentation and technical support.[7] |
| ChemUniverse | P98747 | 96% | 250 mg, 1 g, 5 g, Bulk | Provides clear pricing and lead times on its website.[5] |
| CymitQuimica | Indagoo Brand | 97% | 100 mg, 250 mg, 1 g, 5 g | European supplier with pricing in Euros.[8] |
| BLDpharm | 675580-49-1 | Not specified, CoA available. | Inquire for sizes. | Mentions availability of NMR, HPLC, and LC-MS data for verification.[10] |
| AbacipharmTech | SY017526 | Not specified, CoA available. | Inquire for sizes. | Global chemical supplier.[6] |
Note: Pricing and availability are subject to change. This table is for informational purposes as of early 2026. These products are intended for research use only.[11]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a foundational scaffold in drug discovery programs, particularly targeting protein kinases.
Mechanism of Action and SAR
The nitrogen atoms of the imidazopyridazine core act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of kinases by interacting with the "hinge" region backbone. The 6-chloro position is a key vector for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][12] These substituents can be tailored to target the solvent-front region or other pockets of the kinase, thereby enhancing potency and selectivity. The 3-methanol group can be oxidized to an aldehyde for further elaboration or used as an attachment point for linkers.
This strategic approach was instrumental in the discovery of Ponatinib (AP24534), a pan-BCR-ABL inhibitor.[1] Although Ponatinib itself contains an imidazo[1,2-a]pyridine core, the design principles are directly transferable. The core acts as the hinge-binder, and modifications at positions analogous to the '3' and '6' positions of our title compound were used to achieve potency against the resistant T315I mutant.
The diagram below illustrates the logical flow from the core building block to a potential kinase inhibitor candidate.
Sources
- 1. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 6-Chloroimidazo[1,2-b]pyridazine-3-methanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 6-Chloroimidazo[1,2-b]pyridazine-3-methanol [sigmaaldrich.com]
- 8. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 9. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 10. 675580-49-1|this compound|BLD Pharm [bldpharm.com]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
Introduction: The Double-Edged Sword of Chlorinated Imidazopyridazines
An In-Depth Technical Guide to the Safe Handling of Chlorinated Imidazopyridazines
The imidazopyridazine scaffold is a privileged heterocyclic system in modern drug discovery.[1] Its fused imidazole and pyridazine rings offer a versatile framework for interacting with various biological targets, leading to compounds with potent anticancer, antimalarial, and kinase inhibitory activities.[2][3][4] The introduction of chlorine atoms onto this core is a common and powerful strategy in medicinal chemistry. Chlorination can modulate electronic properties, improve metabolic stability, block sites of metabolism, and provide a reactive handle for further synthetic diversification through reactions like nucleophilic aromatic substitution (SNAr).[5][6]
However, this synthetic utility brings inherent risks. The same reactivity that makes chlorinated heterocycles valuable also makes them potentially hazardous. Furthermore, like many active pharmaceutical ingredients (APIs) and their intermediates, these compounds can possess significant biological activity and potential toxicity.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle chlorinated imidazopyridazines, ensuring that scientific progress is not compromised by avoidable risks. It is structured to follow the lifecycle of the chemical in the lab, from pre-experimental planning to final disposal.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[8] While specific toxicity data for novel chlorinated imidazopyridazines is often unavailable, a conservative approach must be taken by evaluating the parent scaffold, the risks associated with chlorinated aromatic compounds, and any available data on analogous structures.
Toxicological Profile
The biological activity of imidazopyridazine derivatives is a primary concern. Some analogues have shown anti-proliferative effects and cytotoxicity against various cell lines, with IC50 values in the nanomolar to micromolar range.[2][7][9] While often designed for selectivity against cancer cells, off-target effects or activity in healthy tissues cannot be ruled out.[3] Therefore, all novel chlorinated imidazopyridazines should be treated as potentially cytotoxic and harmful if exposure occurs.
Key Toxicological Concerns:
-
Skin and Eye Irritation: As with many chlorinated organic compounds, these substances are likely to be irritants. A Safety Data Sheet (SDS) for a related chloro-heterocyclic compound lists hazards such as "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319).
-
Respiratory Irritation: If handled as a fine powder, inhalation can cause respiratory tract irritation ("May cause respiratory irritation," H335).
-
Systemic Toxicity: The ultimate biological effects upon absorption are often unknown. Some imidazopyridazine derivatives have been investigated in Phase I clinical trials to assess their safety and toxicity profiles.[2][9] Until proven otherwise, any new analogue should be assumed to be systemically toxic.
Physicochemical and Reactivity Hazards
The chlorine substituent imparts specific reactivity patterns that must be managed.
-
Nucleophilic Substitution: The chloro group is a leaving group that can be displaced by nucleophiles.[5][10] This means the compound may react unexpectedly with other reagents, solvents (e.g., amines, thiols), or biological nucleophiles if absorbed.
-
Thermal Decomposition: Like many complex organic molecules, decomposition at high temperatures can release toxic and corrosive gases, such as hydrogen chloride (HCl) and nitrogen oxides (NOx).
-
Peroxide Formation: While not as common as with ethers, heterocyclic compounds should be evaluated for their potential to form explosive peroxides, especially if stored for extended periods.[11]
GHS Classification (Representative)
Based on data for analogous chlorinated heterocyclic compounds, a typical GHS classification is summarized below. All new compounds in this class should be handled as if they meet these criteria at a minimum.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Part 2: The Hierarchy of Controls: A Framework for Safety
The most effective way to manage risk is to follow the "Hierarchy of Controls," which prioritizes safety measures from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense.[12]
Caption: The Hierarchy of Controls prioritizes safety strategies.
Engineering Controls
These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All manipulations of chlorinated imidazopyridazines, especially handling of powders or volatile solutions, must be performed inside a certified chemical fume hood.[13] This is the primary method to prevent inhalation exposure.
-
Glovebox/Containment: For highly potent or sensitizing compounds, or for manipulations of fine powders that are difficult to contain, a glovebox or other containment enclosure should be used.
Administrative Controls
These are procedures and policies that modify how work is done.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for the synthesis, handling, purification, and disposal of these compounds.[12]
-
Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a specific fume hood) for working with these compounds to prevent cross-contamination.[13]
-
Training: All personnel must be trained on the specific hazards of the compounds, the contents of the SDS (if available), and the emergency procedures before beginning work.[14]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard.[15] It must be selected carefully and used correctly.[16]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield worn over safety glasses.[8] | Protects against splashes and airborne powders. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents dermal contact. A single glove is permeable; double-gloving is recommended. Gloves must be inspected before use and removed without touching the outer surface.[8] |
| Body Protection | Flame-resistant lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is done in a fume hood. An N95 respirator may be considered for weighing large quantities of fine powder as a secondary precaution. | A properly functioning fume hood is the primary respiratory control. |
Part 3: Standard Operating Protocols
Adherence to validated protocols is critical for ensuring safety and reproducibility.
Protocol 1: Weighing and Transferring Solid Compound
-
Preparation: Don all required PPE (lab coat, double nitrile gloves, splash goggles). Designate a specific area within the chemical fume hood for the procedure.
-
Tare: Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of the chlorinated imidazopyridazine from the storage vial to the weigh boat. Avoid generating dust. If the powder is static, use an anti-static gun.
-
Closure: Immediately and securely close the primary storage container.
-
Transfer: Carefully add the weighed solid to the reaction vessel or vial. Use a powder funnel if necessary.
-
Decontamination: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of the weigh boat and towel into the designated solid hazardous waste container.[13]
-
Glove Removal: Remove the outer pair of gloves and dispose of them in the hazardous waste. Wash hands thoroughly after the procedure is complete.[12]
Protocol 2: Emergency Response for a Small Spill (<1 g)
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If there is any risk of airborne dust, evacuate the area and close the doors.[17]
-
Assess: Ensure the fume hood is operational. The spill must be contained entirely within the hood.
-
Don PPE: If not already worn, don appropriate PPE, including double gloves, goggles, and a lab coat. A respirator may be needed if there is significant dust.
-
Contain & Absorb: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad) to prevent it from becoming airborne.[17] Do not use reactive materials.
-
Neutralize (if applicable): For acidic or basic derivatives, a neutralizing agent may be used, but this is often not necessary for small spills of neutral organic compounds.
-
Clean-up: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.[12]
Part 4: Emergency Procedures for Exposure
Immediate and correct action is crucial in the event of an exposure.[18]
Caption: First aid decision workflow for chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[18] Use a safety shower if the area of contact is large. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with gently flowing water at an eyewash station for at least 15 minutes, holding the eyelids open.[18][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[18] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Part 5: Storage and Waste Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Containers: Store in tightly sealed, clearly labeled containers. The label should include the chemical name, structure, date received/synthesized, and appropriate hazard warnings.[12]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[21][22]
-
Inventory: Maintain an accurate inventory of all chlorinated imidazopyridazines.
Waste Disposal
Chlorinated organic compounds are considered hazardous waste and require special disposal procedures.[23]
-
Segregation: Do not mix chlorinated waste with non-chlorinated waste streams.[24]
-
Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid chlorinated waste.
-
Procedure: Under no circumstances should chlorinated imidazopyridazines or their waste be poured down the drain or disposed of in regular trash.[13] All waste must be disposed of through an approved hazardous waste management program in accordance with local, state, and federal regulations.[25][26]
Conclusion
Chlorinated imidazopyridazines are a promising class of molecules for drug discovery, but their potential hazards demand a rigorous and proactive approach to safety. By integrating a thorough understanding of the risks with the systematic application of the hierarchy of controls, researchers can confidently and safely explore the full potential of this important chemical scaffold. Safety is not a barrier to innovation; it is an integral component of responsible and successful science.
References
- Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. (n.d.). PubMed Central.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). PMC - NIH.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 10). Semantic Scholar.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025, August 10). ResearchGate.
- Chlorine. (n.d.). CCOHS.
- Imidazopyridazine. (n.d.). Wikipedia.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida, Institute of Food and Agricultural Sciences.
- First Aid in Case of Pesticide Exposure. (n.d.). US EPA.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks.
- Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (n.d.). NIH.
- Hazard Information for Science of Synthesis. (n.d.). Thieme.
- Guideline for Chemical and Biological Substances in the Workplace. (n.d.). SAFE Work Manitoba.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor.
- Chlorine Waste Disposal Strategies. (n.d.). Scribd.
- Disposal of Chlorine-Containing Wastes. (n.d.). ResearchGate.
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (n.d.). CDC Stacks.
- 2021 - Code of Practice. (2021, May 18). Health and Safety Authority.
- Chlorine Emergency Department/Hospital Management. (n.d.). CHEMM.
- Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.
- Pool Chemical Spill Response Plan. (2019, November 13). Reed College.
- Disposal of Chlorine-Containing Wastes. (n.d.). OUCI.
- Halogenase-mimicking selective chlorination of unactivated C–H bonds by a Fe-complex. (n.d.). Nature.
- Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews (RSC Publishing).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- CHLORINE. (2024, April 26). Occupational Safety and Health Administration - OSHA.
- Reactivity of 1-chloro-3-phenyldiazirines. (2006, June 23). PubMed.
- Chlorine. (n.d.). Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC.
- (PDF) Chemical hazards in pharmaceutical industry: An overview. (2025, August 10). ResearchGate.
- Number/Name: P-16-0516 / SUMMARY INFORMATION. (n.d.). Regulations.gov.
- Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. (2008, October 1). PubMed.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). DocPlayer.
- chlorinated solvents - product stewardship manual. (n.d.). Olin Chlor Alkali.
- Chemicals. (n.d.). MIT EHS.
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme.de [thieme.de]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. hmc.edu [hmc.edu]
- 15. hazmatschool.com [hazmatschool.com]
- 16. csub.edu [csub.edu]
- 17. reed.edu [reed.edu]
- 18. epa.gov [epa.gov]
- 19. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 20. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 21. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 22. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 23. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
Physical appearance and properties of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Core Heterocycle in Medicinal Chemistry
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol is a heterocyclic organic compound featuring a fused imidazo[1,2-b]pyridazine ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules. The imidazo[1,2-b]pyridazine core is recognized as a "privileged" structure, meaning it can bind to multiple, diverse biological targets. Its rigid, planar nature and the specific arrangement of nitrogen atoms allow for diverse intermolecular interactions, making it a versatile building block for designing kinase inhibitors, anti-inflammatory agents, and other therapeutics.
This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and detailed experimental protocols for its characterization, serving as a critical resource for researchers utilizing this compound in their work.
Physicochemical and Structural Properties
This compound is typically supplied as a solid, with purity generally reported at 95-97% by specialty chemical providers.[1][2] While comprehensive experimental data on all its physical properties is not widely published, the core characteristics have been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 675580-49-1 | [1] |
| Molecular Formula | C₇H₆ClN₃O | [1] |
| Molecular Weight | 183.60 g/mol | [3] |
| Appearance | White to pale yellow solid (inferred from related compounds and supplier data) | N/A |
| Melting Point | Not reported in literature | [3][4] |
| Boiling Point | Not reported in literature | [4] |
| Solubility | Not reported in literature | [4] |
Synthesis and Mechanism
The synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde. This transformation is a standard and high-yielding reaction in organic chemistry, providing a reliable route to the target alcohol.
Causality of Experimental Design:
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate and strategic.[5] It is a mild and selective reagent, ideal for reducing aldehydes to primary alcohols without affecting other potentially reducible functional groups on the heterocyclic core. The reaction is typically performed in a protic solvent like methanol, which not only dissolves the starting material but also serves as a proton source to quench the intermediate alkoxide formed during the reduction. This method is favored for its operational simplicity, high yield, and the ease of purification of the final product.
The precursor aldehyde can be synthesized via the well-established condensation reaction between 3-amino-6-chloropyridazine and a suitable three-carbon electrophile, a common strategy for forming the imidazo[1,2-b]pyridazine ring system.[5]
Synthetic Workflow Diagram
The following diagram illustrates the two-step logical workflow for the synthesis of the title compound.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The protocols described below are based on established literature procedures and standard laboratory practices.[5]
Protocol 1: Synthesis of this compound
This protocol details the reduction of the aldehyde precursor.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (e.g., 0.55 g, 3 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: While stirring at room temperature, add sodium borohydride (e.g., 0.15 g, 4 mmol) in small portions. The portion-wise addition helps to control any effervescence and exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be purified further by preparative High-Performance Liquid Chromatography (HPLC) if required to obtain a higher purity solid.[5]
Protocol 2: NMR Spectroscopic Characterization
This protocol provides a self-validating system for confirming the chemical structure of the synthesized product.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried product and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Data Analysis & Validation: Process the spectrum and compare the chemical shifts (δ) and coupling constants (J) with the reference data. The structure is confirmed if the experimental spectrum matches the literature values.
Expected ¹H NMR Data: The following spectral data has been reported for this compound.[5]
-
¹H NMR (400 MHz, CHLOROFORM-d) δ ppm: 7.95 (d, J=9.35 Hz, 1 H), 7.79 (s, 1 H), 7.11 (d, J=9.59 Hz, 1 H), 4.90 (s, 2 H).
The presence of a singlet at 4.90 ppm integrating to 2 protons is characteristic of the methylene (-CH₂-) group of the methanol moiety. The doublets at 7.95 and 7.11 ppm correspond to the coupled protons on the pyridazine ring, and the singlet at 7.79 ppm corresponds to the proton on the imidazole ring.
Characterization Workflow Diagram
Caption: Workflow for the structural confirmation of the final product via NMR spectroscopy.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. Based on available safety data sheets, the compound is classified as a potential irritant.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Measures: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of complex molecules in drug discovery. Understanding its physicochemical properties, synthetic routes, and characterization is essential for its effective use. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle, synthesize, and validate this important compound.
References
- abcr GmbH. (n.d.). This compound.
- AccelaChem. (n.d.). 6-Chloroimidazo[1,2-b]pyridazine-3-methanol.
- Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
Sources
- 1. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 2. 675580-49-1,6-Chloroimidazo[1,2-b]pyridazine-3-methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. AB436089 | CAS 675580-49-1 – abcr Gute Chemie [abcr.com]
- 4. labsolu.ca [labsolu.ca]
- 5. mdpi.com [mdpi.com]
The Alchemist's Guide to Imidazo[1,2-b]pyridazines: A Technical Treatise on Core Intermediates and Synthetic Strategy
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous therapeutic agents.[1][2] Its unique electronic properties and steric profile make it a privileged structure in the design of kinase inhibitors, central nervous system agents, and antimicrobial compounds. The efficient construction of this bicyclic heteroaromatic system is, therefore, of paramount importance to drug discovery and development professionals. This technical guide provides an in-depth exploration of the key chemical intermediates that serve as the foundation for imidazo[1,2-b]pyridazine synthesis. We will dissect the causality behind established synthetic routes, provide field-proven experimental protocols, and illuminate the mechanistic intricacies that govern these transformations.
Strategic Overview: The Architectural Blueprint of Imidazo[1,2-b]pyridazine Synthesis
The synthetic architecture of the imidazo[1,2-b]pyridazine core is elegantly convergent, primarily relying on the strategic union of two key building blocks: a substituted 3-aminopyridazine and an α-halocarbonyl compound . The judicious selection and preparation of these intermediates are critical, as they directly dictate the substitution pattern and, consequently, the biological activity of the final molecule.
This guide will focus on the most prevalent and versatile strategies for the synthesis of these pivotal intermediates and their subsequent cyclization to the target scaffold. We will explore the classical Tschitschibabin-type condensation and touch upon modern, multicomponent approaches that offer alternative synthetic avenues.
Figure 1: A high-level overview of the primary synthetic disconnection for the imidazo[1,2-b]pyridazine scaffold.
The Nucleophilic Heart: Synthesis of 3-Aminopyridazine Intermediates
The 3-aminopyridazine unit provides the foundational pyridazine ring and the crucial exocyclic amine for the initial nucleophilic attack. The substitution pattern on this ring is a key determinant of the final product's properties. Of particular significance is the presence of a halogen at the 6-position, which plays a vital role in directing the regioselectivity of the cyclization.[2]
Synthesis of 3-Amino-6-chloropyridazine: A Cornerstone Intermediate
The most common and industrially relevant 3-aminopyridazine intermediate is 3-amino-6-chloropyridazine. Its synthesis is typically achieved through the nucleophilic aromatic substitution of the readily available 3,6-dichloropyridazine with ammonia.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [3][4][5]
-
Reaction Setup: In a pressure-rated reaction vessel (autoclave), charge 3,6-dichloropyridazine (1.0 equiv) and a suitable solvent such as ethanol or a water-soluble polyether (e.g., diglyme).[5]
-
Amination: Add aqueous ammonia (a molar excess, typically 5-10 equiv) to the vessel.[3]
-
Reaction Conditions: Seal the vessel and heat to 120-150°C for 6-12 hours. The internal pressure will increase significantly; ensure all safety precautions for high-pressure reactions are strictly followed.
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature before carefully venting and opening.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-amino-6-chloropyridazine as a crystalline solid.
-
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. However, the reaction with ammonia still requires significant thermal energy to overcome the activation barrier. The use of a sealed vessel maintains a high concentration of ammonia and allows the reaction to be conducted above the boiling point of the solvent.
-
Solvent Choice: Solvents like ethanol or polyethers are chosen for their ability to dissolve the starting materials and for their relatively high boiling points and stability under the reaction conditions.
Diversification of the 3-Aminopyridazine Core
While the 6-chloro derivative is prevalent, other substituted 3-aminopyridazines are essential for generating diverse libraries of final compounds. These can be accessed through various methods, including:
-
Suzuki-Miyaura Cross-Coupling: Starting from 3-amino-6-chloropyridazine, the chlorine atom can be replaced with various aryl or heteroaryl groups using palladium catalysis.[6] This allows for the introduction of a wide range of substituents at the 6-position.
-
Nucleophilic Substitution: The 6-chloro group can also be displaced by other nucleophiles, such as alkoxides or thiolates, to introduce different functionalities.
The Electrophilic Partner: Synthesis of α-Halocarbonyl Intermediates
The α-halocarbonyl compound provides the two carbon atoms that form the imidazole portion of the final ring system. The carbonyl group becomes C2 and the α-carbon becomes C3 of the imidazo[1,2-b]pyridazine. The most commonly used intermediates are α-bromoketones due to their optimal reactivity.
α-Bromination of Ketones: A Reliable Route to Electrophilic Intermediates
The direct bromination of a ketone at the α-position is a fundamental and widely used transformation. The reaction typically proceeds via an enol or enolate intermediate.
Experimental Protocol: α-Bromination of 4-Methoxyacetophenone [7]
-
Reaction Setup: To a solution of 4-methoxyacetophenone (1.0 equiv) in a suitable solvent such as ethyl acetate or glacial acetic acid, add cupric bromide (CuBr₂) (1.5 equiv).
-
Reaction Conditions: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The precipitated copper(I) bromide can be removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Alternative Brominating Agents:
-
N-Bromosuccinimide (NBS): In the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid), NBS is an effective and often milder alternative to liquid bromine or CuBr₂.
-
Pyridinium Hydrobromide Perbromide (PYR·HBr₃): This solid reagent is safer to handle than liquid bromine and is highly effective for the α-bromination of acetophenones in solvents like acetic acid.[8]
Causality Behind Experimental Choices:
-
Acid Catalysis: In many protocols, an acid catalyst is used to promote the formation of the enol tautomer of the ketone, which is the nucleophilic species that reacts with the electrophilic bromine source.
-
Choice of Brominating Agent: The choice of brominating agent depends on the substrate's reactivity and the desired reaction conditions. CuBr₂ and PYR·HBr₃ offer advantages in terms of handling and safety compared to elemental bromine.
The Union: Constructing the Imidazo[1,2-b]pyridazine Core
With the key intermediates in hand, the final step is the construction of the bicyclic scaffold. The classical approach, a variation of the Tschitschibabin reaction, remains a robust and widely used method.
The Classical Tschitschibabin-Type Cyclocondensation
This reaction involves the initial N-alkylation of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring.
Figure 2: Stepwise workflow of the classical synthesis of the imidazo[1,2-b]pyridazine core.
Mechanistic Insights and the Role of Regioselectivity:
The initial N-alkylation can, in principle, occur at either of the pyridazine ring nitrogens or the exocyclic amino group. However, with 3-aminopyridazine, the ring nitrogen at the 2-position (N2) is the most nucleophilic site. This leads to an undesired intermediate that does not readily cyclize. The presence of an electron-withdrawing group, such as a chlorine atom at the 6-position, deactivates the N2 nitrogen, thereby favoring the initial alkylation at the N1 nitrogen. This directs the subsequent intramolecular cyclization to proceed correctly, leading to the desired imidazo[1,2-b]pyridazine product in good yield.[2]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Reaction Setup: A mixture of 3-amino-6-chloropyridazine (1.0 equiv), 2-bromoacetophenone (1.05 equiv), and sodium bicarbonate (2.0 equiv) in ethanol is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is heated at reflux for 4-6 hours. The reaction is monitored by TLC until the starting materials are consumed.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Modern Synthetic Approaches: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A notable modern alternative for the synthesis of 3-amino-substituted imidazo[1,2-b]pyridazines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[9][10][11][12] This powerful one-pot reaction combines a 3-aminopyridazine, an aldehyde, and an isocyanide in the presence of an acid catalyst to rapidly assemble the core structure.
Figure 3: The convergent nature of the Groebke-Blackburn-Bienaymé multicomponent reaction.
The GBB reaction offers significant advantages in terms of efficiency and atom economy, allowing for the rapid generation of molecular diversity from simple and readily available starting materials.
Data-Driven Comparison of Synthetic Routes
The choice of synthetic route often depends on factors such as desired substitution patterns, scalability, and available starting materials. The following table provides a comparative overview of the classical and GBB approaches.
| Feature | Classical Tschitschibabin-Type Synthesis | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Key Intermediates | 3-Aminopyridazine, α-Haloketone | 3-Aminopyridazine, Aldehyde, Isocyanide |
| Reaction Type | Two-step, one-pot condensation | Three-component, one-pot reaction |
| Typical Yields | Moderate to good (50-85%) | Good to excellent (60-95%)[12] |
| Scope | Broad scope for C2 and C6 substitution | Primarily for 3-amino substitution; diverse C2 and N3-substituents |
| Advantages | Well-established, reliable, readily available starting materials | High atom economy, rapid diversity generation |
| Limitations | Requires pre-synthesis of α-haloketones, regioselectivity can be an issue without proper substitution | Limited to 3-amino derivatives, isocyanides can be toxic and require careful handling |
Conclusion and Future Perspectives
The synthesis of the imidazo[1,2-b]pyridazine scaffold is a mature field, yet one that continues to evolve. The foundational strategies built upon the chemistry of 3-aminopyridazines and α-halocarbonyls remain the workhorses of medicinal chemistry programs. A thorough understanding of the synthesis and reactivity of these key intermediates is indispensable for any researcher in the field. As we move forward, the development of more efficient, sustainable, and versatile synthetic methods, particularly in the realm of transition-metal-catalyzed C-H functionalization of the pre-formed scaffold, will undoubtedly open new avenues for the discovery of next-generation imidazo[1,2-b]pyridazine-based therapeutics.
References
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024).
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.).
- phenacyl bromide. (n.d.). Organic Syntheses Procedure. [Link]
- Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (n.d.). Organic Chemistry Portal. [Link]
- p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure. [Link]
- 2-Bromo-1-(4-methoxyphenyl)ethanone. (n.d.).
- Synthesis method of 3-amino-6-chloropyridazine. (n.d.).
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. [Link]
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021).
- Continuous flow procedure for the α-bromination of acetophenone. (n.d.).
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.).
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
- Process for producing 3-amino-6-chloropyridazine. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (n.d.).
- ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. (n.d.).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI. [Link]
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.).
- Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. [Link]
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. [Link]
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]
- Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). Cheméo. [Link]
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [Link]
- A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine deriv
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic core is present in numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] A notable example is Ponatinib, a potent kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[1][3] The significant biological activity of this scaffold has spurred extensive research into the synthesis of novel derivatives to explore their therapeutic potential.
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol is a key starting material that offers multiple avenues for chemical modification. This guide provides detailed protocols and scientific rationale for the synthesis of various derivatives from this versatile building block, focusing on reactions at the 3-hydroxymethyl group and the 6-chloro position. These derivatization strategies enable the exploration of the chemical space around the imidazo[1,2-b]pyridazine core, which is crucial for the development of new therapeutic agents.
Strategic Derivatization of this compound
The structure of this compound presents two primary sites for synthetic modification: the hydroxyl group at the 3-position and the chloro substituent at the 6-position. This allows for a modular approach to library synthesis, where variations at these positions can be systematically explored to establish structure-activity relationships (SAR).
Caption: Strategic derivatization pathways for this compound.
Part 1: Derivatization of the 3-Hydroxymethyl Group
The hydroxymethyl group at the 3-position of the imidazo[1,2-b]pyridazine core is amenable to a variety of classical transformations, including etherification and esterification. These modifications are valuable for modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can significantly impact pharmacokinetic and pharmacodynamic profiles.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[4][5][6] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the alcohol, acts as a nucleophile.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the primary alcohol of this compound using a strong base, typically sodium hydride (NaH), to form a potent nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl halide in a classic SN2 fashion. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation without competing side reactions.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: Synthesis of 3-(Methoxymethyl)-6-chloroimidazo[1,2-b]pyridazine
| Parameter | Value | Rationale |
| Starting Material | This compound | Provides the core scaffold and the alcohol functionality. |
| Reagents | Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.) | Strong, non-nucleophilic base for complete alkoxide formation. |
| Iodomethane (CH3I) (1.5 eq.) | Alkylating agent; iodide is an excellent leaving group. | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction of NaH, followed by reaction at room temperature. |
| Reaction Time | 4-6 hours | Sufficient time for complete conversion. |
| Work-up | Quenching with saturated aq. NH4Cl, extraction with Ethyl Acetate | Safely neutralizes excess NaH and isolates the product. |
| Purification | Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) | Removes impurities and isolates the pure ether derivative. |
Step-by-Step Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-(methoxymethyl)-6-chloroimidazo[1,2-b]pyridazine.
Esterification using Steglich Conditions
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9][10][11]
Mechanistic Rationale: The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The use of DMAP is crucial for efficient esterification of alcohols and helps to suppress the formation of the N-acylurea byproduct.[10]
Caption: Workflow for Steglich Esterification.
Protocol 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate
| Parameter | Value | Rationale |
| Starting Material | This compound | Provides the alcohol functionality for esterification. |
| Reagents | Acetic Acid (1.2 eq.) | The acyl donor for the ester formation. |
| EDC (1.5 eq.) | Water-soluble carbodiimide coupling agent, facilitating easier work-up. | |
| DMAP (0.1 eq.) | Acyl transfer catalyst to accelerate the reaction and improve yield. | |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves the reactants and is easy to remove. |
| Temperature | Room Temperature | Mild reaction conditions suitable for many functional groups. |
| Reaction Time | 12-18 hours | Allows for complete conversion. |
| Work-up | Washing with water and brine, drying over Na2SO4 | Removes water-soluble byproducts and reagents. |
| Purification | Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) | Isolates the pure ester derivative. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.), acetic acid (1.2 eq.), and DMAP (0.1 eq.) in DCM, add EDC (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with DCM and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate.
Etherification and Esterification via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers and esters, with inversion of stereochemistry.[12][13][14][15][16] It utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanistic Rationale: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The triphenylphosphine and the azodicarboxylate react to form a phosphonium species, which is then attacked by the alcohol. This forms the key alkoxyphosphonium intermediate, which is a good leaving group. The nucleophile (a carboxylate for esterification or a phenoxide for etherification) then displaces the activated hydroxyl group in an SN2 reaction.
Protocol 3: General Procedure for Mitsunobu Reaction
| Parameter | Value | Rationale |
| Starting Material | This compound | The alcohol to be functionalized. |
| Reagents | Triphenylphosphine (PPh3) (1.5 eq.) | Activates the alcohol. |
| DIAD or DEAD (1.5 eq.) | Oxidant that drives the formation of the alkoxyphosphonium salt. | |
| Nucleophile (e.g., Carboxylic acid or Phenol) (1.2 eq.) | The incoming group to form the ester or ether. | |
| Solvent | Anhydrous THF | Aprotic solvent suitable for the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction, which is then typically run at room temperature. |
| Reaction Time | 2-12 hours | Dependent on the specific nucleophile. |
| Work-up | Removal of solvent, purification by chromatography | Necessary to separate the product from triphenylphosphine oxide and the hydrazide byproduct. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.), the nucleophile (e.g., benzoic acid for an ester or phenol for an ether, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct.
Part 2: Substitution of the 6-Chloro Group
The chloro substituent at the 6-position of the imidazo[1,2-b]pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused heterocyclic system.[17][18][19] This provides a powerful handle for introducing a wide variety of functional groups, particularly nitrogen-based nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Mechanistic Rationale: The SNAr reaction on the electron-deficient imidazo[1,2-b]pyridazine ring proceeds via a two-step addition-elimination mechanism.[17][18][19] The nucleophile (in this case, an amine) attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms in the heterocyclic system help to stabilize this negative charge. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. The rate-determining step is typically the initial nucleophilic attack.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: Synthesis of (6-(Phenylamino)imidazo[1,2-b]pyridazin-3-yl)methanol
| Parameter | Value | Rationale |
| Starting Material | This compound | The electrophilic substrate for the SNAr reaction. |
| Reagents | Aniline (2.0 eq.) | The nucleophile. An excess is used to drive the reaction to completion. |
| Cesium Fluoride (CsF) (1.0 eq.) | Acts as a base and may also promote the reaction through fluoride-mediated effects. | |
| Benzyltriethylammonium chloride (BnNEt3Cl) (0.1 eq.) | A phase-transfer catalyst that can enhance the reaction rate. | |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that is excellent for SNAr reactions. |
| Temperature | 100 °C | Provides the necessary thermal energy to overcome the activation barrier. |
| Reaction Time | 24 hours | Ensures high conversion. |
| Work-up | Dilution with water, filtration or extraction | Precipitates the product or allows for its extraction. |
| Purification | Recrystallization or column chromatography | To obtain the pure aminated product. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.) in DMSO, add aniline (2.0 eq.), CsF (1.0 eq.), and BnNEt3Cl (0.1 eq.).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or flash column chromatography to afford (6-(phenylamino)imidazo[1,2-b]pyridazin-3-yl)methanol.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of imidazo[1,2-b]pyridazine derivatives. The protocols detailed in this guide for etherification, esterification, and nucleophilic aromatic substitution provide researchers with reliable methods to explore the chemical space around this privileged scaffold. The mechanistic rationale behind each transformation empowers scientists to make informed decisions for optimizing reaction conditions and designing novel compounds with potential therapeutic applications.
References
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. URL: https://doi.org/10.1016/j.ejmech.2021.113909
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. URL: https://www.researchgate.net/publication/355289947_Imidazo12-bpyridazine_as_privileged_scaffold_in_medicinal_chemistry_An_extensive_review
- Nucleophilic aromatic substitution. Wikipedia. URL: https://en.wikipedia.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- Mitsunobu reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction
- Mitsunobu Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
- Mitsunobu Reaction. (2019). University of California, Irvine. URL: https://www.chem.ucla.edu/~harding/IGOC/M/mitsunobureaction.pdf
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745582/
- Steglich esterification. Wikipedia. URL: https://en.wikipedia.
- Steglich Esterification. SynArchive. URL: https://www.synarchive.
- Steglich Esterification. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952182/
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. URL: https://www.researchgate.
- Williamson ether synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. URL: https://www.francis-press.com/papers/10837
- Acid to Ester - Common Conditions. University of Rochester. URL: https://www.chem.rochester.
- Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20481585/
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Oxidation of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol to the Aldehyde
Introduction: The Significance of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)aldehyde in Modern Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This structural framework is noted for its versatility in engaging a range of biological targets, leading to compounds with anticancer, anti-inflammatory, and antiviral properties.[2] Notably, the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia, features this heterocyclic system, underscoring its clinical significance.[1]
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol and its corresponding aldehyde are key intermediates in the synthesis of novel derivatives within this class. The aldehyde, in particular, serves as a versatile precursor for a variety of chemical transformations, including reductive aminations, Wittig reactions, and further oxidations to the carboxylic acid, enabling the exploration of a diverse chemical space in the quest for new therapeutic agents. The selective and efficient oxidation of the primary alcohol to the aldehyde is therefore a critical step in the synthetic pathway towards these potentially life-saving molecules. This document provides a detailed guide to performing this transformation, with a focus on practical, field-proven protocols and the underlying chemical principles.
Comparative Analysis of Suitable Oxidation Methodologies
The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[2] For a substrate such as this compound, which contains a potentially sensitive heterocyclic core, the choice of oxidant is paramount. Below is a comparative analysis of three widely employed and suitable methods: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the manganese dioxide (MnO₂) oxidation.
Swern Oxidation
The Swern oxidation is a classic and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (TEA).[3] It is renowned for its mild reaction conditions and broad functional group tolerance.[3][4]
-
Mechanism: The reaction proceeds through the formation of an electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, from the reaction of DMSO and oxalyl chloride at low temperatures (-78 °C).[3] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]
-
Advantages:
-
Disadvantages:
-
Requires cryogenic temperatures (-78 °C), which can be challenging for large-scale synthesis.
-
Generates dimethyl sulfide, a volatile and malodorous byproduct that requires careful handling and quenching.[3]
-
The reaction is sensitive to moisture and requires anhydrous conditions.
-
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to achieve a mild and selective oxidation.[1][5]
-
Mechanism: The reaction involves the initial formation of a diacetoxyalkoxyperiodinane intermediate through ligand exchange between the alcohol and an acetate group on the DMP reagent.[1] An acetate ion then acts as a base to abstract the α-hydrogen of the alcohol, leading to the formation of the aldehyde, iodinane, and acetic acid.[1]
-
Advantages:
-
Disadvantages:
-
DMP is a potentially explosive compound and must be handled with care, especially on a larger scale.[1]
-
The reagent is relatively expensive, which can be a limiting factor for industrial applications.[1]
-
The reaction produces acetic acid as a byproduct, which may require buffering with a mild base like pyridine or sodium bicarbonate to protect acid-sensitive substrates.[5]
-
Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a heterogeneous oxidant that is particularly effective for the oxidation of allylic and benzylic alcohols.[6][7] Given the "activated" nature of the hydroxymethyl group at the 3-position of the electron-rich imidazo[1,2-b]pyridazine ring, MnO₂ presents a viable and practical option.
-
Mechanism: The oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the solid reagent.[8] The reaction involves the adsorption of the alcohol onto the MnO₂ surface, followed by a hydrogen atom transfer to generate a radical intermediate, which then collapses to the aldehyde and a reduced manganese species.
-
Advantages:
-
Disadvantages:
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is recommended for small to medium-scale synthesis where high yield and purity are critical.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Dimethyl sulfide is volatile and has an extremely unpleasant odor. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, three-necked
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Activator Formation: Charge the flask with anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equivalents) dropwise via syringe. Subsequently, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise via the addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture via the addition funnel. Maintain the temperature at -78 °C and stir for 45 minutes.
-
Base Addition and Aldehyde Formation: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the product, (6-Chloroimidazo[1,2-b]pyridazin-3-yl)aldehyde, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is ideal for rapid, small-scale oxidations under mild conditions.
Safety Precautions: Dess-Martin periodinane is shock-sensitive and potentially explosive. Handle with care and avoid grinding or subjecting it to impact. Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.
Materials and Reagents:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), optional for buffering
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM). If the substrate is suspected to be acid-sensitive, add sodium bicarbonate (2.0 equivalents).
-
DMP Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
This protocol is advantageous for its simple workup, making it suitable for both small and larger-scale preparations where the cost of MnO₂ is not prohibitive.
Safety Precautions: Manganese dioxide is a strong oxidant. Avoid contact with combustible materials. Wear appropriate PPE.
Materials and Reagents:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or other filtration aid
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
MnO₂ Addition: Add activated manganese dioxide (5-10 equivalents by weight) to the suspension.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often of high purity, but can be further purified by column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation and Comparison
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Temperature | -78 °C to room temperature | Room temperature | Room temperature |
| Reaction Time | 1-3 hours | 1-3 hours | 4-24 hours |
| Key Reagents | DMSO, Oxalyl Chloride, TEA | Dess-Martin Periodinane | Activated MnO₂ |
| Byproducts | Dimethyl sulfide, CO, CO₂ | Iodinane, Acetic Acid | Reduced Manganese Oxides |
| Work-up | Aqueous wash, extraction | Quenching, aqueous wash, extraction | Filtration |
| Advantages | High yield, metal-free | Mild, fast, high selectivity | Simple workup, neutral conditions |
| Disadvantages | Cryogenic temps, odor | Reagent cost, potential explosivity | Stoichiometric excess, variable reactivity |
Visualizations
Reaction Mechanisms
Caption: Mechanism of the Swern Oxidation.
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Workflow
Caption: General Experimental Workflow.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007. [Link]
- Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552. [Link]
- Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660. [Link]
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006. [Link]
- Taylor, R. J. K. Organometallics in Synthesis: A Manual. Academic Press, 2002.
- Wikipedia contributors. Swern oxidation. Wikipedia, The Free Encyclopedia. [Link]
- Hirano, M.; Yakabe, S.; Morimoto, T. Oxidation of Benzylic and Allylic Alcohols with Chemical Manganese Dioxide.
- Ben Hamadi, N.; Msaddek, M. The Swern Oxidation: First example of direct oxidation of 2-pyrazolines with ''activated'' DMSO. Comptes Rendus Chimie2011, 14 (7-8), 738-742.
- Wikipedia contributors. Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]
- NROChemistry.
- Heravi, M. M.; Zadsirjan, V.; Heydari, M. Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis2021, 18 (1), 2-46.
- Wikipedia contributors. Dess–Martin periodinane. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry Steps. Dess–Martin periodinane (DMP)
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
- ResearchGate.
- Royal Society of Chemistry.
- Beilstein Journals.
- Journal of the American Chemical Society.
- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
- Google Patents. Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
- PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
- ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
- PubMed Central. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
- PubMed. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL)
- PubMed. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Esterification of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Introduction: The Significance of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol Esters in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1][2] The strategic functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate, where the primary alcohol offers a versatile handle for introducing diverse ester functionalities. These ester derivatives can act as prodrugs, enhance membrane permeability, or engage in specific binding interactions within a target protein.
This guide provides a comprehensive overview and detailed protocols for the efficient esterification of this compound. We will focus on the Steglich esterification, a mild and highly effective method suitable for this potentially sensitive heteroaromatic alcohol.[3][4] The causality behind experimental choices, from reagent selection to purification strategies, will be thoroughly explained to ensure robust and reproducible results.
Mechanism of Esterification: The Steglich Reaction
The Steglich esterification is a powerful method for forming ester bonds between carboxylic acids and alcohols under neutral conditions.[5] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3][5] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for facilitating the reaction, especially with sterically hindered substrates or less nucleophilic alcohols.[4]
The reaction proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
-
Role of the Catalyst: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is highly electrophilic and not prone to the side reactions that can plague the O-acylisourea, such as rearrangement to an inactive N-acylurea.[4]
-
Nucleophilic Attack by the Alcohol: The primary alcohol, this compound, then attacks the activated acyl group of the N-acylpyridinium salt.
-
Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct that precipitates from most organic solvents, aiding in its removal.[6]
Caption: The catalytic cycle of the Steglich esterification.
Experimental Protocols
Protocol 1: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate
This protocol details the synthesis of a simple acetate ester, which can serve as a model reaction for optimizing conditions for more complex carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Acetic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the solution until the starting material is fully dissolved.
-
Reagent Addition: Add acetic acid (1.2 eq) and DMAP (0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Initiation of Reaction: In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
Reaction Progression: After the addition of the DCC solution, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[7][8] The bicarbonate wash is crucial for removing any unreacted acetic acid and any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate.
Protocol 2: Synthesis of a more Lipophilic Ester - (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl benzoate
This protocol is for the synthesis of a benzoate ester, demonstrating the versatility of the method for a range of carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
The procedure is analogous to Protocol 1, with benzoic acid used in place of acetic acid. The reaction time may be slightly longer due to the increased steric bulk of benzoic acid. Purification by silica gel chromatography will likely require a slightly different eluent system, which should be determined by TLC analysis.
Data Presentation: Key Reaction Parameters
| Ester Product | Carboxylic Acid | Equivalents of Acid | Equivalents of DCC | Equivalents of DMAP | Typical Reaction Time | Purification Method |
| (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate | Acetic Acid | 1.2 | 1.2 | 0.1 | 2-4 hours | Column Chromatography |
| (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl benzoate | Benzoic Acid | 1.2 | 1.2 | 0.1 | 4-6 hours | Column Chromatography |
| (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl pivalate | Pivalic Acid | 1.5 | 1.5 | 0.2 | 12-24 hours | Column Chromatography |
Experimental Workflow Visualization
Caption: A generalized workflow for the Steglich esterification.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through clear checkpoints:
-
Reaction Monitoring: The use of TLC allows for the unambiguous determination of the reaction's endpoint, preventing premature work-up or unnecessary heating that could lead to side products.
-
Byproduct Removal: The precipitation of DCU provides a visual confirmation of the reaction's progress and its removal by filtration is a critical first purification step.[6]
-
Systematic Work-up: The sequential aqueous washes are designed to systematically remove specific impurities. The bicarbonate wash neutralizes and removes excess acid, which can be confirmed by the cessation of any gas evolution.[7]
-
Chromatographic Purification: Final purification by column chromatography, guided by TLC analysis, ensures the isolation of the target ester in high purity, which can then be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).
By following these steps and observing the expected outcomes at each stage, researchers can have a high degree of confidence in the identity and purity of their final product.
References
- Steglich Esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023).
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021).
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023).
- Steglich Esterific
- What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013).
- Fisher Esterification, Reflux, Isolation and Purific
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
- Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
- Steglich Esterific
- Simple Method for the Esterification of Carboxylic Acids. (1978).
- Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). PubMed. [Link]
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019).
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010).
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Acid to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
- 6-chloroimidazo(1,2-b)pyradazine hydrochloride. (1990).
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Etherification of the Hydroxyl Group on Imidazo[1,2-b]pyridazine
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing potent and selective therapeutic agents.[1] This scaffold is the cornerstone of several clinically important drugs, including the multi-kinase inhibitor ponatinib, which is used in the treatment of chronic myeloid leukemia.[2] The versatility of the imidazo[1,2-b]pyridazine system allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]
A hydroxyl group on the imidazo[1,2-b]pyridazine ring is a particularly valuable synthetic handle. It can serve as a precursor for introducing a wide array of functionalities through etherification, thereby modulating the compound's solubility, metabolic stability, and target engagement. This application note provides a comprehensive guide to the etherification of the hydroxyl group on the imidazo[1,2-b]pyridazine scaffold, with a focus on the Williamson ether synthesis.
Mechanism and Strategy: The Williamson Ether Synthesis for Heteroaromatic Alcohols
The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an organohalide.[4] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile and displaces a halide from an alkyl halide.[5]
For a hydroxylated imidazo[1,2-b]pyridazine, the reaction begins with the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic heteroaromatic alkoxide. This is a critical step, as the acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the fused heterocyclic ring system. The resulting alkoxide then attacks the primary alkyl halide in a classic SN2 fashion to yield the desired ether.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-Imidazo[1,2-b]pyridazine Derivatives
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in modern medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal framework for designing kinase inhibitors, antiviral agents, and other therapeutics.[1][2] The successful development of the kinase inhibitor Ponatinib, which features this core, has spurred significant interest in exploring novel derivatives for various therapeutic applications.[1]
Functionalization of this scaffold is key to modulating its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3][4] Specifically, the 6-chloroimidazo[1,2-b]pyridazine derivative serves as a critical and versatile intermediate, where the chlorine atom at the 6-position acts as a reactive handle for such cross-coupling reactions.[2] This allows for the strategic construction of extensive compound libraries for drug discovery and development.
This guide provides an in-depth technical overview and a field-proven protocol for the successful execution of Suzuki-Miyaura cross-coupling reactions with 6-chloroimidazo[1,2-b]pyridazine derivatives. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura reaction involves a well-established catalytic cycle. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the 6-chloroimidazo[1,2-b]pyridazine. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of the coordinatively unsaturated palladium species necessary for this step.
-
Transmetalation : The organoboronic acid is activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species.[7][8] This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 6-aryl-imidazo[1,2-b]pyridazine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times compared to conventional heating.[9][10] The following protocol is a robust starting point for the coupling of various arylboronic acids with 6-chloroimidazo[1,2-b]pyridazine, adapted from established methodologies.[2]
Materials and Reagents:
-
6-chloroimidazo[1,2-b]pyridazine
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (e.g., 5-10 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 10-20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent System: Toluene/Ethanol (e.g., 4:1 v/v) or Dioxane/Water
-
Microwave synthesis vial (appropriate size) with a magnetic stir bar
-
Microwave reactor
Step-by-Step Experimental Procedure:
-
Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Palladium(II) Acetate (0.1 equiv.), triphenylphosphine (0.2 equiv.), and potassium carbonate (2.0 equiv.).[2]
-
Causality Insight: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as the ligand to stabilize the palladium catalyst and facilitate the oxidative addition. Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol) to the vial to achieve a suitable concentration (typically 0.1-0.2 M).
-
Causality Insight: A mixed solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvent by bubbling with an inert gas like argon or nitrogen for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Sealing and Microwave Irradiation: Securely cap the reaction vial. Place it in the cavity of the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 15-30 minutes).[2] Use of a CEM Discover or similar focused microwave reactor is recommended.
-
Causality Insight: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly accelerating the reaction rate. The high temperatures achieved are particularly effective for activating the relatively unreactive C-Cl bond for oxidative addition.
-
-
Reaction Monitoring: After the initial irradiation period, cool the reaction vial to room temperature. It is advisable to check the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water and then with brine to remove the inorganic base and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-imidazo[1,2-b]pyridazine product.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Data Presentation: Comparative Analysis of Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. While a universally optimal condition is elusive, the following table summarizes representative conditions for the coupling of 6-chloro-substituted pyridazine and imidazo[1,2-a]pyridine systems, providing a valuable reference for optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 6-chloroimidazo[1,2-b]pyridazine | Various Arylboronic Acids | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Toluene/EtOH | 140 (MW) | 15 min | 69-78 |
| 6-chloro-2-phenylimidazo[1,2-a]pyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/EtOH | 150 (MW) | 20 min | 98 |
| 6-chloro-5-dialkylaminopyridazinone | Various Arylboronic Acids | Pd-SPhos (5) | - | K₃PO₄ (3) | Toluene/H₂O | 140 (MW) | 30 min | 60-85 |
| 3-chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (aq) | Toluene | 110 | 16 h | ~80-90 |
This table is a compilation of representative data from sources[2],,, and to illustrate the effect of different reaction parameters.
Key Insights from the Data:
-
Catalyst/Ligand System: For the relatively unreactive chloro-heterocycles, more sophisticated catalyst systems are often beneficial. While Pd(PPh₃)₄ is a workhorse catalyst, combinations like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos) can provide superior results, especially for challenging substrates.
-
Microwave Irradiation: The use of microwave heating consistently and dramatically reduces reaction times from many hours to mere minutes, while often improving yields.[2]
-
Base Selection: The choice of base can be critical. While Na₂CO₃ and K₂CO₃ are commonly used, stronger bases like K₃PO₄ may be required in some cases to facilitate the transmetalation step, especially with electron-poor boronic acids.
Troubleshooting and Field-Proven Insights
-
Low Yield/No Reaction:
-
Catalyst Deactivation: Ensure rigorous degassing of all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup. Oxygen can lead to the formation of palladium black and loss of catalytic activity.
-
Inactive Halide: Aryl chlorides are less reactive than bromides or iodides. If yields are low, consider increasing the reaction temperature, switching to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos), or using a more active palladium precatalyst.
-
Poor Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boron group) or form anhydride trimers (boroxines) upon storage. Use fresh, high-quality boronic acids or consider using more stable boronate esters (e.g., pinacol esters).
-
-
Side Reactions:
-
Homocoupling: Formation of biaryl products from the boronic acid (Ar²-Ar²) can occur, often promoted by the presence of oxygen. Rigorous degassing helps minimize this side reaction.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid is a common side reaction, especially with electron-deficient heteroaryl boronic acids. Using anhydrous conditions or employing potassium trifluoroborate salts can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling of 6-chloroimidazo[1,2-b]pyridazine is a highly effective and strategic transformation for the synthesis of diverse molecular libraries essential for drug discovery. By understanding the underlying mechanism, carefully selecting the catalyst system, and leveraging modern techniques such as microwave-assisted heating, researchers can efficiently and reliably access a wide range of novel 6-aryl-imidazo[1,2-b]pyridazine derivatives. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their synthetic endeavors.
References
- El Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation.
- Biffis, A., et al. (2018). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Guillaumet, G., et al. Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Pre-print server.[Link]
- de Aguiar, J. L. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.[Link]
- El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.[Link]
- de Aguiar, J. L. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction...
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.[Link]
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.[Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]
- da Silva, R. G., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(9), 13537-13550.[Link]
- Martina, K., et al. (2021). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 23(18), 7133-7144.[Link]
- An, G., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5549-5553.[Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
- Sharma, A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- de Aguiar, J. L. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction... PMC - NIH.[Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi-res.com [mdpi-res.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination at the 6-Position of Imidazo[1,2-b]pyridazines
Introduction: The Strategic Importance of C6-Functionalized Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal pharmacophore for interacting with a variety of biological targets. Notably, derivatives of this core are potent kinase inhibitors, with Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used in cancer therapy, being a prominent example.[1] The functionalization of the imidazo[1,2-b]pyridazine core is crucial for modulating its pharmacological properties, and the introduction of amino groups, particularly at the 6-position, is a key strategy for enhancing target affinity and selectivity.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a more general, efficient, and functional-group-tolerant approach to synthesizing arylamines.[2] This guide provides a comprehensive overview, detailed application notes, and a step-by-step protocol for the successful Buchwald-Hartwig amination at the 6-position of imidazo[1,2-b]pyridazine substrates.
Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-imidazo[1,2-b]pyridazine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the C-N bond and the desired 6-amino-imidazo[1,2-b]pyridazine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Application Notes: Rationale for Experimental Design
The success of the Buchwald-Hartwig amination on the electron-deficient imidazo[1,2-b]pyridazine system is highly dependent on the careful selection of the reaction components.
Choice of Catalyst and Ligand
The palladium source and, more critically, the phosphine ligand are paramount for an efficient reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
Palladium Precursor : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) species.
-
Ligands : For electron-deficient heteroaryl halides like 6-chloroimidazo[1,2-b]pyridazine, bulky, electron-rich phosphine ligands are generally required.[1]
-
Buchwald-type Biarylphosphines : Ligands such as RuPhos and BrettPhos are often excellent choices. RuPhos is particularly effective for coupling secondary amines, while BrettPhos is a go-to ligand for the monoarylation of primary amines.[1]
-
Xantphos : This chelating bisphosphine ligand is known for its large bite angle, which promotes the formation of the active monoligated palladium species. It is a robust and versatile ligand that can be effective for the amination of pyridines, often with milder bases.[1][4][5]
-
Josiphos-type Ligands : Ferrocene-based diphosphine ligands, such as CyPF-tBu, have shown exceptional reactivity in coupling challenging substrates, including heteroaryl chlorides.[1]
-
Selection of the Base
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
-
Alkali Metal Alkoxides : Sodium tert-butoxide (NaOtBu) is a commonly used strong base. However, it can be incompatible with base-sensitive functional groups.
-
Alkali Metal Carbonates and Phosphates : Weaker inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ can be effective, especially when paired with a highly active catalyst/ligand system. They offer the advantage of better functional group tolerance.
-
Cesium Fluoride (CsF) : In some cases, particularly with chloro-substrates, fluoride sources have been shown to promote the amination. A recent study demonstrated that a catalytic amount of a phase-transfer catalyst in conjunction with a stoichiometric amount of CsF provides excellent yields for the C6-amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[2] This approach is milder than using a large excess of fluoride salts.
Solvent Considerations
Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.
-
Toluene, Dioxane, and THF : These are standard solvents for Buchwald-Hartwig aminations.
-
Polar Aprotic Solvents (e.g., DMSO) : For challenging couplings or when using fluoride salts, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can be beneficial. DMSO can enhance the solubility of reagents and accelerate the reaction rate.[2]
Experimental Protocols
The following protocols are based on established and validated procedures for the amination of 6-halo-imidazo[1,2-b]pyridazines.
Protocol 1: General Procedure for C6-Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This protocol is adapted from a highly efficient method for the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a broad range of primary and secondary amines.[2]
Materials:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
-
Primary or secondary amine (2.0 equiv)
-
Cesium Fluoride (CsF) (1.0 equiv)
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Cesium Fluoride (1.0 equiv), and Benzyltriethylammonium chloride (0.1 equiv).
-
Add anhydrous DMSO (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Add the primary or secondary amine (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-bromoimidazo[1,2-b]pyridazine.
Representative Substrate Scope and Yields:
The following table summarizes the yields obtained for the C6-amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines using the protocol described above.[2]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 3-Bromo-6-(benzylamino)imidazo[1,2-b]pyridazine | 98 |
| 2 | 2-Thiophenemethylamine | 3-Bromo-6-((thiophen-2-ylmethyl)amino)imidazo[1,2-b]pyridazine | 96 |
| 3 | Pyrrolidine | 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 97 |
| 4 | Morpholine | 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 95 |
| 5 | Piperidine | 3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 93 |
| 6 | n-Butylamine | 3-Bromo-N-butyl-imidazo[1,2-b]pyridazin-6-amine | 94 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or insufficient heat. | Ensure the reaction is conducted under a strict inert atmosphere. Check the temperature of the heating block. Consider screening other catalyst/ligand systems (e.g., Pd₂(dba)₃/Xantphos or a BrettPhos pre-catalyst). |
| Decomposition of starting material | Reaction temperature is too high or base is too strong. | Lower the reaction temperature. If using a strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃. |
| Formation of side products (e.g., hydrodehalogenation) | Unfavorable reaction kinetics. | Optimize the ligand-to-palladium ratio. A slight excess of ligand can sometimes suppress side reactions. Ensure the amine is of high purity. |
| Difficulty in product isolation/purification | Product is highly polar or has similar polarity to starting materials. | Adjust the eluent system for column chromatography. Consider a different work-up procedure, such as an acid-base extraction if the product has a basic nitrogen. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-imidazo[1,2-b]pyridazines, which are key intermediates in the development of pharmaceutically active compounds. The success of this transformation relies on the judicious choice of catalyst, ligand, base, and solvent to match the specific reactivity of the heteroaryl halide and the amine coupling partner. The protocols and application notes provided herein offer a robust starting point for researchers to efficiently synthesize these valuable compounds and to further explore the chemical space around this important scaffold.
References
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
- Deme, R., & Vankawala, P. J. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Bioorganic & Medicinal Chemistry, 52, 116515. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Ponatinib.[1][2] This guide provides a comprehensive overview of the synthetic utility of a key intermediate, (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol . We present detailed protocols for the synthesis of this building block and its subsequent functionalization at both the C6-chloro and C3-hydroxymethyl positions. These methodologies are designed to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis of novel kinase inhibitors. The protocols are grounded in established chemical principles and supported by references to peer-reviewed literature and patents.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The imidazo[1,2-b]pyridazine core has emerged as a highly successful scaffold in this endeavor due to its rigid, planar structure and its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases.[4] The versatility of this scaffold allows for the strategic placement of substituents to achieve high potency and selectivity against a range of kinase targets, including Abl, SRC, FGFR, IRAK4, TAK1, and TYK2.[5][6][7]
This guide focuses on a particularly useful starting material, This compound . This molecule possesses two key functional handles for diversification: a reactive chloro group at the 6-position, amenable to a variety of cross-coupling and nucleophilic substitution reactions, and a hydroxymethyl group at the 3-position, which can be further modified through oxidation or etherification. The strategic manipulation of these two positions allows for the exploration of a broad chemical space in the design of novel kinase inhibitors.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be achieved through a classical condensation-cyclization reaction, a cornerstone in the formation of the imidazo[1,2-b]pyridazine ring system.
Synthetic Pathway Overview
The proposed synthesis starts from the commercially available 3-amino-6-chloropyridazine. This is reacted with a suitable three-carbon electrophile to construct the imidazole ring. While various reagents can be employed, 1,3-dihydroxyacetone offers a direct route to the desired 3-hydroxymethyl substituent.
Caption: Synthetic route to the core intermediate.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
1,3-Dihydroxyacetone (1.2 eq)
-
Hydrobromic acid (48% aqueous solution, 0.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq) and ethanol (10 mL per gram of aminopyridazine).
-
Add 1,3-dihydroxyacetone (1.2 eq) to the suspension.
-
Add hydrobromic acid (48% aq., 0.1 eq) dropwise to the reaction mixture. The addition of a catalytic amount of acid facilitates the initial condensation.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Functionalization of the 6-Chloro Position
The chloro group at the 6-position is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for installing aryl and heteroaryl groups at the C6 position.[2]
Caption: Suzuki-Miyaura coupling at the C6 position.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL per mmol of the starting material).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 6-substituted product.
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is an excellent method for introducing terminal alkynes, a key structural motif in many kinase inhibitors, such as Ponatinib.[8]
Caption: Sonogashira coupling for alkynylation.
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous DMF (5 mL per mmol of starting material) and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Functionalization of the 3-Hydroxymethyl Group
The hydroxymethyl group at the 3-position offers further opportunities for structural modification.
Oxidation to the Aldehyde
Mild oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for further elaboration, such as reductive amination.
Caption: Oxidation to the corresponding aldehyde.
Detailed Protocol: Oxidation to Aldehyde
Materials:
-
(6-Substituted-imidazo[1,2-b]pyridazin-3-yl)methanol (1.0 eq)
-
Manganese dioxide (MnO₂, activated, 10 eq)
-
Dichloromethane (DCM, anhydrous)
-
Celite®
Procedure:
-
To a round-bottom flask, add the starting alcohol (1.0 eq) and anhydrous DCM (20 mL per mmol).
-
Add activated MnO₂ (10 eq) in one portion.
-
Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Williamson Ether Synthesis
The Williamson ether synthesis allows for the introduction of various alkyl or aryl groups to the hydroxymethyl moiety.[9]
Caption: Ether formation via Williamson synthesis.
Detailed Protocol: Williamson Ether Synthesis
Materials:
-
(6-Substituted-imidazo[1,2-b]pyridazin-3-yl)methanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the starting alcohol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
The methodologies described above can be strategically combined to synthesize a wide range of kinase inhibitors. For example, a potent inhibitor of Transforming Growth Factor-β Activated Kinase 1 (TAK1) could be synthesized.[5]
Caption: A multi-step synthesis of a potential kinase inhibitor.
This hypothetical pathway illustrates how the strategic functionalization of both the C6 and C3 positions of the core intermediate can lead to complex and potentially bioactive molecules.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its two distinct functional groups allow for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols provided in this guide offer a solid foundation for researchers in the field of drug discovery to harness the potential of the imidazo[1,2-b]pyridazine scaffold.
References
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
- Synthesis method of ponatinib. Google Patents.
- Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L25P diffuse large B-cell lymphoma. PubMed.
- Synthesis of the antineoplastic agent ponatinib. ResearchGate.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Semantic Scholar.
- Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. PubMed.
- Williamson Ether Synthesis. University of Richmond.
- Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L25P diffuse large B-cell lymphoma. Semantic Scholar.
- Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
- Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed Central.
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- Alcohol to Ether using Williamson synthesis (O-Alkylation).
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications.
- Regular Article. Organic Chemistry Research.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
- Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... ResearchGate.
- This compound. ChemUniverse.
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate.
- (6-Chloroimidazo[1, 2-b]pyridazin-3-yl)methanol, min 96%, 1 gram.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Catalytic gas phase oxidation of methanol to formaldehyde. PubMed.
- 6-Amino-3-chloropyridazine. PubChem.
- Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube.
- Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
- Process for producing 3-amino-6-chloropyridazine. Google Patents.
- Oxidation of Alcohols to Aldehydes and Ketones.
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Imidazo[1,2-b]pyridazine Scaffolds
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Oncology
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] This fused ring system, an isostere of purine, serves as a versatile template for the design of potent and selective modulators of various biological targets.[3][4] A testament to its therapeutic potential is the FDA-approved multi-kinase inhibitor, ponatinib (Iclusig®), which features the imidazo[1,2-b]pyridazine core and is used for the treatment of chronic myeloid leukemia (CML).[3][4] The success of ponatinib has spurred further exploration of this scaffold, leading to the discovery of numerous derivatives with promising anticancer properties, including inhibitors of cyclin-dependent kinases (CDKs), PIM kinases, and Bruton's tyrosine kinase (BTK).[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anticancer agents based on the imidazo[1,2-b]pyridazine framework. We will delve into synthetic strategies, robust screening protocols, mechanism of action studies, and lead optimization, offering field-proven insights to accelerate the discovery pipeline.
I. Synthetic Strategies for Imidazo[1,2-b]pyridazine Derivatives
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[8] Strategic functionalization at various positions of the bicyclic system allows for the modulation of physicochemical properties and biological activity, which is crucial for establishing a robust structure-activity relationship (SAR).
Protocol 1: General Synthesis of the Imidazo[1,2-b]pyridazine Core
This protocol outlines a common method for the construction of the imidazo[1,2-b]pyridazine backbone.
Materials:
-
3-Amino-6-chloropyridazine
-
Substituted α-bromoketone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the appropriately substituted α-bromoketone (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired 6-chloro-imidazo[1,2-b]pyridazine derivative. The chlorine at the 6-position serves as a versatile handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions.[1]
II. Anticancer Drug Discovery Workflow
A systematic workflow is essential for the efficient identification and validation of promising anticancer candidates. The following sections detail key experimental protocols.
Figure 1: A generalized workflow for anticancer drug discovery.
A. In Vitro Screening for Anticancer Activity
The initial step involves screening the synthesized compounds for their ability to inhibit the proliferation of cancer cells.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized imidazo[1,2-b]pyridazine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Control (Doxorubicin) | 0.1 | 0.2 | 0.08 |
| Lead Compound 1 | 5.2 | 7.8 | 4.5 |
| Lead Compound 2 | 1.5 | 2.1 | 1.8 |
Table 1: Example of IC₅₀ data for lead compounds against various cancer cell lines.
B. Mechanism of Action (MOA) Studies
Once active compounds are identified, it is crucial to understand their mechanism of action. Given that many imidazo[1,2-b]pyridazines are kinase inhibitors, a kinase inhibition assay is a logical next step.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase (e.g., CDK2, PIM1, BTK).
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Figure 2: A simplified diagram of a kinase inhibition assay.
C. In Vivo Evaluation of Anticancer Efficacy
Promising lead compounds with potent in vitro activity and a well-defined mechanism of action should be evaluated in animal models to assess their in vivo efficacy.
Protocol 4: Xenograft Tumor Model in Nude Mice
This protocol describes a common method for evaluating the antitumor activity of a compound in a xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Human cancer cells (e.g., A549)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
III. Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the in vitro and in vivo studies will provide valuable insights into the structure-activity relationship of the synthesized imidazo[1,2-b]pyridazine derivatives.
Key SAR Insights from Literature:
-
Substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring are often crucial for potent biological activity.[8]
-
The introduction of an amino group at the ortho-position of a phenyl ring at the 6-position can enhance cellular activity.[9]
-
The nature of the substituent at the 3-position can influence selectivity and pharmacokinetic properties.[3]
Lead optimization is an iterative process that involves rationally designing and synthesizing new analogs based on the established SAR to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel anticancer agents. By employing a systematic approach that integrates rational design, efficient synthesis, and a robust cascade of in vitro and in vivo assays, researchers can effectively navigate the complex process of anticancer drug discovery. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists dedicated to advancing the fight against cancer.
References
- D. M. G. Martin, et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]
- Z. B. Li, et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 52(9), 2848-2854. [Link]
- A. Garrido, et al. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- K. Kusakabe, et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]
- A. Pogacic, et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
- K. Kusakabe, et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]
- S. K. K. Yadav, & D. Kumar. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 4647-4663. [Link]
- Y. Wang, et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- A. Garrido, et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol in Fragment-Based Drug Design
A Senior Application Scientist's Guide to Screening, Validation, and Structural Elaboration
Introduction: The Power of Fragments
Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which, despite typically weak binding affinities (in the high micromolar to millimolar range), form highly efficient and specific interactions with a biological target.[2][3] These initial fragment hits serve as starting points for rational, structure-guided optimization to generate potent, drug-like molecules.[1][3] This approach offers broader sampling of chemical space with smaller libraries and often yields leads with superior physicochemical properties.[3]
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive molecules, including kinase inhibitors with significant therapeutic applications.[4] Compounds featuring this scaffold have shown promise as anticancer, antiviral, and anti-inflammatory agents.[4] This application note focuses on a specific derivative, (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol , a fragment designed for FBDD campaigns. Its structural features—a rigid bicyclic core, defined hydrogen bond donors and acceptors, and a reactive "handle" for synthetic elaboration—make it an ideal candidate for probing the binding sites of diverse protein targets.
Fragment Profile: this compound
A successful fragment must possess specific physicochemical properties that adhere to the widely accepted "Rule of Three" (Ro3), ensuring it occupies a favorable chemical space for FBDD.[5][6] this compound is a prime example of an Ro3-compliant fragment.
| Property | Value | "Rule of Three" Guideline | Rationale & Significance |
| Molecular Weight | 183.6 g/mol [7][8] | < 300 Da[5] | Low complexity increases the probability of a high-quality binding event without introducing unfavorable interactions.[9] |
| cLogP | < 3 (estimated) | ≤ 3[5] | Ensures adequate aqueous solubility, which is critical for biophysical screening assays that require high compound concentrations.[5] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3[5] | Provides a specific, directional interaction point to anchor the fragment in a binding pocket. |
| Hydrogen Bond Acceptors | 3 (pyridazine nitrogens) | ≤ 3[5] | Offers multiple potential interaction points for forming hydrogen bonds with the protein target. |
| Structure | Imidazo[1,2-b]pyridazine | N/A | The rigid, bicyclic core provides a well-defined shape for probing binding pockets and serves as a stable anchor for synthetic elaboration. The chloro-substituent and methanol group offer vectors for structure-based "fragment growing."[10] |
Application in FBDD: A Comprehensive Workflow
The successful application of this compound in an FBDD campaign requires a multi-stage workflow involving sensitive biophysical techniques for screening, orthogonal methods for validation, and structural biology for guiding lead optimization.[11][12]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 7. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANOL | CymitQuimica [cymitquimica.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Protection of the Methanol Function in Imidazopyridazine Synthesis
Introduction: The imidazopyridazine scaffold is a privileged core in medicinal chemistry, appearing in molecules targeting a range of biological entities, including kinases and parasites.[1][2] The synthesis of complex derivatives often requires the strategic manipulation of various functional groups. The hydroxymethyl group (-CH₂OH), a common substituent or synthetic intermediate on the imidazopyridazine ring system, presents a unique challenge. Its nucleophilicity and mild acidity can interfere with subsequent reactions such as cross-couplings, lithiations, or other nucleophilic additions. Therefore, the temporary masking of this hydroxyl group with a suitable protecting group is a critical step in many synthetic routes.
This guide provides an in-depth analysis of protecting group strategies for the (imidazopyridazin-yl)methanol moiety. We move beyond a simple catalog of options to discuss the causality behind experimental choices, offering field-proven insights into selecting, applying, and removing these crucial synthetic tools.
Logical Framework for Protecting Group Selection
The choice of a protecting group is dictated by the overall synthetic plan. The ideal group must be installed efficiently under mild conditions, remain robust throughout subsequent reaction steps, and be removed selectively without affecting other functional groups. This principle of "orthogonality" is paramount in multi-step synthesis. The following diagram outlines the key decision points when selecting a protecting group for the hydroxymethyl function.
Caption: Decision workflow for selecting an alcohol protecting group.
Silyl Ethers: The Robust and Versatile Workhorse
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and the variety of mild cleavage methods available.[3] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.
Rationale: For the imidazopyridazine system, a silyl ether such as tert-butyldimethylsilyl (TBDMS or TBS) is an excellent first choice. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, including organometallics, hydrides, and many oxidizing agents, making it ideal for subsequent C-C bond-forming reactions.[4]
Comparative Stability of Common Silyl Ethers
The selection of a specific silyl ether allows for fine-tuning of chemical stability. This is particularly useful in complex syntheses where multiple hydroxyl groups may require orthogonal protection.
| Protecting Group | Abbreviation | Relative Acidic Stability[5] | Relative Basic Stability[5] | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile; often does not survive aqueous workup or chromatography. |
| Triethylsilyl | TES | 64 | 10-100 | Useful when a more labile group than TBDMS is needed. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | Excellent balance of stability and ease of removal; most common choice. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very robust; used when TBDMS is not stable enough. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Greater stability to acid than TBDMS due to steric bulk. |
Protocol 1.1: TBDMS Protection of (Imidazopyridazin-6-yl)methanol
This protocol utilizes the reliable Corey procedure, where imidazole serves as both a base and a catalyst.[5]
Materials:
-
(Imidazopyridazin-6-yl)methanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (imidazopyridazin-6-yl)methanol in anhydrous DMF (approx. 0.2 M), add imidazole followed by TBDMS-Cl at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) to remove excess DMF and imidazole.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/EtOAc gradient) to yield the desired TBDMS-protected product.
Protocol 1.2: Fluoride-Mediated Deprotection of TBDMS Ether
The strong silicon-fluoride bond (Si-F) makes fluoride ion sources the preferred method for cleaving silyl ethers.[3] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent.
Materials:
-
TBDMS-protected imidazopyridazine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF (approx. 0.1 M).
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Benzyl Ethers: Orthogonality Through Hydrogenolysis
Benzyl (Bn) ethers are a classic choice for alcohol protection, offering excellent stability to a wide range of acidic and basic conditions, making them orthogonal to silyl ethers and esters.[6][7] Their primary mode of removal is via catalytic hydrogenolysis, a reductive cleavage.[8][9]
Rationale: The benzyl group is ideal when subsequent steps involve strong acids or fluoride sources that would cleave silyl ethers. However, its removal by hydrogenation requires careful consideration of other reducible functional groups (e.g., nitro groups, alkenes, alkynes) within the molecule. The imidazopyridazine core itself is generally stable to standard Pd/C hydrogenation conditions, but over-reduction is a potential side reaction that should be monitored.
Protocol 2.1: Benzyl Protection via Williamson Ether Synthesis
This standard procedure involves the formation of an alkoxide followed by an Sₙ2 reaction with benzyl bromide.[7]
Materials:
-
(Imidazopyridazin-6-yl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of (imidazopyridazin-6-yl)methanol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the benzylated product.
Protocol 2.2: Deprotection of Benzyl Ether by Catalytic Hydrogenolysis
This method uses hydrogen gas and a palladium catalyst to cleave the C-O benzylic bond.
Caption: Catalytic hydrogenolysis for benzyl ether cleavage.
Materials:
-
Benzyl-protected imidazopyridazine (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent before introducing hydrogen.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ (typically with a balloon) or perform the reaction in a Parr hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature for 2-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product is often clean but can be purified by chromatography if necessary.
Ester Protecting Groups: Mild Base-Labile Options
Ester groups like acetate (Ac) or pivaloate (Piv) offer a simple and cost-effective protection strategy.[10] They are stable to acidic conditions and hydrogenation but are readily cleaved by base-catalyzed hydrolysis (saponification).[11][12]
Rationale: An ester is a good choice if the synthetic route involves acidic steps or catalytic reductions where silyl or benzyl ethers might be labile. The primary difference between acetate and pivaloate is steric hindrance; the bulky pivaloyl group is more resistant to hydrolysis, which can be exploited for selective deprotection.[10]
Protocol 3.1: Acetyl Protection of the Hydroxymethyl Group
Materials:
-
(Imidazopyridazin-6-yl)methanol (1.0 eq)
-
Acetic anhydride (Ac₂O, 1.5 eq)
-
Triethylamine (Et₃N, 2.0 eq) or Pyridine (solvent)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM. Add Et₃N and a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ to remove excess acetic anhydride and acid byproducts.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to give the acetylated product, which can be purified by chromatography.
Protocol 3.2: Base-Catalyzed Deprotection (Saponification)
This protocol uses potassium carbonate in methanol, a mild system that is highly effective for cleaving acetate esters.
Materials:
-
Acetylated imidazopyridazine (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the acetylated compound in methanol (approx. 0.1 M).
-
Add solid potassium carbonate to the solution.
-
Stir the suspension at room temperature for 1-4 hours. Monitor the hydrolysis by TLC.
-
Once complete, neutralize the mixture with a small amount of 1 M HCl or filter off the K₂CO₃ and concentrate the filtrate.
-
Partition the residue between water and EtOAc.
-
Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Purify by chromatography if needed.
References
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Wikipedia. (n.d.). Silyl ether.
- ResearchGate. (2021). Recent Advances in Silyl Protection of Alcohols.
- Journal of the American Chemical Society. (1966). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Clutch. (2022). Silyl Ether Protecting Groups Explained.
- National Institutes of Health. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- National Institutes of Health. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Royal Society of Chemistry. (2014). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol.
- Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
- Chemguide. (n.d.). hydrolysis of esters.
- ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- National Institutes of Health. (1987). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates.
- National Institutes of Health. (2013). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
- National Institutes of Health. (2010). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- National Institutes of Health. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Organic Chemistry Portal. (2007). Organic Functional Group Protection.
- National Institutes of Health. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- National Institutes of Health. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- YouTube. (2019). synthesis & cleavage of benzyl ethers.
- Semantic Scholar. (2000). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions.
- MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- National Institutes of Health. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
- ResearchGate. (2021). Orthogonal protecting group strategies in carbohydrate chemistry.
- MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection.
- National Institutes of Health. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study.
- National Institutes of Health. (2016). Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues.
- National Institutes of Health. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- National Institutes of Health. (2013). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature.
Sources
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol Derivatives
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors for oncology and antiviral agents.[1][2][3] Specifically, (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol and its derivatives are crucial intermediates for the synthesis of a diverse range of therapeutic candidates.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of these valuable compounds. We will delve into the underlying chemical principles, offer detailed, field-proven protocols, and address the critical safety and analytical considerations necessary for successful and safe large-scale production.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is a versatile scaffold that has led to the discovery of several groundbreaking drugs, such as the multi-kinase inhibitor ponatinib.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets. The 6-chloro substituent serves as a key synthetic handle, enabling further functionalization through nucleophilic aromatic substitution and cross-coupling reactions to generate extensive compound libraries.[4] The 3-methanol group provides a crucial point for derivatization, allowing for the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties.
The transition from small-scale discovery chemistry to large-scale synthesis presents significant challenges.[5] Reactions that are straightforward on a milligram scale can become hazardous and inefficient when scaled to kilograms.[5][6] Therefore, a robust, safe, and efficient synthetic process is paramount for the successful development of drug candidates based on this scaffold. This guide aims to provide the necessary insights and protocols to navigate these challenges effectively.
Synthetic Strategy: A Mechanistic Approach
The most common and efficient route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[7] This approach is favored for its reliability and the ready availability of starting materials.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Step 1: Cyclization to Form the Imidazo[1,2-b]pyridazine Core
The initial and most critical step is the cyclization reaction. The selection of the α-haloketone is crucial. While various options exist, 1,3-dichloroacetone is a common choice for introducing a chloromethyl group at the 2-position, which can be further manipulated.[8]
Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 3-amino-6-chloropyridazine on one of the carbonyl carbons of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The halogen on the pyridazine ring enhances the electrophilicity of the ring carbons, facilitating the cyclization.[7]
Subsequent Transformations to the Target Methanol Derivative
Once the core is formed, a series of transformations are required to install the methanol functionality at the 3-position. A common strategy involves the introduction of a formyl group, which is then reduced.
Detailed Protocols and Methodologies
Safety First: Before commencing any large-scale synthesis, a thorough risk assessment is mandatory.[6] All personnel must be equipped with appropriate personal protective equipment (PPE), and all operations should be conducted in a well-ventilated fume hood or a designated process chemistry laboratory.[9][10]
Protocol 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol is adapted from established literature procedures.[8]
Materials:
-
3-amino-6-chloropyridazine
-
1,3-dichloroacetone
-
1,2-dimethoxyethane (DME)
Equipment:
-
Large-capacity reaction vessel with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle with temperature controller.
Procedure:
-
Charge the reaction vessel with 3-amino-6-chloropyridazine and DME.
-
Stir the mixture to ensure complete dissolution.
-
Slowly add 1,3-dichloroacetone to the solution. An exotherm may be observed, so controlled addition is crucial.
-
Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Reaction Parameters for Cyclization
| Parameter | Value | Rationale |
| Solvent | 1,2-Dimethoxyethane (DME) | Aprotic, high-boiling solvent suitable for reflux conditions. |
| Reactant Ratio | 1:1.1 (amine:ketone) | A slight excess of the ketone ensures complete consumption of the limiting amine. |
| Temperature | Reflux (~85 °C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 48 hours | Ensures high conversion to the desired product. |
Further Synthetic Steps and Derivatization
The synthesis of the target this compound and its derivatives requires further chemical modifications. For instance, a related derivative, 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, can be synthesized from 3-amino-6-chloropyridazine and bromoacetonitrile.[11] The methanol can be obtained through reduction of a corresponding aldehyde or carboxylic acid ester, which can be introduced at the 3-position via various C-H functionalization strategies.
Purification of Polar Heterocyclic Compounds
This compound and its derivatives are often polar compounds, which can present challenges during purification.
Table 2: Purification Strategies for Polar Heterocycles
| Technique | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[12][13] | Cost-effective, can yield highly pure material. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor. |
| Normal-Phase Chromatography | Using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. | Good for moderately polar compounds. | Can be difficult for very polar compounds which may not elute.[14] |
| Reversed-Phase Chromatography (RPC) | Using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[15] | Excellent for purifying polar compounds; can handle aqueous samples.[14][16] | More expensive than normal-phase; requires removal of aqueous mobile phase. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water.[14] | Effective for very polar compounds that are poorly retained in RPC. | Can have longer equilibration times. |
Protocol 2: General Recrystallization Procedure
-
Select a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[12]
-
Dissolve the crude material in the minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Scale-Up Considerations and Process Safety
Scaling up a chemical synthesis is not merely about using larger flasks and more reagents.[6] The surface-area-to-volume ratio decreases as the scale increases, which significantly impacts heat transfer.[17]
Diagram 2: Key Considerations for Safe Scale-Up
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. helgroup.com [helgroup.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines
Introduction: The Rising Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. This nitrogen-rich bicyclic system is isosteric to purines and serves as a versatile framework for the design of potent and selective therapeutic agents. The clinical success of Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, has notably spurred a resurgence of interest in this molecular architecture.[1]
Derivatives of imidazo[1,2-b]pyridazine have demonstrated a remarkable breadth of biological activities, including roles as kinase inhibitors (e.g., Mps1 and mTOR), ligands for β-amyloid plaques in Alzheimer's disease diagnostics, and agents with antimicrobial and anti-inflammatory properties.[2][3][4] The strategic placement of nitrogen atoms in the fused ring system allows for a multitude of interaction points with biological targets, while the scaffold's inherent stability and synthetic tractability make it an ideal candidate for library synthesis and lead optimization campaigns.
This guide provides a detailed exploration of the one-pot synthesis of substituted imidazo[1,2-b]pyridazines, focusing on the highly efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction. We will delve into the mechanistic underpinnings of this reaction, offer a robust and validated protocol, and discuss key experimental considerations to empower researchers in their synthetic endeavors.
The Synthetic Strategy: Embracing Efficiency with the Groebke-Blackburn-Bienaymé Reaction
The one-pot synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines is elegantly achieved through the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), a powerful multicomponent reaction (MCR). This reaction brings together three readily available building blocks—a 3-aminopyridazine, an aldehyde, and an isocyanide—in a single synthetic operation to construct the desired heterocyclic core with high atom economy.[5]
Mechanistic Insights: A Step-by-Step Look at the GBB Reaction
The GBB reaction proceeds through a well-established cascade of events, typically initiated by acid catalysis. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
-
Imine Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and the 3-aminopyridazine to form a reactive iminium ion intermediate. The acid catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the pyridazine.
-
Nucleophilic Attack and Cycloaddition: The isocyanide, with its nucleophilic carbon atom, then attacks the electrophilic carbon of the iminium ion. This is followed by an intramolecular [4+1] cycloaddition, where the nitrogen of the pyridazine ring attacks the nitrile carbon, forming the five-membered imidazole ring.
-
Rearomatization: The final step involves a proton transfer to regenerate the catalyst and afford the stable, aromatic imidazo[1,2-b]pyridazine product.
Experimental Protocol: One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines
This protocol is a representative procedure adapted from established methodologies for the GBB reaction on 3-aminopyridazines.[5]
Materials and Reagents:
-
3-Aminopyridazine derivative (e.g., 3-amino-6-chloropyridazine)
-
Aldehyde (aromatic or heteroaromatic)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-aminopyridazine derivative (1.0 mmol, 1.0 equiv).
-
Addition of Aldehyde and Catalyst: Add the aldehyde (1.1 mmol, 1.1 equiv) and the Lewis acid catalyst, such as scandium(III) triflate (0.1 mmol, 10 mol%), to the flask.
-
Solvent Addition: Add a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 3:1 v/v, 5 mL) to the flask.
-
Addition of Isocyanide: Stir the mixture at room temperature for 5-10 minutes, then add the isocyanide (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted imidazo[1,2-b]pyridazine.
Figure 2: Experimental workflow for the one-pot synthesis.
Data Presentation: Scope and Yields of the GBB Reaction
The GBB reaction is known for its broad substrate scope, tolerating a wide range of functional groups on both the aldehyde and isocyanide components. The use of substituted 3-aminopyridazines, such as 3-amino-6-chloropyridazine, provides a valuable handle for further diversification through cross-coupling reactions.
| Entry | 3-Aminopyridazine | Aldehyde | Isocyanide | Catalyst (mol%) | Yield (%) | Reference |
| 1 | 3-Amino-6-chloropyridazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | 85 | [5] |
| 2 | 3-Amino-6-chloropyridazine | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | 91 | [5] |
| 3 | 3-Amino-6-chloropyridazine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | 88 | [5] |
| 4 | 3-Amino-6-methylpyridazine | 2-Naphthaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | 78 | [5] |
| 5 | 3-Aminopyridazine | 4-Methoxybenzaldehyde | Benzyl isocyanide | Sc(OTf)₃ (10) | 82 | [5] |
| 6 | 3-Amino-6-chloropyridazine | Furan-2-carbaldehyde | tert-Butyl isocyanide | HClO₄ (20) | 75 | [1] |
Table 1: Representative examples of substituted imidazo[1,2-b]pyridazines synthesized via the Groebke-Blackburn-Bienaymé reaction.
Expert Insights and Troubleshooting
-
Choice of Catalyst: While scandium(III) triflate is a highly effective Lewis acid catalyst for this transformation, other Lewis acids such as Yb(OTf)₃ or Brønsted acids like perchloric acid (HClO₄) can also be employed.[1][6] The optimal catalyst may vary depending on the specific substrates used. Anhydrous conditions are generally recommended to prevent hydrolysis of the iminium intermediate.
-
Solvent System: A mixture of a non-polar solvent like dichloromethane and a protic solvent like methanol is often used. Methanol can facilitate the initial imine formation, while dichloromethane helps to maintain the solubility of all components. Green solvents like eucalyptol have also been successfully used, offering a more environmentally benign option.[1]
-
Isocyanide Purity: Isocyanides are known for their pungent odor and can be prone to polymerization or degradation. Using freshly prepared or purified isocyanides is crucial for achieving high yields.
-
Troubleshooting Low Yields: If low yields are observed, consider the following:
-
Incomplete Imine Formation: Ensure anhydrous conditions and consider adding a dehydrating agent like magnesium sulfate.
-
Substrate Reactivity: Electron-deficient aldehydes tend to react faster, while electron-rich or sterically hindered aldehydes may require longer reaction times or gentle heating.
-
Catalyst Inactivation: Ensure the catalyst is active and used in the appropriate amount.
-
-
Side Reactions: A potential side reaction is the formation of a Passerini or Ugi-type product if water is present in the reaction mixture. Maintaining anhydrous conditions is the best way to mitigate this.
Conclusion
The Groebke-Blackburn-Bienaymé three-component reaction offers a highly efficient, convergent, and atom-economical pathway for the one-pot synthesis of substituted imidazo[1,2-b]pyridazines. This application note provides a comprehensive guide, from mechanistic understanding to a detailed experimental protocol, to empower researchers in the synthesis of these medicinally important heterocyclic compounds. The versatility of the GBB reaction, coupled with the potential for further functionalization of the imidazo[1,2-b]pyridazine core, ensures its continued relevance in the quest for novel therapeutic agents.
References
- Fryer, R. I. (1983). Benzodiazepine receptor ligands. In The Benzodiazepines: From Molecular Biology to Clinical Practice (pp. 7-20). Raven Press.
- Messire, G., et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 2021(22), 3195-3203.
- Kok, B. P., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1687-1707.
- Zhang, L., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 127, 101-114.
- Cui, M., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 20(19), 5731-5734.
- Lamberth, C. (2011). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. Synthesis, 2011(24), 4031-4037.
- Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
- Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Hwang, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4459–4463.
- Korenev, G., et al. (2023).
- Barlin, G. B., & Jiravinyu, C. (1992). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Biochemical Pharmacology, 44(8), 1555-1561.
- Tu, S., et al. (2012). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 8, 1846-1852.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of 3-Amino-6-halopyridazine Precursors
Introduction: The Strategic Importance of 3-Amino-6-halopyridazines in Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3] Within this chemical class, 3-amino-6-halopyridazines stand out as exceptionally valuable precursors. These bifunctional molecules serve as versatile building blocks, offering two distinct reaction sites: the amino group for amide bond formation or further derivatization, and the halogen atom for a variety of cross-coupling reactions.[4] This dual reactivity allows for the systematic and efficient construction of complex molecular architectures, making them indispensable in modern drug development and lead optimization campaigns.[5]
This guide provides an in-depth analysis of the primary synthetic routes to 3-amino-6-halopyridazines, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights gained from extensive application.
Part 1: Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely adopted method for synthesizing 3-amino-6-halopyridazines is the selective mono-amination of 3,6-dihalopyridazines via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7]
Mechanistic Rationale: Why the SNAr Pathway is Favored
Aromatic rings, like benzene, are typically electron-rich and thus react with electrophiles. However, the pyridazine ring behaves differently. The presence of two adjacent, electronegative nitrogen atoms significantly reduces the electron density of the ring, making it susceptible to attack by nucleophiles.[8][9] This is analogous to how electron-withdrawing groups (like nitro groups) activate a benzene ring for SNAr reactions.[8]
The SNAr mechanism for this transformation proceeds in two key steps:
-
Nucleophilic Attack: An amine nucleophile (e.g., ammonia) attacks one of the carbon atoms bearing a halogen. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[10][11]
-
Leaving Group Expulsion: The aromaticity is restored by the expulsion of a halide ion (the leaving group), resulting in the final substituted product.
The stability of the anionic intermediate is crucial. For pyridazine, the negative charge can be delocalized onto one of the ring nitrogen atoms, which is a highly stabilizing feature.[9][11] This stabilization lowers the activation energy for the reaction, making the SNAr pathway highly efficient for this heterocyclic system.
Caption: General mechanism for SNAr on 3,6-dichloropyridazine.
Part 2: Experimental Protocols & Data
The synthesis of 3-amino-6-chloropyridazine is a foundational procedure. Below are detailed protocols based on established literature, including conventional and microwave-assisted methods.
Protocol 1: Conventional Synthesis of 3-Amino-6-chloropyridazine
This protocol is adapted from procedures utilizing aqueous ammonia in a sealed vessel, which is a common and scalable method.[6][12]
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Aqueous Ammonia (28-30% solution) (4.0-10.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Methanol, or Water)
-
Pressure-resistant reaction vessel with stirring capability
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a pressure-resistant vessel, charge 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol).
-
Reagent Addition: Add the chosen solvent (e.g., 20 mL of 1,4-dioxane) followed by aqueous ammonia (e.g., 80 mL). Note: The ratio of reagents and solvent can be optimized based on the desired scale and reaction kinetics.[6][12]
-
Reaction Conditions: Seal the vessel securely. Heat the reaction mixture to 100-150°C with vigorous stirring. Maintain this temperature for 6-12 hours.[6][12][13]
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. A solid precipitate of the product should be visible.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold water to remove any residual ammonia and salts.
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 3-amino-6-chloropyridazine as a solid.[12]
Caption: Experimental workflow for the synthesis of 3-amino-6-chloropyridazine.
Protocol 2: Microwave-Enhanced Synthesis of 3-Amino-6-chloropyridazine
Microwave irradiation offers a significant acceleration of this reaction, reducing reaction times from hours to minutes.[14]
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Ammonium Hydroxide solution (28-30%)
-
Microwave-safe thick-walled glass vial with a cap
-
CEM Discover S-Class Microwave Reactor (or equivalent)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 20 mL microwave vial, add 3,6-dichloropyridazine (1.5 g).
-
Reagent Addition: Add ammonium hydroxide solution (5 mL).
-
Reaction Conditions: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture for 30 minutes at 120°C (300W power).
-
Work-up and Isolation: After cooling, a precipitate will have formed. Filter the solid, wash with a cold mixture of ethyl acetate:hexane (3:7), and dry. This method typically yields the product in high purity without further purification.[14]
Comparative Data on Synthesis Conditions
The choice of reaction conditions can significantly impact yield and purity. The following table summarizes various reported methods.
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Aqueous NH₃ | 1,4-Dioxane | 100 | Overnight | ~62% | |
| 3,6-Dichloropyridazine | Liquid NH₃ | N/A (Autoclave) | - | 6 | High | [15] |
| 3,6-Dichloropyridazine | Aqueous NH₃ | Methylene Dichloride | 100 | 9 | - | [13] |
| 3,6-Dichloropyridazine | NH₄OH (28-30%) | None | 120 (MW) | 0.5 | 87% | [14] |
| 3,6-Dichloropyridazine | Ammonia | Water-soluble Polyether | - | - | - | [16][17] |
Part 3: Synthetic Utility and Downstream Applications
The true value of 3-amino-6-halopyridazines lies in their utility as intermediates. The remaining halogen at the 6-position is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for introducing aryl or heteroaryl groups at the 6-position. The 3-amino-6-chloropyridazine is coupled with a boronic acid in the presence of a palladium catalyst and a base.[18] This strategy has been successfully employed to synthesize series of 3-amino-6-aryl-pyridazines, which have been investigated as selective CB2 agonists for treating inflammatory pain.[5]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. test-psk.inforang.com [test-psk.inforang.com]
- 16. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a four-step sequence starting from 3,6-dichloropyridazine. Each step presents unique challenges that can impact the overall yield. Understanding the flow is critical for effective troubleshooting.
Caption: Four-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the synthesis. The problems are organized by reaction step for clarity.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This initial amination is crucial, as the purity and yield of this intermediate directly affect all subsequent steps.
Q1: My yield for the amination of 3,6-dichloropyridazine is consistently below 50%. What are the primary factors I should investigate?
A1: Low yields in this nucleophilic aromatic substitution are common and typically stem from three areas: reaction conditions, reagent quality, and side reactions.
-
Reaction Conditions: This reaction requires high temperature (120-180°C) and pressure to proceed efficiently.[1] Ensure your reaction vessel (e.g., an autoclave or a sealed pressure vessel) is properly sealed and maintaining the target temperature and pressure. Insufficient heat or pressure will lead to incomplete conversion. The reaction time is also critical, often requiring 24-96 hours for completion.[1][2]
-
Reagent Concentration: The concentration of ammonia is key. Using a saturated solution of ammonia in methanol or a sufficient molar excess of aqueous ammonia is necessary to favor the monosubstitution product.[1][2] A patent suggests a molar ratio of 3,6-dichloropyridazine to ammonia between 1:0.5 and 1:7.5.[1]
-
Side Product Formation: The primary side product is the diamination product, 3,6-diaminopyridazine. While excess ammonia is needed, an extremely large excess combined with very high temperatures can promote this secondary reaction. Careful monitoring of the reaction by TLC or LC-MS is advised to stop the reaction upon consumption of the starting material.
Q2: I am struggling to purify 3-Amino-6-chloropyridazine from the reaction mixture. What is the most effective purification strategy?
A2: Purification can be challenging due to the presence of unreacted starting material and the diamino byproduct.
-
Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution, typically starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, is effective for separating the desired product from impurities.[2]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a viable, scalable alternative. Solvents like ethanol, water, or mixtures thereof can be effective.[1] However, this may be less effective at removing the diamino byproduct, which can have similar solubility properties.
Step 2: Cyclization to form 6-Chloroimidazo[1,2-b]pyridazine
The formation of the fused bicyclic ring system is the core of the scaffold synthesis.
Q1: What is the best cyclizing agent to use with 3-Amino-6-chloropyridazine, and why?
A1: The choice of reagent is critical for building the imidazole ring. For the synthesis of the unsubstituted imidazo[1,2-b]pyridazine, chloroacetaldehyde (or its diethyl acetal precursor, which generates the aldehyde in situ under acidic conditions) is the reagent of choice. The reaction proceeds via initial alkylation of the most nucleophilic ring nitrogen of the aminopyridazine, followed by intramolecular cyclization and dehydration. The presence of the 6-chloro substituent is known to facilitate the desired regioselectivity of the cyclization.[3]
Q2: My cyclization reaction is messy, showing multiple spots on TLC. What's going wrong?
A2: A messy reaction profile can result from several factors:
-
Reagent Quality: Chloroacetaldehyde is unstable and can polymerize. Use freshly prepared or distilled reagent if possible. Using chloroacetaldehyde diethyl acetal is often more reliable as it is more stable.
-
pH Control: The reaction is typically run under mildly basic conditions (e.g., using sodium bicarbonate) to neutralize the HCl formed during the reaction.[3] If the medium becomes too acidic, it can lead to side reactions. If it's too basic, it may promote self-condensation of the aldehyde.
-
Temperature: While reflux is often required, overheating can lead to decomposition and the formation of tar-like byproducts. Maintain a gentle reflux and monitor the reaction progress closely.
Step 3: C3-Formylation (Vilsmeier-Haack Reaction)
Introducing the aldehyde group at the C3 position is a key functionalization step. The imidazo[1,2-b]pyridazine ring is electron-rich and amenable to electrophilic substitution.
Q1: My Vilsmeier-Haack formylation of 6-Chloroimidazo[1,2-b]pyridazine is giving no product or very low conversion. How can I troubleshoot this?
A1: The Vilsmeier-Haack reaction is powerful but sensitive.[4] Failure is often due to the Vilsmeier reagent itself or reaction conditions.
-
Vilsmeier Reagent Formation: The active electrophile is formed from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). This formation is exothermic. The POCl₃ should be added slowly to chilled DMF (0-5°C) to ensure controlled formation of the reagent. Use high-purity, dry DMF and fresh POCl₃.
-
Reaction Temperature: After the addition of the substrate, the reaction often needs to be heated (e.g., 60-80°C) to drive it to completion. The optimal temperature must be determined empirically. Start with milder conditions and increase the temperature if conversion is low.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched by pouring it carefully onto crushed ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product. This step must be done cautiously as it is highly exothermic.
Step 4: Reduction to this compound
The final step is the selective reduction of the aldehyde to the primary alcohol.
Q1: Which reducing agent is best for converting the aldehyde to the alcohol without affecting the chloro-substituent or the heterocyclic ring?
A1: Sodium borohydride (NaBH₄) is the ideal choice for this transformation.
-
Selectivity: NaBH₄ is a mild reducing agent that will selectively reduce aldehydes and ketones without affecting the aromatic chloro group or the imidazopyridazine ring system.
-
Reaction Conditions: The reaction is typically run in an alcoholic solvent like methanol or ethanol at room temperature or below (0°C), making it operationally simple.
-
Avoid Stronger Reagents: Avoid harsh reducing agents like Lithium aluminum hydride (LiAlH₄). LiAlH₄ is powerful enough to potentially reduce the chloro-substituent via a nucleophilic substitution pathway, leading to undesired byproducts.
Troubleshooting Summary Table
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Step 1: Low yield of 3-amino-6-chloropyridazine | 1. Incomplete reaction due to low T/P. 2. Formation of diamino byproduct. 3. Impure 3,6-dichloropyridazine. | 1. Ensure pressure vessel is sealed and reaches 130-180°C. Extend reaction time. 2. Monitor by TLC; avoid excessive heating/time. Optimize ammonia concentration. 3. Recrystallize or distill starting material before use. |
| Step 2: Dark, tarry cyclization reaction | 1. Polymerization of chloroacetaldehyde. 2. Reaction temperature too high. | 1. Use fresh chloroacetaldehyde or its more stable diethyl acetal form. 2. Maintain a gentle reflux; do not overheat. |
| Step 3: No aldehyde product from Vilsmeier-Haack | 1. Vilsmeier reagent not formed correctly (moisture, old reagents). 2. Reaction temperature too low. 3. Improper work-up. | 1. Use dry DMF and fresh POCl₃. Add POCl₃ to chilled DMF. 2. After substrate addition, heat the reaction to 60-80°C. 3. Ensure complete neutralization during the ice-water quench to precipitate the product. |
| Step 4: Multiple products seen after reduction | 1. Use of an overly strong reducing agent (e.g., LiAlH₄). 2. Impure aldehyde starting material. | 1. Use NaBH₄ for selective aldehyde reduction. 2. Purify the aldehyde by column chromatography or recrystallization before the reduction step. |
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
-
In a high-pressure stainless-steel reactor, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).
-
Add a 2.0 M solution of ammonia in methanol (170 mL, 340 mmol).[2]
-
Seal the reactor and heat the mixture at 130°C with stirring for 96 hours.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford 3-amino-6-chloropyridazine as a white solid. (Typical yield: 55-65%).
Protocol 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (via Steps 2 & 3)
This protocol combines the cyclization and formylation for efficiency, assuming the intermediate is not isolated.
-
Cyclization: To a solution of 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) and sodium bicarbonate (4.9 g, 58.0 mmol) in ethanol (150 mL), add chloroacetaldehyde (50% wt in H₂O, 6.1 g, 38.6 mmol).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the aminopyridazine is consumed.
-
Cool the mixture and filter off the solids. Concentrate the filtrate under reduced pressure to obtain crude 6-chloroimidazo[1,2-b]pyridazine, which can be used directly.
-
Formylation: In a separate flask, cool N,N-dimethylformamide (DMF, 50 mL) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (5.4 mL, 58.0 mmol) while maintaining the temperature below 10°C. Stir for 30 minutes.
-
Add the crude 6-chloroimidazo[1,2-b]pyridazine dissolved in dry DMF (20 mL) to the Vilsmeier reagent.
-
Heat the reaction mixture to 70°C and stir for 6 hours.
-
Cool to room temperature and carefully pour the reaction mixture onto 200 g of crushed ice.
-
Neutralize the solution by the slow addition of 30% aqueous NaOH until pH 8-9 is reached, keeping the temperature low.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Purify by recrystallization from ethanol or by column chromatography if necessary.
Protocol 3: Synthesis of this compound (Step 4)
-
Suspend 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (3.0 g, 16.5 mmol) in methanol (100 mL) in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.94 g, 24.8 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization from ethyl acetate/hexane to afford this compound as a crystalline solid.[5]
Troubleshooting Workflow Diagram
This diagram illustrates a decision-making process for troubleshooting low yield in the final reduction step.
Caption: Decision workflow for troubleshooting the final reduction step.
References
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]
- WO/2007/026623 PROCESS FOR PRODUCING 3-AMINO-6-CHLOROPYRIDAZINE.
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]
- This compound. ChemUniverse. [Link]
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
Sources
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Imidazo[1,2-b]pyridazines
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, with applications ranging from kinase inhibitors to novel therapeutic agents.[1] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and mitigate common side reactions encountered during the synthesis of this important molecule.
FAQs: Navigating the Nuances of Imidazo[1,2-b]pyridazine Synthesis
Here, we address some of the most frequently asked questions regarding side reactions in the synthesis of imidazo[1,2-b]pyridazines.
Q1: My reaction is producing a significant amount of an isomeric byproduct. What is its likely structure and how can I prevent its formation?
A1: The most common side reaction in the synthesis of imidazo[1,2-b]pyridazines is the formation of a regioisomer, which results from the incorrect initial alkylation of the 3-aminopyridazine starting material. In an unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N2) is the most nucleophilic site.[2] Consequently, the α-bromoketone preferentially alkylates at this position, leading to the formation of an undesired bicyclic product upon cyclization.
The desired product is the imidazo[1,2-b]pyridazine , while the common isomeric byproduct is believed to be an imidazo[2,1-a]pyridazine derivative.
To prevent the formation of this regioisomer, the most effective strategy is to use a substituted 3-aminopyridazine, specifically one with a halogen at the 6-position (e.g., 3-amino-6-chloropyridazine). The presence of a halogen at this position provides both steric hindrance and electronic effects that disfavor alkylation at the adjacent N2, thereby directing the α-bromoketone to the desired N1 position.[2] This significantly improves the yield of the desired imidazo[1,2-b]pyridazine.[2]
Q2: I am observing the formation of a di-aminated byproduct during the synthesis of my 3-amino-6-halopyridazine precursor. How can I avoid this?
A2: This is a common issue when synthesizing 3-amino-6-halopyridazines from their corresponding 3,6-dihalopyridazine precursors using ammonia. The primary side reaction is the formation of 3,6-diaminopyridazine .[3][4][5] This occurs when a second molecule of ammonia displaces the remaining halogen on the pyridazine ring.
To minimize the formation of this byproduct, careful control of reaction conditions is crucial. Using a controlled amount of ammonia and optimizing the reaction temperature and time can favor the mono-amination product. Additionally, alternative amination methods or protecting group strategies can be employed for more sensitive substrates.
Q3: My reaction yield is low, and I suspect my α-haloketone is undergoing a side reaction. What could be happening?
A3: Under the basic conditions often employed for the condensation reaction, α-haloketones can undergo a Favorskii rearrangement .[6][7][8][9][10] This rearrangement leads to the formation of carboxylic acid derivatives (acids, esters, or amides, depending on the nucleophile present) and consumes your starting material, thus lowering the yield of the desired imidazo[1,2-b]pyridazine.[6][7][8][9][10]
The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile.[6][7][8][9][10] The choice of base and reaction temperature can significantly influence the rate of this side reaction. Using a milder base, such as sodium bicarbonate, and maintaining a moderate reaction temperature can help to suppress the Favorskii rearrangement.[2]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Formation of Isomeric Byproducts
Symptoms:
-
Complex NMR spectra with overlapping signals, indicating a mixture of products.
-
Difficulty in purifying the desired product by standard crystallization or chromatography.
-
Inconsistent biological activity data due to contamination with the inactive or less active isomer.
Root Cause Analysis:
The formation of the undesired imidazo[2,1-a]pyridazine isomer is a direct consequence of the competing nucleophilicity of the two ring nitrogens in the 3-aminopyridazine starting material.
Mitigation Strategies & Protocols:
1. Strategic Choice of Starting Material:
-
Protocol: The most robust solution is to start with a 6-halo-3-aminopyridazine . The halogen at the 6-position effectively blocks the N2 position, ensuring selective alkylation at N1.
-
Step 1: Synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia.[11] Monitor the reaction closely to minimize the formation of 3,6-diaminopyridazine.
-
Step 2: React the 3-amino-6-chloropyridazine with your desired α-bromoketone in the presence of a mild base like sodium bicarbonate in a suitable solvent such as ethanol.[2]
-
2. Optimization of Reaction Conditions:
-
Base Selection: The choice of base is critical. Strong bases can promote side reactions of the α-haloketone.
-
Recommended: Sodium bicarbonate (NaHCO₃) is a mild and effective base for this condensation.[2]
-
Avoid: Stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) may increase the likelihood of the Favorskii rearrangement.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.
-
Commonly Used: Ethanol is a widely used solvent that generally provides good results.
-
Alternative: For less reactive substrates, a higher boiling point solvent like isopropanol or n-butanol can be considered, but with careful temperature control to avoid decomposition.
-
Purification of Regioisomers:
In cases where a mixture of isomers is formed, their separation can be challenging due to their similar polarities.
-
Chromatography: Careful column chromatography on silica gel is often the most effective method.
-
Pro-Tip: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. It may be necessary to try different solvent systems to achieve optimal resolution.
-
-
Crystallization: Fractional crystallization can sometimes be employed if there is a significant difference in the solubility of the two isomers in a particular solvent.
Spectroscopic Differentiation of Isomers:
Distinguishing between the desired imidazo[1,2-b]pyridazine and the undesired imidazo[2,1-a]pyridazine isomer can be achieved using NMR spectroscopy. The chemical shifts of the protons on the pyridazine ring will be different for the two isomers due to the different electronic environments. Detailed 2D NMR experiments (COSY, HMBC, NOESY) can be invaluable in confirming the correct structure.
Issue 2: Side Reactions of the α-Haloketone Starting Material
Symptoms:
-
Low yield of the desired product.
-
Presence of unexpected byproducts in the reaction mixture.
-
Formation of polymeric or tarry materials.
Root Cause Analysis:
α-Haloketones are reactive bifunctional compounds and can undergo several side reactions, particularly under basic conditions.
Mitigation Strategies & Protocols:
1. Minimizing the Favorskii Rearrangement:
-
Protocol:
-
Step 1: Use a mild base such as sodium bicarbonate.
-
Step 2: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many syntheses, refluxing in ethanol is sufficient.
-
Step 3: Add the α-haloketone slowly to the reaction mixture containing the 3-aminopyridazine and the base. This helps to keep the instantaneous concentration of the α-haloketone low, reducing the likelihood of self-condensation.
-
2. Preventing Other Nucleophilic Attacks:
-
If your reaction mixture contains other nucleophiles (e.g., from impurities in solvents or starting materials), they can compete with the 3-aminopyridazine in reacting with the α-haloketone.
-
Protocol: Ensure that all reagents and solvents are pure and dry.
-
Visualizing the Reaction Pathways
To better understand the desired reaction and the primary side reaction, the following diagrams illustrate the key mechanistic steps.
Desired Synthesis of Imidazo[1,2-b]pyridazine:
Caption: Side reaction leading to the undesired regioisomer.
Summary of Key Reaction Parameters
The following table summarizes the impact of key reaction parameters on the synthesis of imidazo[1,2-b]pyridazines.
| Parameter | Recommended Condition | Rationale | Potential Side Reactions if Not Optimized |
| 3-Aminopyridazine | 6-halo substituted | Directs alkylation to N1, improving regioselectivity. [2] | Formation of undesired imidazo[2,1-a]pyridazine isomer. |
| Base | Mild base (e.g., NaHCO₃) | Minimizes side reactions of the α-haloketone. [2] | Favorskii rearrangement of the α-haloketone. |
| Solvent | Protic (e.g., Ethanol) | Good solubility for reactants and facilitates the reaction. | Slower reaction rates or poor solubility. |
| Temperature | Moderate (e.g., reflux in ethanol) | Provides sufficient energy for the reaction without promoting decomposition or side reactions. | Decomposition of starting materials or products; increased rate of side reactions. |
By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their imidazo[1,2-b]pyridazine syntheses.
References
- Xing, L., et al. (2007). Facile Synthesis of 3,6-Diaminopyridazine. Synthetic Communications, 37(14), 2349-2353.
- Wikipedia. (n.d.). Favorskii rearrangement.
- ResearchGate. (n.d.). Facile Synthesis of 3,6-Diaminopyridazine.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- chemeurope.com. (n.d.). Favorskii rearrangement.
- Taylor & Francis Online. (2007). Facile Synthesis of 3,6-Diaminopyridazine.
- Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2010-2021.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Favorskii_rearrangement [chemeurope.com]
- 11. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The unique structural characteristics of the imidazo[1,2-b]pyridazine scaffold, which is present in various pharmacologically active agents, can present specific challenges during purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity for your target compounds.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of imidazo[1,2-b]pyridazine derivatives, offering potential causes and actionable solutions.
Issue 1: Poor Separation During Column Chromatography
Question: I'm having difficulty separating my target imidazo[1,2-b]pyridazine derivative from starting materials or byproducts using silica gel column chromatography. The spots are streaking or co-eluting on the TLC plate. What can I do?
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for achieving good separation. Imidazo[1,2-b]pyridazine derivatives can have a wide range of polarities depending on their substitution.
-
Solution: Systematically screen different solvent systems. A good starting point for many heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[4][5][6] If your compound is highly polar, consider using a stronger eluent system, such as dichloromethane/methanol or even ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can often improve the peak shape of basic nitrogen-containing heterocycles by minimizing their interaction with acidic silica gel.
-
-
Compound-Silica Interaction: The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.
-
Solution: Besides adding triethylamine to your eluent, you can try using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.
-
-
Sample Overload: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, using a lower loading (e.g., 1%) is recommended.
-
-
Incomplete Reaction or Presence of Isomers: The crude mixture may contain unreacted starting materials that are structurally similar to the product, or isomers that are difficult to separate.
-
Solution: Before purification, ensure the reaction has gone to completion using techniques like TLC or LC-MS. If isomers are present, you may need to employ more advanced chromatographic techniques such as preparative HPLC or chiral chromatography if the isomers are enantiomers.
-
Issue 2: Difficulty with Crystallization
Question: My imidazo[1,2-b]pyridazine derivative is an oil or an amorphous solid, and I can't seem to induce crystallization for final purification. How can I obtain a crystalline product?
Probable Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: First, attempt to purify the compound as much as possible using another technique like column chromatography. The purer the material, the higher the chance of successful crystallization.
-
-
Inappropriate Solvent Choice: The solubility of your compound in the chosen solvent system is critical for crystallization.
-
Solution: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Systematically screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol, acetonitrile, water). If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a good solvent (one in which it is very soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes slightly turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can often yield crystals.
-
-
Supersaturation Not Achieved or Lost Too Quickly: For crystallization to occur, the solution must be supersaturated. If cooling is too rapid, the compound may precipitate as an amorphous solid or oil out.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow evaporation of the solvent from a saturated solution at room temperature can also be an effective method. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization. Adding a seed crystal of the desired compound, if available, is a highly effective method.
-
Issue 3: Product is Poorly Soluble
Question: My target imidazo[1,2-b]pyridazine derivative has very low solubility in common organic solvents, making purification and subsequent biological assays difficult. What strategies can I use?
Probable Causes & Solutions:
-
High Crystallinity and/or Strong Intermolecular Interactions: The planar nature of the imidazo[1,2-b]pyridazine core can lead to strong π-π stacking and other intermolecular forces, resulting in high lattice energy and poor solubility.[7]
-
Solution for Purification: For purification, you may need to use more aggressive solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by precipitation or reversed-phase chromatography.[8] Be aware that removing these high-boiling point solvents can be challenging.
-
Solution for Bioassays: For biological testing, poor aqueous solubility is a common challenge.[7][9] Strategies to improve this include:
-
Salt Formation: If your derivative has a basic nitrogen, forming a salt (e.g., hydrochloride or mesylate) can significantly increase aqueous solubility.
-
Formulation Strategies: Techniques such as creating solid dispersions or using co-solvents can enhance the apparent solubility for in vitro assays.[9]
-
Structural Modification: In a drug discovery context, medicinal chemistry efforts can be directed at introducing polar or ionizable groups to the molecule to improve its physicochemical properties.[9]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying imidazo[1,2-b]pyridazine derivatives?
A1: The most widely used method for the purification of imidazo[1,2-b]pyridazine derivatives is silica gel column chromatography.[4] This technique is versatile and can be adapted to a wide range of compound polarities by adjusting the mobile phase. For industrial-scale purification, flash chromatography is often employed.[10]
Q2: Are there any specific safety precautions I should take when purifying these compounds?
A2: As with any chemical synthesis and purification, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some imidazo[1,2-b]pyridazine derivatives may have unknown toxicological properties, so it is important to handle them with care. Consult the Safety Data Sheet (SDS) for any known hazards. The parent imidazo[1,2-b]pyridazine is known to cause skin and serious eye irritation.[11]
Q3: My imidazo[1,2-b]pyridazine derivative is fluorescent. Does this affect purification?
A3: The fluorescent nature of some imidazo[1,2-b]pyridazine derivatives can be an advantage during purification. It allows for easy visualization of the compound on TLC plates under UV light, which can aid in the selection of an appropriate solvent system for column chromatography and in monitoring the progress of the separation.[5][6]
Q4: Can I use extraction to purify my imidazo[1,2-b]pyridazine derivative?
A4: Yes, liquid-liquid extraction can be a useful step in the work-up and initial purification process. If your crude reaction mixture contains both acidic and basic impurities, you can perform a series of extractions to remove them. For example, dissolving the crude product in an organic solvent like ethyl acetate and washing with a dilute aqueous acid (e.g., 1M HCl) can remove basic impurities. Subsequently washing with a dilute aqueous base (e.g., saturated NaHCO3 solution) can remove acidic impurities. The desired imidazo[1,2-b]pyridazine derivative, being a weak base, will typically remain in the organic layer.
Q5: What are some common impurities I might encounter in the synthesis of imidazo[1,2-b]pyridazines?
A5: Common impurities often include unreacted starting materials, such as the corresponding 3-aminopyridazine and α-haloketone.[12] Side products can also form, depending on the specific reaction conditions. For example, in reactions involving metal-catalyzed cross-coupling, impurities related to the catalyst and ligands may be present.[13] It is also possible to form regioisomers depending on the substitution pattern of the starting materials.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude imidazo[1,2-b]pyridazine derivative in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the compound is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., methanol or acetone), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the chosen mobile phase.[6] Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-b]pyridazine derivative.
Table 1: Example Solvent Systems for Flash Chromatography
| Compound Polarity | Example Mobile Phase (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A good starting point for many derivatives. |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Effective for more polar compounds. |
| Basic Compounds | Hexane / Ethyl Acetate with 0.5% Triethylamine | The addition of a base can improve peak shape. |
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visualization of Workflows
Purification Workflow Decision Tree
This diagram illustrates a typical decision-making process for the purification of a novel imidazo[1,2-b]pyridazine derivative.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Chromatography Issues
This flowchart provides a logical approach to troubleshooting common issues encountered during column chromatography.
Caption: Troubleshooting flowchart for column chromatography.
V. References
-
Liu, X., Zhang, W., Tai, X., Zhou, Z., & Huang, Z. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure. (Please note: As of the last update, the full text of this 2026 article may not be widely available).
-
Zhong, B., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 517–522. Available at: [Link]
-
Uto, Y., et al. (2014). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 43-55. Available at: [Link]
-
Zhi, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2096–2105. Available at: [Link]
-
Kumar, R. S., et al. (2023). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. RSC Advances, 13(53), 37059-37068. Available at: [Link]
-
Rentería-Gómez, Á., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(21), 7247. Available at: [Link]
-
Zhang, H., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. (Please note: As of the last update, the full text of this 2025 article may not be widely available).
-
Wikipedia. (n.d.). Imidazopyridazine. Retrieved from [Link]
-
Martinez-Alvarez, R., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 25(1), 19. Available at: [Link]
-
Martinez-Alvarez, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction. Proceedings, 41(1), 68. Available at: [Link]
-
Maes, B. U. W., & El-Faham, A. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
-
Sriram, D., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. Available at: [Link]
-
WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents. (n.d.). Retrieved from
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. Available at: [Link]
-
Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 542-551. Available at: [Link]
-
Hulpia, F., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1229. Available at: [Link]
-
Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. Available at: [Link]
-
De Palma, A. M., et al. (2008). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 51(23), 7629-7633. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]
-
Grafiati. (n.d.). Journal articles: 'Imidazo[1,2-b]pyridazines'. Retrieved from [https://www.grafiati.com/articles/ imidazo-1-2-b-pyridazines/]([Link] imidazo-1-2-b-pyridazines/)
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-b]pyridazine Compounds
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] Its unique electronic and structural properties make it an attractive framework for developing novel therapeutics targeting a wide range of diseases, from cancer to parasitic infections.[2] However, a significant hurdle in the development of these promising compounds is their frequently poor aqueous solubility.[3][4]
This low solubility is often attributed to the rigid, planar, and lipophilic nature of the fused heterocyclic ring system. It can lead to a host of downstream challenges, including inaccurate results in in vitro screening, difficulty in formulation for in vivo studies, and ultimately, poor and erratic oral bioavailability, which can terminate the development of an otherwise potent drug candidate.[5][6]
This guide, prepared by our team of application scientists, provides a comprehensive technical support center for researchers encountering solubility issues with imidazo[1,2-b]pyridazine derivatives. We offer troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you diagnose and overcome these critical challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazo[1,2-b]pyridazine compounds so poorly soluble?
The poor aqueous solubility of many imidazo[1,2-b]pyridazine derivatives typically stems from a combination of high crystal lattice energy and high lipophilicity.[7] The planar, rigid structure of the fused rings allows for efficient packing in the solid state, creating a stable crystal that requires significant energy to break apart. Additionally, the scaffold itself is largely hydrophobic, and substituents added to enhance target potency often further increase lipophilicity (LogP), reducing favorable interactions with water.[8]
Q2: What are the initial signs of poor solubility in my experiments?
Common indicators of solubility problems include:
-
Precipitation: Your compound crashes out of solution in aqueous buffers for in vitro assays.
-
Irreproducible Data: You observe high variability in bioassay results between experiments or even within the same plate.
-
Low Bioavailability: In vivo studies show low and highly variable plasma concentrations after oral dosing.[5]
-
Stock Solution Issues: Difficulty dissolving the compound in common organic solvents like DMSO to make a high-concentration stock.
-
Film or Residue: A visible film or solid residue of the compound is left on labware after an experiment.
Q3: What are the main strategies to improve the solubility of these compounds?
The strategies can be broadly categorized into two main approaches:[9]
-
Chemical or Structural Modification: This involves altering the molecule itself. Tactics include adding ionizable groups (acids or bases) to enable salt formation, introducing polar functional groups to increase hydrophilicity, or disrupting crystal packing by adding bulky or flexible side chains.[7][8]
-
Formulation Development: This approach modifies the drug product without changing the active pharmaceutical ingredient (API).[5][10] Key techniques include particle size reduction (micronization, nanosuspensions), creating amorphous solid dispersions with polymers, and using enabling excipients like surfactants, co-solvents, or complexing agents such as cyclodextrins.[11][12][13]
Q4: Should I focus on structural modification or formulation strategies first?
This depends on the stage of your research.
-
Early Discovery/Lead Identification: Structural modification is often preferred. Optimizing the intrinsic properties of the molecule can lead to a candidate with better overall characteristics. A formulation-dependent compound can be a significant liability.
-
Lead Optimization/Preclinical Development: If a highly potent compound has been identified but suffers from poor solubility, formulation strategies become critical. At this stage, you want to advance the best compound, and techniques like solid dispersions or salt formation can often provide a viable path forward without further medicinal chemistry efforts.[5]
Troubleshooting Guide
This section addresses specific experimental issues with potential causes and actionable solutions.
Issue 1: Compound Precipitates During In Vitro Assays
This is a frequent problem that leads to inaccurate IC50 values and misleading structure-activity relationship (SAR) data. The observed activity may be limited by the compound's solubility in the assay buffer rather than its true potency.
-
Potential Cause: The final compound concentration in the assay exceeds its aqueous kinetic solubility limit.
-
Solution: Determine Kinetic Solubility and Adjust Assay Conditions.
The first step is to quantify the problem. A kinetic solubility assay will tell you the concentration at which your compound begins to precipitate from an aqueous solution when added from a DMSO stock, mimicking your assay conditions.
Workflow for Addressing Assay Precipitation
Caption: Decision workflow for troubleshooting precipitation in in vitro assays.
Protocol: Rapid Kinetic Solubility Assessment
A detailed, step-by-step protocol for this experiment can be found in Appendix A . The general principle involves making serial dilutions of a high-concentration DMSO stock into your assay buffer, incubating, and then measuring the amount of precipitated material using techniques like nephelometry (light scattering) or UV-Vis spectroscopy after filtration.
Solubility Classification Aqueous Solubility (µg/mL) Very Soluble > 1000 Soluble 100 - 1000 Sparingly Soluble 33 - 100 Slightly Soluble 10 - 33 Very Slightly Soluble 1 - 10 Practically Insoluble < 1 This classification is based on standard pharmacopeia definitions. If the kinetic solubility is confirmed to be below your target assay concentration, the most straightforward solution is to lower the top concentration of your dose-response curve.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Poor bioavailability is a classic sign of a BCS Class II compound (low solubility, high permeability).[14] The rate at which the compound dissolves in the gastrointestinal (GI) fluid is slower than the rate at which it can be absorbed, making dissolution the rate-limiting step.[6]
-
Potential Cause A: Dissolution Rate-Limited Absorption.
-
Solution A: Employ Enabling Formulation Strategies like Solid Dispersions.
To improve the dissolution rate, you need to increase the drug's surface area and/or use a higher energy form of the solid. Solid dispersions are a powerful technique where the crystalline drug is converted into a more soluble, amorphous form and dispersed within a hydrophilic polymer matrix.[12][14][15] When this formulation reaches the GI tract, the polymer dissolves quickly, releasing the drug as fine particles that can dissolve and be absorbed much more rapidly.[5][16]
Experimental Workflow for Solid Dispersion Formulation
-
Potential Cause B: pH-Dependent Solubility.
-
Solution B: Conduct pH-Solubility Profiling and Consider Salt Formation.
Imidazo[1,2-b]pyridazines are basic heterocycles. Their solubility can be highly dependent on pH, often being higher in the acidic environment of the stomach and lower in the more neutral pH of the intestine. This can cause the drug to dissolve in the stomach and then precipitate in the intestine, severely limiting absorption.
Protocol: pH-Solubility Profiling
This experiment measures the thermodynamic (equilibrium) solubility of your compound across a range of physiologically relevant pH values (typically pH 1 to 7.5). See Appendix C for the detailed protocol. The results will generate a profile that clearly shows if your compound is susceptible to pH-related precipitation.
If a steep drop in solubility is observed as pH increases, salt formation can be an effective strategy. [10][17]Forming a salt with an appropriate acid (e.g., HCl, mesylate, tosylate) can significantly increase the dissolution rate and prevent precipitation in the intestine.
Issue 3: Difficulty Preparing a Concentrated Stock Solution
Sometimes, the solubility challenge begins even before aqueous experiments, with difficulty dissolving the compound in standard organic solvents.
-
Potential Cause: Inappropriate choice of organic solvent or use of excipients.
-
Solution: Systematic Solvent Screening and Use of Co-solvents or Complexation Agents.
While DMSO is the default, it is not always the best choice. A systematic screening of solvents is recommended. For particularly stubborn compounds, advanced formulation aids may be necessary even for stock solutions.
Conceptual Diagram of Cyclodextrin Complexation
Caption: Cyclodextrins improve solubility by encapsulating the hydrophobic drug.
Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. [9]They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing its apparent solubility. [18]Using cyclodextrins like HP-β-CD (hydroxypropyl-beta-cyclodextrin) in your vehicle can be a powerful solubilization technique.
Common Solubilizing Excipients Mechanism Typical Use Case Co-solvents (e.g., PEG-400, Propylene Glycol) Reduce the polarity of the aqueous vehicle. [19] Parenteral formulations, oral solutions. [19] Surfactants (e.g., Polysorbate 80, Cremophor EL) Form micelles that encapsulate the drug. [11][20] Oral and parenteral formulations. Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with the drug molecule. [9] Oral and parenteral formulations for highly insoluble compounds.
Appendices: Experimental Protocols
Appendix A: Protocol for Kinetic Solubility Assessment
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plates
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Dilution Plate: In a standard 96-well plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Dose into Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate into a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a final DMSO concentration of 1%. Mix well.
-
Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Filter: Place the 96-well filter plate on top of the UV-transparent collection plate. Transfer the contents of the incubation plate to the filter plate and centrifuge to separate any precipitated solid from the supernatant.
-
Analyze: Read the UV absorbance of the supernatant in the collection plate at the compound's λmax.
-
Calculate: Compare the absorbance of each well to a calibration curve prepared in a DMSO/buffer mixture without filtration. The concentration at which the measured absorbance deviates significantly from the expected (unfiltered) absorbance is the kinetic solubility limit.
Appendix B: Protocol for Lab-Scale Solid Dispersion Screening
Objective: To prepare and screen amorphous solid dispersions to identify a formulation that improves the dissolution rate of a poorly soluble compound.
Materials:
-
Test compound (API)
-
Amorphous polymers (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent capable of dissolving both API and polymer (e.g., methanol, acetone, dichloromethane)
-
Dissolution medium (e.g., Simulated Gastric Fluid without pepsin)
Procedure:
-
Preparation: For each polymer, prepare several formulations at different drug:polymer weight ratios (e.g., 1:1, 1:3, 1:9).
-
Dissolution: Dissolve the appropriate amounts of API and polymer in the chosen organic solvent in a glass vial. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. For the final drying step, place the vials under high vacuum for 12-24 hours to remove all residual solvent. The result is a solid glass-like material.
-
Characterization (Optional but Recommended): Analyze a small portion of the solid dispersion using Differential Scanning Calorimetry (DSC) to check for the absence of a melting peak (indicating amorphous material) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Add a known amount of the solid dispersion to a vessel containing the dissolution medium at 37°C with stirring. Take samples at various time points (e.g., 5, 10, 15, 30, 60, 120 minutes).
-
Analysis: Analyze the concentration of the dissolved API in each sample using HPLC or UV-Vis spectroscopy.
-
Compare: Plot the concentration versus time for each formulation and compare it to the dissolution profile of the unformulated, crystalline API. A successful formulation will show a much faster and higher extent of dissolution.
Appendix C: Protocol for pH-Solubility Profiling
Objective: To measure the equilibrium solubility of a compound across a range of pH values.
Materials:
-
Test compound (solid)
-
A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
HPLC or LC-MS/MS for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid compound to a vial containing each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand so the excess solid can settle.
-
Filtration/Centrifugation: Carefully take an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the sample at high speed and sample from the supernatant.
-
Analysis: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.
-
Plot Data: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
References
- Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr.
- Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(2), 1-10. [Link]
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Reddy's, D. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr.
- Prajapati, R., & Patel, M. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 19-26.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- Kumar, S., & Singh, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times, 42(10), 1-6.
- Milanesi, G. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Webinar.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 058–070.
- Sari, Y., & Harahap, Y. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 107-113.
- Uno, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1847-1864. [Link]
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Jain, A., & Gupta, A. (2018). Improving solubility via structural modification.
- BenchChem. (2025).
- Sharma, D., & Saini, S. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-11.
- Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 406-423.
- Patel, J., & Shah, S. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1), 1-7.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Books.
- Sharma, A., & Jain, C. P. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online, 10(4), 237-242.
- Kumar, S., & Singh, A. (2013).
- Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86(3-4), 149-157.
- Li, Y., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 10(3), 74. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 11. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 12. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 13. longdom.org [longdom.org]
- 14. ijisrt.com [ijisrt.com]
- 15. mdpi.com [mdpi.com]
- 16. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbr.in [ijpbr.in]
- 20. brieflands.com [brieflands.com]
Technical Support Center: C-H Functionalization of Imidazo[1,2-b]pyridazines
Welcome to the technical support center for the C-H functionalization of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you troubleshoot and optimize your reactions effectively.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] Direct C-H functionalization offers an atom- and step-economical route to create diverse analogues, but it is not without its challenges.[3] This guide addresses the most common issues encountered in the lab, from regioselectivity puzzles to catalyst inefficiencies.
Troubleshooting Guide
This section is structured to address specific problems you may be facing at the bench. Each answer provides a causal explanation and a logical progression of steps to resolve the issue.
Question 1: My C-H arylation is giving low yield and poor conversion. What are the first parameters I should investigate?
Answer:
Low conversion is a frequent issue that can typically be traced back to suboptimal reaction conditions or catalyst deactivation. The palladium-catalyzed direct arylation of imidazo[1,2-b]pyridazines is highly sensitive to several factors.[4]
Causality: The catalytic cycle for direct arylation involves a concerted metalation-deprotonation (CMD) mechanism, which is influenced by the electronic nature of the substrate, the strength of the base, the solvent polarity, and the ligand environment around the palladium center.[1] An inefficiency in any of these areas can stall the reaction.
Troubleshooting Workflow:
-
Verify Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂) and any phosphine ligands are not degraded. Phosphine ligands, if used, are susceptible to oxidation. It is often recommended to use phosphine-free conditions or robust ligands.[4]
-
Re-evaluate the Base: The choice and stoichiometry of the base are critical. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly employed.[5] Cs₂CO₃ is more soluble and can be more effective. Ensure the base is freshly ground and anhydrous. Insufficient base will halt the catalytic cycle.
-
Check Solvent Purity: Direct C-H arylations often run at high temperatures (e.g., >100 °C) in solvents like toluene, dioxane, or DMF.[5] Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, while water can interfere with the base and other reagents. Consider environmentally safer solvents like pentan-1-ol or cyclopentyl methyl ether, which have proven effective.[4]
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., in 10-20 °C increments) can significantly improve rates, especially when using less reactive aryl chlorides.[4] Microwave-assisted heating can also be highly effective for accelerating these reactions.[5][6]
Below is a workflow to diagnose low-yield issues:
Caption: Troubleshooting workflow for low-yield C-H functionalization.
Question 2: I am observing poor regioselectivity. How can I exclusively target the C3 position?
Answer:
Controlling regioselectivity is the cornerstone of a successful C-H functionalization strategy on the imidazo[1,2-b]pyridazine core. The electronic nature of this heterocyclic system inherently favors functionalization at the C3 position.
Causality: The imidazo[1,2-b]pyridazine ring is an electron-rich heterocycle.[7] The C3 position is the most nucleophilic and sterically accessible carbon on the imidazole ring, making it the kinetic site for electrophilic attack and the most common site for metal-catalyzed C-H activation.[1][5] Functionalization at other positions, such as C2 or on the pyridazine ring, is more challenging and typically requires specific directing groups or pre-functionalized substrates.[8]
Strategies for Ensuring C3 Selectivity:
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a highly reliable catalyst for directing arylation to the C3 position under phosphine-free conditions.[4] The mechanism is believed to proceed via a CMD pathway where the C3-H bond is preferentially cleaved.
-
Avoid Strong Directing Groups: If your substrate contains potential directing groups (e.g., amides, pyridyls), they can compete with the inherent selectivity of the heterocycle and lead to functionalization at other sites.[9][10] For simple imidazo[1,2-b]pyridazines, a directing group is not necessary for C3 functionalization.
-
Reaction Conditions: The conditions optimized for C3-arylation are well-established. Using Pd(OAc)₂, a carbonate base (K₂CO₃), and an appropriate aryl halide in a high-boiling solvent generally provides excellent C3 selectivity.[5]
Data on Regioselectivity: Published methods consistently demonstrate high to exclusive selectivity for the C3 position when other positions are unsubstituted.
| Catalyst System | Coupling Partner | Selectivity | Reference |
| Pd(OAc)₂ | Aryl Bromides | >95% C3 | [5] |
| Pd(OAc)₂ | Aryl Chlorides (electron-deficient) | >95% C3 | [4] |
| Pd(OAc)₂ / Ag₂CO₃ | Arenes (oxidative) | High C3 selectivity | [1] |
Question 3: My substrate has an existing functional group (e.g., a chloro group at C6). Will this interfere with the C3-H functionalization?
Answer:
This is an excellent question that touches on chemoselectivity. The presence of other functional groups, particularly halogens, can be leveraged for sequential functionalizations. The C-H activation at C3 is generally compatible with a chloro group at the C6 position.
Causality and Strategic Opportunity: The C-H bond at the C3 position is typically more reactive towards palladium-catalyzed functionalization than a C-Cl bond is towards oxidative addition under the same conditions. This difference in reactivity allows for selective C3-H arylation while leaving the C6-Cl group intact for subsequent cross-coupling reactions.[6]
This orthogonality has been exploited to create polysubstituted imidazo[1,2-b]pyridazines in a one-pot, two-step process:
-
Step 1 (C-H Functionalization): Direct C3-arylation is performed on a 6-chloroimidazo[1,2-b]pyridazine substrate.
-
Step 2 (Cross-Coupling): A different catalyst/ligand system (e.g., for Suzuki or Buchwald-Hartwig coupling) is then used to functionalize the C6 position.[6][11]
Experimental Protocol: One-Pot Suzuki/C-H Arylation
This protocol is adapted from methodologies that demonstrate the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines.[5][6]
-
Setup: To a microwave vial, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Suzuki Coupling (C6): Add degassed solvent (e.g., Dioxane/H₂O). Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.
-
C-H Arylation (C3): Cool the vial. Add the second aryl bromide (1.5 eq), Pd(OAc)₂ (0.10 eq), and K₂CO₃ (2.5 eq).
-
Reaction: Re-seal the vial and heat in the microwave reactor at 150 °C for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for palladium-catalyzed C-H arylation of imidazo[1,2-b]pyridazine?
The most widely accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway.[1] DFT calculations support this mechanism, which avoids the formation of a high-energy Pd(IV) intermediate that was proposed in earlier catalytic cycles.[12]
Caption: A simplified representation of the CMD catalytic cycle.
Key Steps:
-
C-H Activation (CMD): The active Pd(II) catalyst coordinates to the imidazo[1,2-b]pyridazine. In a concerted step, the base assists in abstracting the C3 proton while the C-H bond is cleaved and a C-Pd bond is formed, creating a palladacycle intermediate.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the palladium center.
-
Reductive Elimination: The newly coupled aryl group and the imidazopyridazine moiety are eliminated from the palladium center, forming the C-C bond of the final product and regenerating a Pd(0) species.
-
Re-oxidation: The Pd(0) is re-oxidized to the active Pd(II) state to re-enter the catalytic cycle.
Q2: Can I use aryl chlorides for these reactions, or am I limited to bromides and iodides?
Historically, aryl bromides and iodides were preferred due to the higher reactivity of the C-Br and C-I bonds in the oxidative addition step. However, recent advancements have enabled the efficient use of more cost-effective and abundant aryl chlorides. High turnover frequency has been achieved using as little as 0.05 mol % of Pd(OAc)₂ with electron-deficient aryl chlorides.[4] Success with aryl chlorides often requires slightly higher temperatures and carefully optimized conditions but is certainly feasible.[4]
Q3: Are there metal-free alternatives for the C-H functionalization of these heterocycles?
Yes, the field is evolving beyond transition-metal catalysis. Visible-light photoredox catalysis has emerged as a powerful, metal-free strategy for the C-H functionalization of related scaffolds like imidazo[1,2-a]pyridines.[3] These methods often proceed via radical mechanisms and can be used for reactions like trifluoromethylation, alkylation, and arylation under mild conditions.[3][7] While much of the literature focuses on imidazo[1,2-a]pyridines, the principles are often translatable to the imidazo[1,2-b]pyridazine system and represent an exciting area for future development.
References
- Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. (2008).
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.).
- A Review on Functionalization of Benzo-5,6-Fused Bicyclic Heteroaromatic Compounds. (2024). Chem Asian J. [Link]
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PMC - NIH. [Link]
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Chemical Society Reviews (RSC Publishing). [Link]
- Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. (2020). Semantic Scholar. [Link]
- Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. (n.d.).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed. [Link]
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). Semantic Scholar. [Link]
- Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (n.d.). PMC. [Link]
- Overcoming the limitations of directed C-H functionalizations of heterocycles. (2014). PubMed - NIH. [Link]
- Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). PubMed. [Link]
- Palladium-catalyzed direct functionalization of imidazolinone: synthesis of dibromophakellst
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity issues in the functionalization of imidazo[1,2-b]pyridazines
Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold. This guide is designed to address common and complex regioselectivity issues encountered during the chemical functionalization of this important heterocyclic core. The content is structured in a practical question-and-answer format to provide direct solutions and mechanistic insights for your experiments.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Reactivity
Question 1: What are the primary sites of reactivity on an unsubstituted imidazo[1,2-b]pyridazine ring, and why?
Answer: The reactivity of the imidazo[1,2-b]pyridazine scaffold is governed by the distinct electronic nature of its fused five-membered imidazole and six-membered pyridazine rings.
-
Electron-Rich Imidazole Ring (C2, C3): The imidazole portion of the molecule is π-excessive. The lone pair of electrons on the N1 nitrogen atom contributes to the aromatic system, significantly increasing the electron density, particularly at the C3 position. This makes the C3 position the most nucleophilic carbon and the primary site for electrophilic aromatic substitution and metal-catalyzed C-H functionalization .[1][2]
-
Electron-Deficient Pyridazine Ring (C6, C7, C8): The pyridazine ring contains two electronegative nitrogen atoms (N4, N5), which withdraw electron density, making this ring π-deficient.[3] This deactivation makes it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr) , especially if a good leaving group (e.g., a halogen) is present at the C6 position.[4][5]
The C2 position is also part of the electron-rich imidazole ring, but electrophilic attack or metallation is generally less favored here compared to C3 unless C3 is already substituted.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Oxidation of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Welcome to the technical support guide for the oxidation of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical transformation in their synthetic workflows. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, appearing in therapeutics for a range of diseases[1][2]. The oxidation of the 3-methanol derivative to its corresponding aldehyde, (6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde), is a key step for introducing further molecular complexity.
However, this oxidation is not without its challenges. Byproduct formation can significantly reduce yields, complicate purification, and introduce impurities that can be detrimental to subsequent steps and final compound purity. This guide provides in-depth, experience-driven answers to common problems, explaining the chemical logic behind them and offering robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of oxidizing this compound, and what are the main challenges?
The primary objective is the selective conversion of the primary alcohol to the corresponding aldehyde, (6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde). This aldehyde is a versatile intermediate, ready for reactions such as reductive aminations, Wittig reactions, or further oxidation to a carboxylic acid under controlled conditions.
The main challenges stem from the molecule's inherent reactivity:
-
Over-oxidation: The desired aldehyde can be further oxidized to the less reactive (and often undesired) carboxylic acid.
-
Incomplete Conversion: The reaction may stall, leaving significant amounts of the starting alcohol.
-
Byproduct Formation: The electron-rich, nitrogen-containing imidazopyridazine ring system can be susceptible to side reactions depending on the oxidant used.
-
Purification Difficulties: The polarity of the starting material, product, and byproducts can be very similar, making chromatographic separation challenging.
Q2: What are the most common byproducts observed in this reaction?
Based on the substrate's structure and common oxidation mechanisms, the following are the most probable byproducts:
-
(6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid): This is the product of over-oxidation. It is most common when using strong oxidants (e.g., KMnO4, chromic acid) or when water is present in the reaction mixture, which can lead to the formation of an aldehyde hydrate intermediate that is readily oxidized[3].
-
Unreacted this compound: This is not a byproduct but an indication of an incomplete or inefficient reaction.
-
N-Oxides: The pyridazine ring contains nitrogen atoms that could potentially be oxidized to N-oxides, especially with reagents like m-CPBA or H2O2, although this is less common with typical alcohol oxidants.
-
Degradation Products: Harsh reaction conditions (e.g., strong acids, high temperatures) can lead to the decomposition of the sensitive heteroaromatic ring system.
dot digraph "Reaction_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
SM [label="this compound\n(Starting Material)"]; P [label="(6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; BP1 [label="(6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid\n(Over-oxidation Byproduct)", fillcolor="#FCE8E6", fontcolor="#202124"];
SM -> P [label=" Mild Oxidation\n(e.g., MnO₂, DMP)"]; P -> BP1 [label=" Harsh/Aqueous Oxidation\n(e.g., KMnO₄, excess oxidant)"]; } caption [label="Primary reaction and over-oxidation pathway.", shape=plaintext, fontsize=10]; dot
Q3: Which oxidizing agents are recommended for this transformation and why?
For sensitive, heteroaromatic alcohols like this, mild and selective oxidizing agents are strongly preferred to minimize byproduct formation.
-
Manganese Dioxide (MnO₂): This is an excellent choice, particularly for benzylic-like alcohols (which this substrate is, being adjacent to an aromatic system). MnO₂ is a heterogeneous reagent, and the reaction occurs on the surface of the solid[4]. It is highly selective for allylic and benzylic alcohols and typically does not cause over-oxidation to the carboxylic acid[5][6]. The primary drawback is that a large excess of highly activated MnO₂ is often required, which can complicate filtration and scale-up[4].
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a very mild, fast, and high-yielding oxidation of primary alcohols to aldehydes under neutral conditions[7]. It is compatible with a wide range of sensitive functional groups[8][9]. The workup is often straightforward, though the reagent is relatively expensive and can be sensitive to moisture.
-
Swern Oxidation (and related DMSO-based methods): This method uses dimethyl sulfoxide (DMSO) activated by an electrophile (commonly oxalyl chloride) at very low temperatures (-78 °C). It is highly effective for a broad range of alcohols and stops cleanly at the aldehyde stage. However, it requires cryogenic conditions and careful control to avoid side reactions, such as the formation of methylthiomethyl (MTM) ethers[10].
Troubleshooting Guide
Issue 1: My TLC/LC-MS shows a significant amount of starting material remaining, even after a long reaction time.
Question: I ran the oxidation with MnO₂ in dichloromethane (DCM) for 24 hours, but my TLC still shows >50% starting material. What went wrong?
Answer: This is a common issue with MnO₂ oxidations and usually points to one of three causes:
-
Inactive MnO₂: The activity of manganese dioxide can vary significantly between suppliers and even batches. It can also deactivate over time with improper storage. For this substrate, "activated" MnO₂ is crucial.
-
Solution:
-
Activate your MnO₂: Before use, heat the commercial MnO₂ under a high vacuum at 100-120 °C for several hours to remove adsorbed water.
-
Use Freshly Prepared MnO₂: For maximum reactivity, MnO₂ can be prepared by reacting MnSO₄ with KMnO₄ in an aqueous solution.
-
Source High-Reactivity MnO₂: Purchase from a reputable supplier and specify "activated" or "for synthesis" grade.
-
-
-
Insufficient Equivalents: MnO₂ is a stoichiometric reagent, and due to its heterogeneous nature and variable activity, a large excess is often required.
-
Solution: Instead of the typical 5-10 equivalents, try increasing the amount to 15 or even 20 weight equivalents relative to the starting alcohol. Monitor the reaction by TLC/LC-MS every few hours and add more MnO₂ if the reaction stalls.
-
-
Poor Solubility/Solvent Choice: While DCM is a common solvent, the starting alcohol has some polarity. If it is not fully dissolved and accessible to the MnO₂ surface, the reaction will be slow.
-
Solution:
-
Consider a more polar, non-protic solvent like chloroform, acetonitrile, or ethyl acetate. Chloroform can be particularly effective for MnO₂ oxidations[5].
-
Ensure vigorous stirring to maintain a good suspension of the MnO₂ and maximize surface contact.
-
-
Issue 2: My main product is the carboxylic acid, not the aldehyde.
Question: I used Dess-Martin Periodinane, but my mass spec shows the mass of the carboxylic acid as the major product. How did this happen?
Answer: While DMP is known for stopping cleanly at the aldehyde, over-oxidation can occur under certain conditions.
-
Presence of Water: Although DMP reactions are typically run under anhydrous conditions, the addition of a small amount of water can sometimes accelerate the oxidation of the alcohol[7]. However, excess water can promote the formation of the aldehyde hydrate, which can then be susceptible to further oxidation, even by a mild reagent.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Store DMP in a desiccator.
-
-
Reaction Time/Temperature: Leaving the reaction for an extended period, especially at elevated temperatures, can sometimes lead to byproducts, although over-oxidation is less common than degradation.
-
Solution: DMP oxidations are typically fast, often completing within 1-3 hours at room temperature[7]. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately.
-
-
Impure DMP: The reagent can degrade over time to 2-iodoxybenzoic acid (IBX), which can have different reactivity profiles.
-
Solution: Use a fresh bottle of DMP or test your reagent on a simple, reliable alcohol (like benzyl alcohol) first.
-
dot digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="A logical troubleshooting guide.", shape=plaintext, fontsize=10]; dot
Issue 3: The purification is very difficult. The product and starting material have very similar Rf values.
Question: My column chromatography isn't giving good separation between the starting alcohol and the product aldehyde. How can I improve this?
Answer: This is a frequent challenge due to the similar polarities of the alcohol and the aldehyde.
-
Drive the Reaction to Completion: The best way to simplify purification is to eliminate the starting material. Use the troubleshooting steps in Issue 1 to ensure >98% conversion. It is often easier to remove a small amount of a more polar over-oxidation byproduct than a large amount of starting material with similar polarity.
-
Optimize Chromatography Conditions:
-
Solvent System: Instead of a standard Ethyl Acetate/Hexanes system, try a DCM/Methanol gradient. The methanol provides a more polar "kick" that can help resolve compounds with similar polarities in less polar systems. Start with 100% DCM and slowly increase the methanol percentage (e.g., 0.5%, 1.0%, 1.5%...).
-
Additive: Adding a very small amount of a modifier can change the interactions with the silica gel. For nitrogen-containing compounds, adding ~0.5% triethylamine (TEA) to the mobile phase can reduce tailing and may improve separation.
-
-
Alternative Purification:
-
Derivatization: If the aldehyde is the sole product, you can sometimes selectively react it to change its polarity. For example, forming a bisulfite adduct is a classic technique. The adduct is typically water-soluble, allowing you to wash away non-polar impurities. The aldehyde can then be regenerated by treatment with a base. This is an advanced technique and should be approached with caution.
-
Recrystallization: If your crude product is sufficiently pure and solid, a careful recrystallization can be highly effective at removing small amounts of impurities.
-
Experimental Protocols & Data
Table 1: Comparison of Recommended Oxidation Methods
| Oxidizing Agent | Typical Equivalents | Solvent | Temp. (°C) | Typical Time | Key Byproducts | Advantages & Disadvantages |
| Activated MnO₂ | 10-20 (by weight) | DCM, CHCl₃ | 25-40 | 6-24 h | Starting Material | (+): Cheap, selective, no over-oxidation. (-): Requires large excess, variable activity, long reaction times, heterogeneous.[4][5] |
| Dess-Martin (DMP) | 1.1-1.5 (molar) | DCM, CHCl₃ | 25 | 1-3 h | Carboxylic Acid (rare) | (+): Fast, mild, high yield, simple workup. (-): Expensive, moisture-sensitive.[8][7] |
| Swern Oxidation | 1.5 (oxalyl Cl), 3 (DMSO), 5 (TEA) | DCM | -78 to 0 | 1-2 h | MTM-ether | (+): Very reliable, stops at aldehyde. (-): Requires cryogenic temps, smelly byproducts (DMS), sensitive procedure.[10] |
Protocol 1: Preferred Method - Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is recommended for its reliability, cost-effectiveness, and low risk of over-oxidation.
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (15 wt. eq)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Celite® (for filtration)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Solvent: Add anhydrous chloroform or DCM to create a solution with a concentration of approximately 0.05-0.1 M.
-
Add Oxidant: To the stirring solution, add activated MnO₂ (15 equivalents by weight) in one portion.
-
Reaction: Stir the resulting black suspension vigorously at room temperature (or gently heat to 40 °C to increase the rate).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots by stopping the stirring, allowing the MnO₂ to settle, and spotting the supernatant. The reaction is complete when the starting material spot is no longer visible (typically 8-16 hours).
-
Workup: Once complete, cool the mixture to room temperature. Prepare a short plug of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite®, washing the flask and the Celite® pad thoroughly with additional DCM or chloroform (3x volume of the reaction).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde), which can then be purified by column chromatography.
References
- Dess-Martin periodinane. (n.d.). Chemeurope.com.
- CN104387600A - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (n.d.). Google Patents.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals.
- 1,2-Benziodoxol-3(1H). (n.d.). Organic Syntheses Procedure.
- Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. (2025). ResearchGate.
- Manganese(IV) oxide. (n.d.). Organic Chemistry Portal.
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI.
- Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
- Dess–Martin oxidation. (n.d.). Wikipedia.
- JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride. (n.d.). Google Patents.
- Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C-H Bond Activation. (2023, January 18). PubMed.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC - NIH.
- Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.
- Manganese Dioxide. (n.d.). Common Organic Chemistry.
- Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018, October 21). ResearchGate.
- What happens when a carboxylic acid is treated with Mn?. (2019, April 19). Quora.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). ScienceDirect.
- Oxidation with Manganese Dioxide. (2023, June 21). TRUNNANO.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC - PubMed Central.
- Nomenclature of the imidazo[1,2‐b]pyridazine ring system. (n.d.). ResearchGate.
- Manganese Dioxide, MnO2. (2026, January 2). Wordpress.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate.
- Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). (2022, May 21). YouTube.
- Oxidative Transformation of Controlled Substances by Manganese Dioxide. (n.d.). PubMed.
- This compound. (n.d.). ChemUniverse.
- A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. (n.d.). The Royal Society of Chemistry.
- Alcohols to Aldehydes, Part 3: Oxidations with DMSO. (2022, March 1). YouTube.
- Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. (2016, January 16). YouTube.
- (6-Chloroimidazo[1, 2-b]pyridazin-3-yl)methanol, min 96%, 1 gram. (n.d.). Struchem.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. nanotrun.com [nanotrun.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dess-Martin_periodinane [chemeurope.com]
- 10. youtube.com [youtube.com]
Stability of the imidazo[1,2-b]pyridazine ring under acidic/basic conditions
Welcome to the dedicated support center for researchers working with the imidazo[1,2-b]pyridazine scaffold. This resource provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the chemical stability of this important heterocyclic system. Our goal is to empower you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Introduction to the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents. Its rigid, planar structure and unique electronic properties make it an attractive core for drug design. However, like all heterocyclic systems, its stability is not absolute and is highly dependent on the chemical environment and substituent effects. Understanding its behavior under acidic and basic conditions is critical for successful synthesis, formulation, and biological testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My imidazo[1,2-b]pyridazine-based compound is showing signs of degradation during silica gel chromatography. What could be the cause and how can I mitigate this?
Answer: This is a common issue that often points to the acidic nature of standard silica gel. The imidazo[1,2-b]pyridazine ring system contains a basic nitrogen atom (N-5) which is susceptible to protonation. While the fused imidazole ring generally imparts a degree of aromatic stability, prolonged exposure to an acidic stationary phase can lead to decomposition, especially if your molecule has electron-donating groups that enhance the basicity of the ring system.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic, volatile base like triethylamine (TEA) in your chosen eluent system (e.g., 0.5-1% TEA in ethyl acetate/hexanes). This deactivates the acidic silanol groups.
-
Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized silica (for reversed-phase chromatography) which are less aggressive than standard silica.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
Question 2: I am attempting a reaction under strongly acidic conditions (e.g., TFA, concentrated HCl) and observing low recovery of my starting material or the formation of unexpected byproducts. Is the imidazo[1,2-b]pyridazine ring unstable under these conditions?
Answer: Yes, the imidazo[1,2-b]pyridazine core can be susceptible to degradation under harsh acidic conditions. The primary mechanism of instability involves protonation of the pyridazine ring nitrogens, which can lead to ring-opening or rearrangement reactions, particularly at elevated temperatures. The C-8 position can also be susceptible to electrophilic attack under certain acidic conditions.
Causality & Mechanism:
The lone pair of electrons on the N-5 atom is the most basic site. Protonation at this position can disrupt the aromaticity of the pyridazine ring, making it more susceptible to nucleophilic attack or ring cleavage. If your molecule has substituents that can be easily eliminated, this can further complicate the reaction.
Workflow for Assessing Acid Stability:
Below is a standard protocol to systematically evaluate the stability of your compound.
Experimental Protocol: Acid Stability Assessment
-
Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Reaction Setup: In separate vials, add an aliquot of your stock solution to an equal volume of aqueous HCl solutions of varying concentrations (e.g., 0.1 M, 1 M, 6 M).
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 50 °C).
-
Time Points: At specific time points (e.g., 1, 4, 8, 24 hours), quench a small aliquot of the reaction mixture with a stoichiometric amount of base (e.g., NaHCO₃).
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradants.
Data Interpretation:
| Condition | % Parent Compound Remaining (Example) | Major Degradants Observed |
| 0.1 M HCl, 24h, RT | >95% | None significant |
| 1 M HCl, 24h, RT | 80% | Hydrolyzed side chain |
| 6 M HCl, 8h, 50°C | <10% | Ring-opened products |
This systematic approach allows you to define the limits of acid stability for your specific molecule.
Diagram: Proposed Acid Degradation Pathway
Caption: Proposed degradation pathway under strong acid.
Question 3: Can I use strong bases like NaOH or KOH with my imidazo[1,2-b]pyridazine derivative? What are the potential risks?
Answer: The imidazo[1,2-b]pyridazine ring system is generally more stable under basic conditions compared to acidic conditions. The imidazole proton (if unsubstituted at that position) is weakly acidic and can be deprotonated by a strong base, but this does not typically lead to ring degradation. However, issues can arise depending on the substituents present on the ring.
Potential Risks & Considerations:
-
Hydrolysis of Functional Groups: The primary concern is often not the core itself, but the hydrolysis of sensitive functional groups attached to the ring, such as esters, amides, or nitriles.
-
Reactions at Activated Positions: If your molecule has electron-withdrawing groups, certain positions on the ring (e.g., C-2, C-3) might become susceptible to nucleophilic attack by hydroxide or other strong nucleophiles.
-
Aryl Halide Substitution: If you have a halogen substituent (e.g., Cl, Br) at certain positions, it could be susceptible to nucleophilic aromatic substitution under harsh basic conditions (high temperature, strong base).
Troubleshooting Flowchart: Base Stability Issues
Caption: Troubleshooting logic for base-mediated degradation.
References
- Title: Imidazo[1,2-b]pyridazines Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Title: Recent Developments in the Chemistry and Applications of Imidazo[1,2-b]pyridazines Source: Molecules (Journal) URL:[Link]
- Title: Synthesis and reactions of imidazo[1,2-b]pyridazine derivatives Source: Arkivoc (Journal) URL:[Link]
Troubleshooting low conversion in imidazo[1,2-b]pyridazine derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and derivatization of imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of therapeutics like the multi-kinase inhibitor ponatinib and numerous other investigational agents.[1][2] Its unique electronic and structural properties make it a privileged scaffold, but its synthesis can present challenges, with low conversion being a frequent and frustrating obstacle.
This guide is designed to serve as your dedicated resource for troubleshooting these synthetic challenges. We will move beyond simple procedural lists to explore the chemical logic behind each step, empowering you to diagnose issues systematically and optimize your reactions effectively.
Part 1: Initial Checks & Frequently Asked Questions (FAQs)
Before delving into complex optimizations, it's crucial to rule out common oversights. Low conversion is often traced back to fundamental issues that are easily corrected.
Q1: I've set up my reaction, but TLC/LC-MS analysis shows only starting materials, even after several hours. What's the first thing I should check?
A: The first step is to verify your reagents and the basic reaction setup.
-
Reagent Integrity: Are your starting materials, particularly the aminopyridazine and the aldehyde or α-bromoketone, pure? Impurities can inhibit catalysts or participate in side reactions. Confirm the identity and purity of all starting materials via NMR or LC-MS against a known standard.
-
Catalyst Activity: If using a catalyst-driven reaction like the Groebke-Blackburn-Bienaymé (GBB), is the catalyst active? Acid catalysts can degrade upon improper storage. For instance, Lewis acids are sensitive to moisture. Consider using a fresh bottle or titrating the catalyst to confirm its activity.
-
Stoichiometry: Double-check your calculations. An incorrect molar ratio of reactants is a common source of error.[3] Ensure that the limiting reagent is correctly identified and that other reactants are added in the appropriate excess, if required by the protocol.
Q2: My reaction is working, but the yield is consistently low (20-30%). What are the most likely culprits?
A: Consistently low, but present, product formation often points to suboptimal reaction conditions or competing side reactions.
-
Incomplete Reaction: Monitor the reaction over time. The reaction may be stalling before completion. This could be due to catalyst deactivation or reaching an equilibrium state. Adding more catalyst or using a dehydrating agent to remove water (especially in imine-forming reactions like the GBB) can help drive the reaction to completion.[4]
-
Thermal Decomposition: Is your product or an intermediate sensitive to the reaction temperature? Running the reaction at a lower temperature for a longer duration might improve the yield. Conversely, some reactions require a specific temperature to overcome the activation energy. Consider running a temperature gradient to find the optimal point.[5]
-
Atmospheric Contamination: Are your reagents or intermediates sensitive to oxygen or moisture? Reactions involving organometallics or sensitive catalysts often require an inert atmosphere (Nitrogen or Argon). Ensure your glassware is properly dried and the reaction is run under a positive pressure of inert gas.[6]
Q3: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction, and it's not working. Are there specific considerations for this multicomponent reaction?
A: Yes, the GBB reaction has unique sensitivities.[7][8] The core of this reaction is the acid-catalyzed formation of an imine, which is then trapped by the isocyanide.[9]
-
Acid Catalyst Choice: The choice and amount of acid are critical. Both Brønsted acids (like TFA) and Lewis acids (like Sc(OTf)₃ or BF₃·OEt₂) are used. The optimal catalyst often depends on the specific substrates. Electron-rich aldehydes may require a stronger acid to promote imine formation. A catalyst screening is highly recommended.[4][8]
-
Isocyanide Quality: Isocyanides are notoriously pungent and can be unstable. Impure or degraded isocyanide is a primary cause of GBB reaction failure. It is often best to use freshly prepared or newly purchased isocyanide and to purify it by distillation or filtration through a short plug of alumina if its quality is suspect.
-
Solvent Effects: The solvent plays a key role. Protic solvents like ethanol or methanol can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or acetonitrile are common. The use of dehydrating agents like trimethyl orthoformate is highly effective in aprotic solvents to drive the initial imine formation.[4]
Part 2: Systematic Troubleshooting Guide
If the initial checks do not resolve the issue, a more systematic, component-by-component analysis is required. This workflow provides a logical progression for diagnosing the root cause of low conversion.
Workflow: Diagnosing Low Conversion
Caption: Key steps in the condensation pathway.
-
Problem: Formation of a regioisomeric byproduct or no reaction.
-
Causality: The 3-aminopyridazine has two nucleophilic ring nitrogens (N1 and N2). Alkylation must occur at the N2 position to enable subsequent cyclization to the imidazo[1,2-b]pyridazine core. The most nucleophilic site is actually the ring nitrogen not adjacent to the amino group (N1). [10]Direct alkylation at N1 leads to a dead-end intermediate.
-
Solution: The literature confirms that installing a halogen at the 6-position of the pyridazine ring electronically deactivates the adjacent N1, favoring the desired alkylation at N2 and leading to good yields. [10]If you are using an unsubstituted 3-aminopyridazine and observing low conversion, this is the most probable cause.
-
-
Problem: Reaction is slow or stalls.
-
Causality: The reaction rate depends on the nucleophilicity of the amine, the electrophilicity of the ketone, and the solvent environment.
-
Solution:
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is often a good choice as it can solvate the transition state without interfering with the nucleophile. Ethanol is also commonly used.
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) can increase the rate of both the initial S_N2 reaction and the subsequent cyclization. Monitor for decomposition.
-
Base: A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically used to scavenge the HBr formed during the cyclization, driving the reaction forward. [10]Using a strong base can promote self-condensation of the α-bromoketone.
-
-
This elegant one-pot reaction combines an aminopyridazine, an aldehyde, and an isocyanide. Its efficiency hinges on the precise orchestration of three sequential steps. [4][9]
Caption: The sequential steps of the GBB reaction.
-
Problem: Imine does not form (only aminopyridazine and aldehyde observed).
-
Causality: Imine formation is a reversible, acid-catalyzed condensation that produces water. If the equilibrium is unfavorable or the catalyst is ineffective, the reaction will not proceed.
-
Solution:
-
Increase Catalyst Loading/Strength: If using a mild acid, try a stronger one or increase the catalytic amount. For example, moving from 10 mol% TFA to 20 mol% TFA, or switching to a Lewis acid like Sc(OTf)₃. [9] 2. Water Removal: Add a dehydrating agent. Trimethyl orthoformate is an excellent choice as it reacts with water to produce volatile byproducts (methanol and methyl formate), effectively and irreversibly driving the equilibrium towards the imine. [4]Molecular sieves can also be used.
-
Substrate Electronics: Electron-poor aldehydes are more electrophilic and react faster. If you have flexibility, using an aldehyde with electron-withdrawing groups can significantly improve yields. [4]* Problem: Imine forms, but does not react with the isocyanide.
-
-
Causality: The subsequent steps—nucleophilic attack by the isocyanide and the final-[1][4]dipolar cyclization—can be the rate-limiting steps and are also influenced by electronics and sterics.
-
Solution:
-
Temperature: Heating the reaction (refluxing methanol or acetonitrile is common) is often required to facilitate the cyclization step. Microwave irradiation has been shown to dramatically increase yields and reduce reaction times. [7][8] 2. Steric Hindrance: Highly bulky isocyanides (e.g., t-butyl isocyanide) or sterically demanding aldehydes can slow the reaction. [11]If conversion is low, ensure there isn't excessive steric clash between your components.
-
Solvent Choice: Solvent polarity can influence the stability of the zwitterionic intermediate formed after isocyanide attack. Experimenting with different solvents can be beneficial. A summary is provided in Table 2.
-
-
| Solvent | Polarity | Route A (Condensation) | Route B (GBB) | Rationale & Notes |
| Ethanol/Methanol | Protic | Good | Excellent | Often used for GBB; can act as a proton source to aid catalysis. |
| Acetonitrile | Polar Aprotic | Good | Good | Good general-purpose solvent; often used with Lewis acids. |
| DCM | Nonpolar Aprotic | Fair | Good | Useful for moisture-sensitive reactions; less effective at solvating ionic intermediates. |
| DMF | Polar Aprotic | Excellent | Fair | High boiling point allows for higher temperatures, but can be difficult to remove. |
| Table 2: Solvent Selection Guide for Imidazo[1,2-b]pyridazine Synthesis. |
Part 3: Experimental Protocol for Optimization
To systematically test the variables discussed, a standardized small-scale diagnostic protocol is essential.
Protocol: Small-Scale Diagnostic GBB Reaction (50 mg Scale)
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the aminopyridazine (e.g., 3-amino-6-chloropyridazine, 50 mg, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 5 minutes.
-
Reagent Addition: Via syringe, add the solvent (e.g., Methanol, 2 mL). Stir until the solid is dissolved. Add the aldehyde (1.05 eq) followed by the isocyanide (1.1 eq).
-
Catalyst & Additives: Add the chosen acid catalyst (e.g., TFA, 20 mol%). If testing a dehydrating agent, add trimethyl orthoformate (1.5 eq).
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., start at 60 °C).
-
Monitoring: After 1 hour, withdraw a small aliquot (~5 μL) via syringe, dilute with solvent, and analyze by LC-MS and/or TLC to determine the ratio of starting material to product. Continue monitoring every 2-4 hours.
-
Analysis: Compare the conversion rates between different conditions (e.g., different catalysts, temperatures, or the inclusion of a dehydrating agent) to identify the optimal parameters.
This methodical approach allows you to isolate variables and make data-driven decisions to resolve low conversion issues and successfully synthesize your target imidazo[1,2-b]pyridazine derivatives.
References
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2266-2274.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have?.
- ResearchGate. The pharmacologically active imidazo[1,2-b]pyridazine derivatives.
- Berteina-Raboin, S., et al. (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry.
- ChemProc. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1857.
- El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139.
- Riva, R. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals.
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Angewandte Chemie International Edition, 58(39), 13644-13689.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. reddit.com [reddit.com]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring Imidazo[1,2-b]pyridazine Reactions
Welcome to the technical support center for analytical methods in the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reaction monitoring. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2][3][4][5] Effective and real-time monitoring of its synthesis is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[6][7]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed in this field: HPLC/UHPLC, LC-MS, and NMR spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)
Reversed-phase HPLC is the workhorse for monitoring the progress of imidazo[1,2-b]pyridazine syntheses. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts.
FAQ 1: How do I select the right HPLC column for my imidazo[1,2-b]pyridazine reaction mixture?
Answer: The choice of column is critical and depends on the specific analytes in your reaction mixture. Imidazo[1,2-b]pyridazines are basic compounds, which can lead to undesirable interactions with the silica backbone of many reversed-phase columns.
-
Stationary Phase: A C18 column is a good starting point for most applications. However, if you observe poor peak shape (tailing), consider a column with a different stationary phase, such as a Phenyl-Hexyl, or an embedded polar group phase. These can offer alternative selectivity and reduce interactions with residual silanols.
-
Endcapping: Always choose a column with high-density endcapping. Endcapping neutralizes the acidic silanol groups on the silica surface that can cause peak tailing with basic compounds like imidazo[1,2-b]pyridazines.[8][9]
-
Particle Size and Column Dimensions: For rapid reaction monitoring, a shorter column (e.g., 50 mm) with smaller particles (e.g., <3 µm) will provide faster analysis times without sacrificing too much resolution. For complex reaction mixtures requiring high resolution, a longer column (e.g., 100-150 mm) is more appropriate.
Troubleshooting Guide 1: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for the imidazo[1,2-b]pyridazine product are tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds.[10][11] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the HPLC column's stationary phase.[8][9]
Diagnostic Steps & Solutions:
-
Mobile Phase pH: The pH of your mobile phase is the most critical parameter.
-
Explanation: At a mid-range pH, your basic analyte will be protonated, and the residual silanols will be deprotonated, leading to strong ionic interactions and peak tailing.
-
Solution: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with your protonated basic analyte.[10][11]
-
-
Buffer Concentration:
-
Explanation: Insufficient buffer capacity can lead to pH gradients within the column, causing peak distortion.
-
Solution: Increase the concentration of your buffer (e.g., 20-50 mM) to ensure a consistent pH environment.[10]
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Choice:
-
Explanation: As mentioned in FAQ 1, your column may not be suitable for basic compounds.
-
Solution: Switch to a column with a highly deactivated, end-capped stationary phase or a hybrid particle technology column.[10]
-
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
-
Initial Conditions: Start with a mobile phase of Acetonitrile:Water with 0.1% Formic Acid.
-
pH Adjustment: Prepare a series of mobile phases with varying concentrations of formic acid (0.05%, 0.1%, 0.2%) to find the optimal pH for peak symmetry.
-
TFA as an Alternative: If formic acid is not sufficient, try 0.05% to 0.1% TFA. TFA is a stronger ion-pairing agent and can significantly improve peak shape for very basic compounds, but be aware that it can be difficult to remove from the column and may suppress MS signals.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample (at least 10-15 column volumes).
Troubleshooting Guide 2: Inconsistent Retention Times
Question: The retention times of my starting material and product are shifting between injections. What could be the problem?
Answer: Retention time instability can be caused by several factors, often related to the mobile phase or the HPLC system itself.
Diagnostic Steps & Solutions:
-
Mobile Phase Preparation:
-
Explanation: Inconsistent mobile phase composition will lead to retention time shifts. If the mobile phase is a mixture of solvents, ensure they are accurately measured and well-mixed. Forgetting to add the acid modifier is a common mistake.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
-
Column Temperature:
-
Explanation: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 30-40 °C). This will also improve peak shape and reduce viscosity.
-
-
Column Equilibration:
-
Explanation: Insufficient equilibration between gradient runs will cause retention time drift.
-
Solution: Increase the column re-equilibration time at the end of your gradient method.
-
-
System Leaks:
-
Explanation: A leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Check all fittings for leaks, especially between the pump and the injector.
-
Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for reaction monitoring.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for reaction monitoring as it provides molecular weight information, confirming the identity of the product and helping to identify byproducts and impurities.
FAQ 2: What are the best ionization techniques for imidazo[1,2-b]pyridazines?
Answer: Electrospray ionization (ESI) is the most common and effective ionization technique for imidazo[1,2-b]pyridazines.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for the polar and basic nature of imidazo[1,2-b]pyridazines.[12] It typically produces a protonated molecule, [M+H]⁺, which is easily interpretable.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds and can be useful if your starting materials or byproducts are not well-ionized by ESI. However, for the core imidazo[1,2-b]pyridazine structure, ESI is generally superior.
Troubleshooting Guide 3: No MS Signal for My Product
Question: I see a peak in my UV chromatogram, but there is no corresponding mass in the MS data. What should I check?
Answer: The absence of an MS signal for a UV-active peak can be due to several factors, from the compound's properties to the instrument settings.
Diagnostic Steps & Solutions:
-
Ion Suppression:
-
Explanation: High concentrations of non-volatile salts (from your reaction workup) or mobile phase additives (like TFA) can suppress the ionization of your analyte.
-
Solution: Ensure your sample is properly cleaned up. If using TFA in your mobile phase, try switching to formic acid, which is less suppressive. Dilute your sample to reduce the concentration of interfering species.
-
-
Incorrect MS Settings:
-
Explanation: The mass spectrometer may not be set to scan the correct m/z range, or the ionization source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal.
-
Solution: Verify that the expected m/z of your product is within the scan range. Perform an infusion analysis of a pure sample of your product (if available) to optimize the source parameters.
-
-
Compound Instability:
-
Explanation: Some compounds can be unstable in the MS source and may fragment before detection.
-
Solution: Try lowering the source temperature or using a softer ionization setting if available.
-
Troubleshooting Guide 4: Ambiguous Mass Spectra (Multiple Adducts)
Question: My mass spectrum shows multiple peaks for my product, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I get a cleaner spectrum?
Answer: The formation of adducts with alkali metals (sodium and potassium) is very common in ESI-MS.[12][13][14][15][16] These ions are ubiquitous in laboratory glassware, solvents, and reagents.
Diagnostic Steps & Solutions:
-
Identify the Source of Contamination:
-
Explanation: Sodium and potassium can leach from glassware or be present as impurities in your reagents.
-
Solution: Use high-purity solvents and reagents. Where possible, use polypropylene vials instead of glass.
-
-
Mobile Phase Additives:
-
Explanation: Adding a source of protons can promote the formation of the [M+H]⁺ ion over metal adducts.
-
Solution: Ensure your mobile phase contains an acid, such as 0.1% formic acid. You can also try adding a small amount of ammonium formate or ammonium acetate, as the ammonium ion ([NH₄]⁺) can form adducts that are sometimes easier to interpret or can help promote protonation.
-
-
Data Interpretation:
-
Explanation: Even with optimization, some adduct formation may be unavoidable. It is important to be able to recognize these adducts.
-
Solution: Learn to recognize the characteristic mass differences for common adducts.
-
Table 1: Common Adducts in Positive Ion ESI-MS [13][14][15]
| Adduct Ion | Mass Difference (from [M+H]⁺) | Appearance |
| [M+Na]⁺ | +22 Da | Often seen alongside [M+H]⁺ |
| [M+K]⁺ | +38 Da | Less common than sodium, but still frequent |
| [M+NH₄]⁺ | +17 Da | Common when using ammonium salts as buffers |
| [M+ACN+H]⁺ | +42 Da | Solvent adduct, seen with acetonitrile |
| [2M+H]⁺ | M+1 Da | Dimer, more common at high concentrations |
Workflow for Troubleshooting Ion Suppression
Sources
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Reaction Monitoring | Bruker [bruker.com]
- 8. waters.com [waters.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. acdlabs.com [acdlabs.com]
- 13. support.waters.com [support.waters.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. scribd.com [scribd.com]
- 16. R: Adduct list [search.r-project.org]
Technical Support Center: Workup Procedures for Reactions Involving (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Welcome to the dedicated technical support guide for researchers working with (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol (CAS 675580-49-1). This resource provides field-proven insights and troubleshooting strategies to navigate the common and unexpected challenges encountered during the workup and purification of reactions involving this versatile heterocyclic alcohol. The advice herein is grounded in established chemical principles and analogous procedures for related imidazopyridazine systems.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: After quenching my reaction, I can't extract my product into common organic solvents like ethyl acetate or dichloromethane. What's happening?
Answer: This is a frequent issue with polar, nitrogen-containing heterocyclic alcohols like this compound. The molecule's polarity, stemming from the hydroxyl group and nitrogen atoms, can lead to high water solubility, especially if the aqueous layer is acidic or basic, leading to salt formation.
-
Causality: The nitrogen atoms in the imidazopyridazine ring system can be protonated under acidic conditions, forming a cationic species that is highly soluble in the aqueous phase. Conversely, the hydroxyl group can be deprotonated under strongly basic conditions, forming an anionic alkoxide, which also increases aqueous solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of your molecule. For many nitrogenous compounds, this is a neutral to slightly basic pH (around 7.5-8.5). Use a dilute base like a saturated sodium bicarbonate solution to neutralize any excess acid.[1][2] Avoid strong bases like NaOH if your molecule is base-sensitive.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.
-
Solvent Selection: Switch to a more polar extraction solvent. While ethyl acetate is a good starting point, a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1) or even n-butanol can be more effective for extracting highly polar compounds.
-
Question 2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsion formation is common when working with heterocyclic compounds, which can act as surfactants, especially when insoluble byproducts are present.
-
Causality: Emulsions are stabilized by finely dispersed solids or amphiphilic molecules at the aqueous-organic interface. The planar structure of the imidazopyridazine core combined with the polar alcohol group can contribute to this.
-
Troubleshooting Steps:
-
Filtration: If you suspect fine solid particles are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This will remove the particulates and often leads to a clean phase separation.
-
Add Brine: As with solubility issues, adding a saturated NaCl solution can help break the emulsion by increasing the density and polarity of the aqueous phase.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the interfacial tension. For a dichloromethane extraction, adding some ethyl acetate or THF can be effective.
-
Patience & Mechanical Separation: Allow the mixture to stand for an extended period (e.g., overnight). If separation begins, use a separatory funnel with a slow drain rate. For small-scale reactions, centrifugation is a highly effective method to force phase separation.
-
Question 3: My purified product from column chromatography is still impure, or I'm getting very low recovery. What can I do?
Answer: this compound is a polar compound, which can present challenges for standard silica gel chromatography.
-
Causality: The polar nature of your compound can cause it to streak or bind irreversibly to acidic silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.
-
Troubleshooting Steps:
-
Deactivate Silica: Before running your column, pre-treat the silica gel. You can either use commercially available deactivated silica or prepare it by slurrying the silica in your eluent system containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (e.g., using a mobile phase of DCM/Methanol with 1% NH4OH). This neutralizes the acidic sites and significantly improves peak shape.
-
Reverse-Phase Chromatography: If your compound is still difficult to purify, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative for polar molecules. The eluent is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.
-
Alternative Adsorbents: Consider using a more neutral adsorbent like alumina (basic or neutral grade) or specialized phases like aminopropyl-functionalized silica.[3]
-
Recrystallization: Don't underestimate the power of recrystallization. If you have a solid product, this can be a highly effective final purification step. Experiment with solvent systems like ethyl acetate/hexanes or methanol/water.
-
Frequently Asked Questions (FAQs)
Q: What are the general physical properties of this compound? A: It is a solid with a molecular weight of 183.6 g/mol .[4] It is classified as an irritant, causing skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE) should always be worn.[5]
Q: In what solvents is the compound likely soluble? A: While specific data is limited, based on its structure (a polar heterocyclic alcohol), it is expected to have good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[6] It will likely have moderate solubility in ethyl acetate and dichloromethane and poor solubility in non-polar solvents like hexanes.
Q: My reaction involves reducing an ester or carboxylic acid to form this compound using Lithium Aluminum Hydride (LAH). What is a safe and effective workup? A: Quenching LAH reactions requires caution due to the evolution of hydrogen gas. The Fieser workup is a widely adopted, safe, and effective method that results in a granular, easily filterable precipitate of aluminum salts.[7]
-
Fieser Workup Protocol: For a reaction that used 'X' grams of LAH:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water dropwise.
-
Next, add 'X' mL of 15% aqueous NaOH solution dropwise.
-
Finally, add '3X' mL of water dropwise.
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.
-
The resulting granular solid can be removed by filtration, and the filter cake should be washed thoroughly with your reaction solvent (e.g., THF, ether). The desired product will be in the combined filtrate.
-
Q: My reaction is a Suzuki coupling using the 6-chloro position. What are common workup issues for this type of reaction? A: Suzuki couplings on heteroaromatic chlorides can sometimes be challenging.[8][9] Common workup issues include removing the palladium catalyst and boron-containing byproducts.
-
Palladium Removal: After extraction, the organic layer can be washed with an aqueous solution of sodium sulfide or thiourea to precipitate palladium residues. Alternatively, filtering the organic solution through a pad of Celite® or a specialized scavenger resin can be effective.
-
Boronic Acid Removal: Boronic acid and its byproducts can often be removed by washing the organic layer with a mild base (like saturated NaHCO3 solution) or by performing an extractive workup with a basic aqueous phase. For stubborn cases, a wash with a 1M solution of NaOH may be necessary, provided your product is stable to strong bases.
Data & Protocols
Table 1: Solvent Properties for Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| n-Hexane | 0.1 | 69 | Non-polar eluent for chromatography |
| Dichloromethane (DCM) | 3.1 | 40 | Good for extraction; common eluent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Versatile extraction and chromatography solvent |
| Isopropanol (IPA) | 3.9 | 82 | Used as a polar co-solvent for extraction |
| n-Butanol | 4.0 | 118 | Good for extracting highly polar compounds from brine |
| Methanol (MeOH) | 5.1 | 65 | Polar eluent for chromatography; good solvent for the compound |
| Water | 10.2 | 100 | Aqueous phase for extraction; reverse-phase eluent |
Data compiled from standard organic chemistry resources.
Protocol 1: General Aqueous Extractive Workup
This protocol is a starting point for reactions run in a water-miscible solvent like THF or a water-immiscible solvent like DCM.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add a quenching solution (e.g., saturated aq. NH4Cl, water, or 1M HCl, depending on the reaction) until the reaction is stopped.
-
Solvent Removal (if applicable): If the reaction was in a water-miscible solvent (THF, Dioxane), remove the bulk of the solvent under reduced pressure.
-
Partition: Add water and an appropriate extraction solvent (e.g., ethyl acetate).
-
pH Adjustment: Check the pH of the aqueous layer and adjust to ~7.5-8.5 with saturated aq. NaHCO3.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with fresh organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aq. NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Precipitation Workup
This method is effective when the product is a solid with low solubility in the workup medium, a common feature for some imidazopyridazine derivatives.[6]
-
Precipitation: Slowly pour the completed reaction mixture into a beaker containing a large volume of a non-solvent, typically ice-cold water, while stirring vigorously.
-
Stirring: Continue stirring the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like cold diethyl ether or hexanes to remove non-polar impurities.
-
Drying: Dry the solid product under high vacuum.
Visualized Workflows
Diagram 1: General Workup Decision Workflow
Caption: Decision tree for selecting a workup procedure.
Diagram 2: Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low product yield during extraction.
References
- This compound Product Page. Google Shopping. Accessed January 7, 2026.
- Chem 115 - Andrew G Myers Research Group. Harvard University. Accessed January 7, 2026.
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Accessed January 7, 2026.
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health. Accessed January 7, 2026.
- For highly polar compound, how to do the purification?
- 6-Chloroimidazo[1,2-b]pyridazine-3-methanol. Sigma-Aldrich. Accessed January 7, 2026.
- Failed suzuki coupling, any suggenstions? Reddit. Accessed January 7, 2026.
- Diagnosing issues with a failed Suzuki coupling? Reddit. Accessed January 7, 2026.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. Accessed January 7, 2026.
- This compound. ChemUniverse. Accessed January 7, 2026.
- (6-Chloroimidazo[1, 2-b]pyridazin-3-yl)methanol, min 96%, 1 gram. Fisher Scientific. Accessed January 7, 2026.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
Sources
- 1. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 2. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Isomeric Advantage: A Comparative Guide to the Bioactivity of Imidazo[1,2-b]pyridazine and its Positional Isomers
In the landscape of medicinal chemistry, the arrangement of atoms within a molecule is paramount. Positional isomerism, a subtle yet profound architectural shift, can dramatically alter the biological activity of a heterocyclic scaffold. This guide provides a comparative analysis of the bioactivity of imidazo[1,2-b]pyridazine and its key isomers: imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine. By examining experimental data across diverse therapeutic areas, we will elucidate how the placement of a single nitrogen atom can redefine a molecule's pharmacological profile, offering a strategic roadmap for researchers and drug development professionals.
The Structural Landscape: Understanding the Isomers
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system comprising an imidazole ring fused to a pyridazine ring. Its isomers, where the imidazole ring is fused to a pyridine ring at different positions, exhibit distinct electronic and steric properties. This structural diversity is the foundation for their varied biological activities.[1][2][3]
Below is a graphical representation of the core structures of the isomers discussed in this guide.
Caption: Core structures of imidazo[1,2-b]pyridazine and its key isomers.
Comparative Bioactivity: A Tale of Four Scaffolds
The therapeutic potential of these isomers spans a wide array of diseases, from cancer and infectious diseases to central nervous system disorders. Here, we compare their bioactivities in key therapeutic areas.
Anticancer Activity: A Multi-pronged Attack
All four isomeric scaffolds have been extensively investigated for their anticancer properties, often acting as potent kinase inhibitors.[4][5][6][7] However, the specific kinases they target and their efficacy can differ significantly.
Imidazo[1,2-b]pyridazine: This scaffold is a cornerstone of many successful kinase inhibitors, including the FDA-approved drug ponatinib.[7] Derivatives of this core have shown potent inhibitory activity against a range of kinases such as mTOR, ALK, and TAK1.[5]
Imidazo[1,2-a]pyridine: This isomer has also demonstrated significant potential as an anticancer agent.[4][8][9][10] Studies have reported its derivatives to be effective against various cancer cell lines, including non-small cell lung cancer, breast carcinoma, and liver carcinoma.[8] The mechanism of action often involves the inhibition of DNA synthesis and induction of apoptosis.[8]
Imidazo[4,5-b]pyridine: Known as 1-deazapurine due to its structural similarity to purine, this isomer has shown pronounced antiproliferative activity.[11][12] Derivatives have been identified as potent inhibitors of Aurora kinases and have demonstrated efficacy against colon and breast cancer cell lines.[6][13]
Imidazo[1,5-a]pyridine: While less explored for its anticancer properties compared to the other isomers, derivatives of this scaffold have also shown promising biological activities, including anticancer effects.[12][14]
Comparative Anticancer Activity Data
| Isomer Scaffold | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine | Diaryl urea derivative A17 (mTOR inhibitor) | A549 (Lung) | 0.067 (enzymatic) | [15] |
| Imidazo[1,2-a]pyridine | Derivative 12b | Hep-2 (Laryngeal) | 11 | [9] |
| Imidazo[1,2-a]pyridine | Derivative 12b | HepG2 (Liver) | 13 | [9] |
| Imidazo[1,2-a]pyridine | Derivative 12b | MCF-7 (Breast) | 11 | [9] |
| Imidazo[4,5-b]pyridine | Compound 8 (N-hydroxy-carboximidamide) | MCF-7 (Breast) | 0.082 | [1] |
| Imidazo[4,5-b]pyridine | Analogue 6b | MDA-MB-231 (Breast) | Not specified, but strong cytotoxicity | [16] |
Central Nervous System (CNS) Activity: Modulating Neuronal Signaling
The imidazopyridine isomers, in particular, have a rich history in CNS drug discovery, most notably as modulators of the GABA-A receptor.[1][17]
Imidazo[1,2-a]pyridine: This scaffold is famously present in drugs like Zolpidem and Alpidem, which are used to treat insomnia and anxiety, respectively.[15][18] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[17][19][20]
Imidazo[1,2-b]pyridazine: While less prominent in the CNS space, derivatives of this scaffold have been investigated as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.[21]
Imidazo[4,5-b]pyridine & Imidazo[1,5-a]pyridine: These isomers have also been explored for their CNS activities, with some derivatives showing affinity for various receptors.[1][12]
The following diagram illustrates the general mechanism of GABA-A receptor modulation by imidazo[1,2-a]pyridine derivatives.
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Protocol for GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor. [22][23] Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for binding to the GABA-A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or mouse brain tissue.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the mixture at 4°C for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the IC50 value.
Conclusion: Isomeric Scaffolds as a Gateway to Therapeutic Innovation
The comparative analysis of imidazo[1,2-b]pyridazine and its isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. The imidazo[1,2-a]pyridine scaffold has proven to be a privileged structure for CNS targets, particularly the GABA-A receptor. [1][15][18]In contrast, the imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine cores have emerged as powerful platforms for the development of kinase inhibitors for cancer therapy. [5][7][11][13] This guide provides a framework for researchers to strategically select and optimize isomeric scaffolds based on the desired therapeutic target. The provided experimental protocols offer a starting point for the in-house evaluation of novel compounds. As our understanding of the structure-activity relationships of these versatile heterocycles deepens, so too will our ability to design the next generation of targeted and effective therapeutics.
References
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate.
- Full article: Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed.
- Imidazo[4,5-b]Pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
- Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central.
- Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed.
- Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed.
- Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar.
- Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
- Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
- Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed Central.
- GABA Receptor Physiology and Pharmacology. NCBI Bookshelf.
- Examples of bioactive agents possessing imidazo[1,2-a]pyridine core. ResearchGate.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
- Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. MDPI.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate.
- The dynamic modulation of GABA(A) receptor trafficking and its role in regulating the plasticity of inhibitory synapses. PubMed.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders [mdpi.com]
- 20. The dynamic modulation of GABA(A) receptor trafficking and its role in regulating the plasticity of inhibitory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors Targeting DYRK1A
This guide provides a comprehensive framework for the in vitro characterization of a novel series of imidazo[1,2-b]pyridazine-based kinase inhibitors, with a specific focus on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). As a critical regulator of numerous cellular processes, including neurodevelopment and cell proliferation, DYRK1A is a compelling therapeutic target for conditions such as Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3] The imidazo[1,2-b]pyridazine scaffold has recently emerged as a promising starting point for the development of potent and selective DYRK1A inhibitors.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. Our objective is to build a robust, self-validating data package that not only determines the potency of a novel compound but also builds a deep understanding of its mechanism of action, cellular efficacy, and selectivity profile. This is achieved by systematically comparing the novel inhibitor, which we will refer to as "IZP-Novel" , against well-characterized, structurally distinct DYRK1A inhibitors: the natural alkaloid Harmine [7] and the synthetic benzothiazole INDY .[8][9]
The Strategic Workflow: From Potency to Selectivity
A successful in vitro evaluation campaign follows a logical progression. We begin with the most direct measure of inhibitory activity in a simplified, cell-free system. We then escalate the complexity to confirm target engagement and functional modulation within a more physiologically relevant cellular environment. Finally, we employ biophysical methods to dissect the precise binding characteristics and conduct broad panel screening to understand the inhibitor's selectivity across the kinome.
Caption: High-level experimental workflow for inhibitor characterization.
Phase 1: Foundational Potency Assessment in a Biochemical Assay
The Causality: The first crucial question is: does our compound inhibit the kinase? A cell-free enzymatic assay provides the cleanest, most direct answer by measuring the inhibitor's effect on the purified kinase's ability to phosphorylate a substrate.[10] We eliminate the complexities of cell membranes, efflux pumps, and intracellular ATP concentrations, allowing for a direct measurement of potency (IC50). The ADP-Glo™ assay is selected for its high sensitivity and broad dynamic range, quantifying kinase activity by measuring the amount of ADP produced.[11][12]
Protocol 1: DYRK1A ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of IZP-Novel, Harmine, and INDY in 100% DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup (384-well plate):
-
Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing recombinant human DYRK1A enzyme (e.g., 1-2 ng) and a suitable peptide substrate (e.g., DYRKtide) in kinase reaction buffer.[13]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution (prepared in kinase buffer at a concentration close to the Kₘ for DYRK1A, typically 10 µM) to all wells to start the reaction.[11]
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Normalize the data to vehicle (100% activity) and a positive control inhibitor (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Target | Predicted IC50 (nM) | Notes |
| IZP-Novel | DYRK1A | 15 | Hypothetical potent activity based on the imidazo[1,2-b]pyridazine scaffold.[5] |
| Harmine | DYRK1A | 30 - 80 | Established potent inhibitor, serves as a primary benchmark.[7] |
| INDY | DYRK1A | 240 | A well-characterized inhibitor with a different scaffold.[9][14] |
Phase 2: Validating Inhibition in a Cellular Context
The Causality: A low biochemical IC50 is promising, but it doesn't guarantee efficacy in a living cell. The compound must be cell-permeable and able to engage its target amidst a crowded intracellular environment with high ATP concentrations (~1-10 mM) that can outcompete ATP-competitive inhibitors.[10] Therefore, the next logical step is to confirm target engagement and measure functional inhibition in a cellular model.
Target Engagement with NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay directly measures compound binding to a target protein in living cells.[15] It utilizes a NanoLuc® luciferase-tagged DYRK1A and a fluorescent tracer that binds to the kinase's active site. When an inhibitor enters the cell and binds to DYRK1A, it displaces the tracer, causing a decrease in the BRET signal. This provides definitive proof of target engagement.[16][17]
Protocol 2: DYRK1A NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a NanoLuc®-DYRK1A fusion vector. Seed the transfected cells into 96-well plates and allow them to adhere.[18]
-
Compound Treatment: Prepare serial dilutions of IZP-Novel, Harmine, and INDY.
-
Tracer Addition: Add the NanoBRET™ Tracer K-10 to the cells at its recommended final concentration (e.g., 1 µM).[15]
-
Inhibitor Addition: Immediately add the diluted inhibitors to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Data Acquisition: Measure the BRET signal (acceptor emission/donor emission) on a luminometer.
-
Analysis: Calculate the IC50 values from the dose-response curves, which represent the concentration of inhibitor required to displace 50% of the tracer.
Functional Inhibition via a Downstream Substrate
DYRK1A is known to phosphorylate several key proteins, including Tau, which is implicated in Alzheimer's disease.[2] A functional cellular assay can be designed to measure the phosphorylation of a specific Tau residue (e.g., Ser262) in cells overexpressing DYRK1A. A reduction in this phosphorylation signal upon inhibitor treatment provides strong evidence that the compound is not just binding to its target but is actively inhibiting its catalytic function in a cellular context.
Caption: Inhibition of Tau phosphorylation by a DYRK1A inhibitor.
| Assay Type | Compound | Predicted Cellular IC50 (nM) | Rationale |
| NanoBRET™ | IZP-Novel | 75 | Demonstrates target binding in a live cell. Higher IC50 than biochemical is expected. |
| Harmine | 150 | Benchmark for cellular target engagement. | |
| INDY | 500 | Comparative data point. | |
| p-Tau Inhibition | IZP-Novel | 100 | Confirms functional inhibition of a key downstream substrate. |
| Harmine | 200 | Benchmark for cellular functional activity. | |
| INDY | 700 | Comparative data point for functional readout. |
Phase 3: In-Depth Biophysical Characterization and Selectivity Profiling
The Causality: IC50 values provide a measure of potency but offer limited insight into the binding mechanism. Drug efficacy is often correlated with the drug-target residence time (related to the dissociation rate, k_off), not just affinity (K_D).[19] Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this deeper level of understanding. Furthermore, to ensure that the observed cellular effects are due to on-target activity, we must assess the inhibitor's selectivity across a broad panel of other kinases.[20]
Binding Kinetics via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding and dissociation of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time. This allows for the direct determination of the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[21][22]
Protocol 3: SPR Kinetic Analysis
-
Surface Preparation: Immobilize recombinant DYRK1A onto a sensor chip surface using standard amine coupling. A reference flow cell is prepared similarly but without the kinase to subtract bulk refractive index changes.
-
Analyte Injection: Inject a series of concentrations of IZP-Novel, Harmine, and INDY over the sensor surface at a constant flow rate. This is the 'association' phase.
-
Dissociation Phase: After the injection, flow buffer over the surface and monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound inhibitor before the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and calculate K_D (k_off/k_on).
Thermodynamic Profile via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[23] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24][25] This information is invaluable for understanding the driving forces of binding (enthalpy-driven vs. entropy-driven), which can guide further lead optimization.
| Biophysical Parameter | IZP-Novel (Predicted) | Harmine (Reference) | INDY (Reference) | Interpretation |
| K_D (nM, SPR) | 20 | 40 | 300 | Equilibrium dissociation constant; confirms high-affinity binding. |
| k_on (10⁵ M⁻¹s⁻¹) | 5.0 | 4.0 | 1.0 | Association rate; how quickly the inhibitor binds to the target. |
| k_off (10⁻³ s⁻¹) | 1.0 | 1.6 | 3.0 | Dissociation rate; how long the inhibitor stays bound. A lower k_off indicates a longer residence time. |
| K_D (nM, ITC) | 25 | 50 | 320 | Orthogonal affinity measurement to validate SPR data. |
| ΔH (kcal/mol) | -8.5 | -7.0 | -6.5 | Enthalpy change; indicates the contribution of hydrogen bonds and van der Waals interactions. |
| -TΔS (kcal/mol) | -2.0 | -3.2 | -3.5 | Entropy change; reflects changes in conformational freedom and solvent reorganization upon binding. |
Kinome-wide Selectivity Profiling
The Causality: No inhibitor is perfectly specific. The imidazo[1,2-b]pyridazine scaffold has been reported to inhibit other kinases, such as those in the CLK family.[26] Understanding the off-target profile is critical for predicting potential side effects and for ensuring that the biological effects observed in cellular assays are indeed due to the inhibition of DYRK1A. Screening against a large panel of kinases (e.g., >200) at a fixed concentration (e.g., 1 µM) is a standard industry practice.[20][27]
Procedure: Submit IZP-Novel for screening at a reputable vendor (e.g., Reaction Biology, Eurofins). The compound will be tested at 1 µM against a panel of active kinases. The output is typically reported as percent inhibition relative to a vehicle control. Follow-up dose-response curves should be generated for any off-targets that show significant inhibition (>50-70%).
Interpretation: A selective inhibitor will show potent inhibition of DYRK1A with minimal activity against other kinases. A selectivity score can be calculated to quantify this.[27] Comparing the off-target profile of IZP-Novel to that of Harmine and INDY provides crucial context for its relative "cleanliness."
Conclusion
This structured, multi-faceted approach provides a robust and comprehensive in vitro data package for novel imidazo[1,2-b]pyridazine inhibitors of DYRK1A. By progressing from simple biochemical assays to complex cellular and biophysical characterizations, and by constantly benchmarking against known standards, we can build a high-confidence profile of our lead compounds. This methodology not only establishes potency and cellular activity but also provides deep mechanistic insights that are essential for making informed decisions in a drug discovery program. The data generated through this guide will form the self-validating foundation required to advance a promising chemical series toward further preclinical development.
References
- Henderson, S. H., Sorrell, F. J., Bennett, J. M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Nuffield Department of Medicine. [Available at: https://www.ndm.ox.ac.uk/research/research-directory/stephen-ward/research-themes-and-projects/imidazo-1-2-b-pyridazines-as-inhibitors-of-dyrk-kinases]
- Kim, D., et al. (2012). Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. PLoS ONE. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3474768/]
- Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/38447470/]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267365/]
- Reaction Biology. DYRK1A NanoBRET Kinase Assay. Reaction Biology Website. [Available at: https://www.reactionbiology.com/service/kinase-assays/cell-based-kinase-assays/nanobret-te-intracellular-kinase-assay/dyrk1a-nanobret-kinase-assay]
- Göckler, N., et al. (2009). Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. FEBS Journal. [Available at: https://pubmed.ncbi.nlm.nih.gov/19796173/]
- Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Discovery Research Portal. [Available at: https://discovery.dundee.ac.uk/en/publications/imidazo12-bpyridazines-as-inhibitors-of-dyrk-kinases]
- Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. SciSpace. [Available at: https://typeset.io/papers/imidazo-1-2-b-pyridazines-as-inhibitors-of-dyrk-kinases-1f29g6825x]
- Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
- Alvarez, M., et al. (2007). Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway. EMBO reports. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1866041/]
- Eurofins Discovery. DYRK1A. Eurofins Discovery Website. [Available at: https://www.eurofinsdiscoveryservices.com/media/15320/ds-st-cell-k-dyrk1a-10.pdf]
- BenchChem. (2025). An In-depth Technical Guide to DYRK1A Signaling Pathways. BenchChem Website. [Available at: https://www.benchchem.
- Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2894829/]
- Promega Corporation. DYRK1A Kinase Assay Protocol. Promega Website. [Available at: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-dyrk1a-protocol.pdf]
- R&D Systems. Harmine | DYRK Inhibitors. R&D Systems Website. [Available at: https://www.rndsystems.com/products/harmine_4909]
- Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical Website. [Available at: https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/AN140630-Revealing-kinase-inhibitor-mechanisms-ITC-leads-the-way]
- Abbassi, R., et al. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Oncogene. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8187313/]
- Wikipedia. DYRK1A. Wikipedia. [Available at: https://en.wikipedia.org/wiki/DYRK1A]
- Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5832812/]
- Axon Medchem. Harmine | DYRK1A inhibitor. Axon Medchem Website. [Available at: https://www.axonmedchem.com/product/3627]
- Göckler, N., et al. (2009). Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. ResearchGate. [Available at: https://www.researchgate.
- Aday, S., et al. (2020). Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. ACS Medicinal Chemistry Letters. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7225139/]
- Asano, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/25916848/]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Available at: https://www.researchgate.net/publication/5856716_Measuring_and_interpreting_the_selectivity_of_protein_kinase_inhibitors]
- Promega Corporation. NanoBRET™ TE Intracellular Kinase Assay DYRK1A TE Assay. Promega Website. [Available at: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-te-intracellular-kinase-assay-dyrk1a-protocol.pdf]
- Ogawa, Y., et al. (2010). Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A. Journal of Neurochemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/20626487/]
- Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. ADDF Website. [Available at: https://www.alzdiscovery.org/uploads/cognitive_vitality_media/DYRK1A-Inhibitors-Cognitive-Vitality-Report.pdf]
- MedchemExpress. INDY | Dyrk1A And Dyrk1B Inhibitor. MedchemExpress Website. [Available at: https://www.medchemexpress.com/indy.html]
- Gauto, D. F., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7585044/]
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Website. [Available at: https://www.bio-rad.
- Selleck Chemicals. INDY | DYRK inhibitor. Selleck Chemicals Website. [Available at: https://www.selleckchem.com/products/indy.html]
- Promega Corporation. NanoLuc®-DYRK1A Fusion Vector. Promega Website. [Available at: https://www.promega.com/products/protein-and-cell-analysis/target-engagement-assays/nanobret-target-engagement-intracellular-kinase-assay/nanoluc-dyrk1a-fusion-vector/]
- Chen, Y.-T., et al. (2021). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Molecules. [Available at: https://www.mdpi.com/1420-3049/26/23/7383]
- Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. [Available at: https://www.researchgate.net/publication/356950272_Single_tracer-based_protocol_for_broad-spectrum_kinase_profiling_in_live_cells_with_NanoBRET]
- Tocris Bioscience. INDY | DYRK inhibitor. Tocris Bioscience Website. [Available at: https://www.tocris.com/products/indy_4997]
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for DYRK1A Overview. Thermo Fisher Scientific Website. [Available at: https://assets.thermofisher.com/TFS-Assets/LPG/Application-Notes/lanthascreen-dyrk1a-app-note.pdf]
- BIAcore. Surface plasmon resonance. BIAcore Handbook. [Available at: https://www.biacore.
- Fabian, M. A., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Available at: https://www.researchgate.net/publication/5856716_Measuring_and_interpreting_the_selectivity_of_protein_kinase_inhibitors]
- Wang, Z., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Available at: https://www.frontiersin.org/articles/10.3389/fchem.2018.00479/full]
- Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. ADDF Website. [Available at: https://www.alzdiscovery.
- Kii, I., et al. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process. Nature Communications. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4844664/]
- Sorrell, F. J., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00713]
- Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology Website. [Available at: https://www.reactionbiology.
- Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience Website. [Available at: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Data-Sheet-SPR-Kinetic-Affinity-Assay-Protocol.pdf]
- Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website. [Available at: https://www.reactionbiology.com/service/kinase-assays/biochemical-kinase-assays/kinase-selectivity-panels]
- Gee, C. L., et al. (2004). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Analytical Biochemistry. [Available at: https://www.researchgate.
- BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. [Available at: https://bpsbioscience.
- ARCINNO. Instruction manual ARC-Lum Protein Kinase Assay Kit. ARCINNO Website. [Available at: https://www.arcinno.com/wp-content/uploads/2021/03/ARC-Lum-Protein-Kinase-Assay-Kit_manual.pdf]
- BenchChem. (2025). Application Notes and Protocols for Dyrk1A-IN-1 in Neurobiology. BenchChem Website. [Available at: https://www.benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A - Wikipedia [en.wikipedia.org]
- 4. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ch.promega.com [ch.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
- 17. NanoLuc®-DYRK1A Fusion Vector [worldwide.promega.com]
- 18. carnabio.com [carnabio.com]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 24. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 26. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Heterocycles
In the landscape of medicinal chemistry, imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine represent two prominent classes of nitrogen-containing fused heterocyclic scaffolds. Both are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, leading to their prevalence in numerous therapeutic agents.[1][2][3] This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their structural nuances, physicochemical properties, synthetic strategies, and their divergent yet sometimes overlapping roles in modern drug development, supported by experimental data and established protocols.
Structural and Physicochemical Distinctions: A Tale of Two Rings
The core difference between the two scaffolds lies in the nature of the six-membered ring fused to the imidazole moiety. Imidazo[1,2-a]pyridine features a pyridine ring, while imidazo[1,2-b]pyridazine incorporates a pyridazine ring.[4] This seemingly subtle change introduces a second nitrogen atom into the six-membered ring of the imidazo[1,2-b]pyridazine scaffold, significantly influencing its electronic and physicochemical properties.
The additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold generally leads to a less lipophilic and more polar molecule compared to its imidazo[1,2-a]pyridine counterpart.[5][6] This modification can be a deliberate strategy in drug design to enhance aqueous solubility and reduce nonspecific binding.[5] For instance, in the development of imaging agents for β-amyloid plaques, imidazo[1,2-b]pyridazines were designed as isosteric analogues of imidazo[1,2-a]pyridine-based compounds with the rationale that the substitution of a CH group with a nitrogen atom would reduce lipophilicity.[5]
Core Scaffold Structures
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Reference(s) |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | [7],[8] |
| Molecular Weight | 118.14 g/mol | 119.12 g/mol | [7],[8] |
| Melting Point | Not specified (as a parent compound) | 54°C | [9] |
| Solubility | Generally soluble in organic solvents | Soluble in dimethylformamide | [10],[9] |
| Polarity | Generally less polar | Generally more polar | [5] |
Table 1. Comparative physicochemical properties of the parent scaffolds.
Synthetic Strategies: Convergent Pathways to Core Structures
The synthesis of both scaffolds often follows convergent strategies, typically involving the condensation of a suitable aminopyridine or aminopyridazine with an α-halocarbonyl compound. However, the specifics of the starting materials and reaction conditions can vary.
Synthesis of Imidazo[1,2-a]pyridines
A classical and versatile method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[11] This method has been extensively developed, with numerous variations employing different catalysts and reaction conditions, including metal-free and ultrasound-assisted approaches.[12][13] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide another efficient route to highly substituted imidazo[1,2-a]pyridines in a one-pot fashion.[13][14]
General Synthetic Route for Imidazo[1,2-a]pyridines
Caption: Tschitschibabin reaction for Imidazo[1,2-a]pyridine synthesis.
Synthesis of Imidazo[1,2-b]pyridazines
The synthesis of the imidazo[1,2-b]pyridazine core also frequently relies on the condensation of a 3-aminopyridazine with an α-bromoketone.[5] The presence of a halogen on the pyridazine ring, such as in 3-amino-6-halopyridazine, has been shown to facilitate the reaction in good yield.[5] This is because the halogen deactivates the ring, preventing preferential alkylation at the ring nitrogen not adjacent to the amino group.[5] Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are also employed for the functionalization of the imidazo[1,2-b]pyridazine scaffold.[15]
General Synthetic Route for Imidazo[1,2-b]pyridazines
Caption: Condensation reaction for Imidazo[1,2-b]pyridazine synthesis.
A Comparative Look at Medicinal Chemistry Applications
While both scaffolds are considered privileged, their application in medicinal chemistry reveals distinct areas of focus, largely dictated by their inherent structural and electronic properties.
Imidazo[1,2-a]pyridine: A Scaffold of Versatility
The imidazo[1,2-a]pyridine core is found in a wide array of approved drugs and clinical candidates, showcasing its remarkable versatility.[2][16] Marketed drugs containing this scaffold include the hypnotic agent zolpidem , the anxiolytic alpidem , and the gastroprotective agent zolimidine .[17][18] This highlights the scaffold's success in targeting central nervous system (CNS) receptors. Furthermore, imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antituberculosis agents, with some compounds showing impressive activity against multidrug-resistant strains.[17] The structure-activity relationship (SAR) studies for these compounds often focus on substitutions at the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine ring.[19][20][21]
Imidazo[1,2-b]pyridazine: A Kinase Inhibitor Powerhouse
The imidazo[1,2-b]pyridazine scaffold has gained significant attention as a core component of potent kinase inhibitors.[22][23] The most notable example is ponatinib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[24] The scaffold's ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases has driven its exploration in oncology and immunology.[25] Beyond oncology, imidazo[1,2-b]pyridazine derivatives are being investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β) for Alzheimer's disease and as Tyk2 JH2 inhibitors for autoimmune diseases.[26][27][28] The SAR for these inhibitors often involves modifications at the 3- and 6-positions to enhance potency and selectivity.[25]
Signaling Pathway Inhibition by an Imidazo[1,2-b]pyridazine Derivative
Caption: Inhibition of a receptor tyrosine kinase by Ponatinib.
Comparative Biological Activity Data
The following table provides a snapshot of the biological activities of representative compounds from each scaffold, illustrating their distinct target profiles.
| Compound | Scaffold | Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| Zolpidem | Imidazo[1,2-a]pyridine | GABA-A Receptor (α₁ subunit) | ~20 nM (Kᵢ) | Insomnia | [17] |
| IMPY | Imidazo[1,2-a]pyridine | β-Amyloid Plaques | 15 nM (Kᵢ) | Alzheimer's Diagnosis | [21] |
| Compound 4 (Anti-TB) | Imidazo[1,2-a]pyridine | M. tuberculosis | ≤0.006 µM (MIC₉₀) | Tuberculosis | [17] |
| Ponatinib | Imidazo[1,2-b]pyridazine | BCR-ABL Kinase | 0.37 nM (IC₅₀) | Oncology (CML) | [24] |
| Compound 47 (GSK-3β inhibitor) | Imidazo[1,2-b]pyridazine | GSK-3β | 2.5 nM (IC₅₀) | Alzheimer's Disease | [26][27] |
| Compound 4 (Aβ binder) | Imidazo[1,2-b]pyridazine | β-Amyloid Plaques | 11.0 nM (Kᵢ) | Alzheimer's Diagnosis | [5] |
Table 2. Comparative biological activities of representative derivatives.
Conclusion: Choosing the Right Scaffold for the Target
The comparative analysis of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds reveals two structurally related yet functionally distinct entities in the medicinal chemist's toolbox. The choice between these scaffolds is a strategic decision driven by the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
Imidazo[1,2-a]pyridine stands out for its broad applicability, particularly in the CNS, and as a versatile platform for developing anti-infective agents. Its more lipophilic character may be advantageous for brain penetration.
Imidazo[1,2-b]pyridazine , with its inherent polarity and hydrogen bonding capabilities, has carved a significant niche in the realm of kinase inhibition. The additional nitrogen atom provides a valuable handle for modulating solubility and target engagement.
Ultimately, a deep understanding of the subtle yet impactful differences between these two privileged scaffolds empowers researchers to make informed decisions in the design and development of novel therapeutics with enhanced efficacy and safety profiles.
References
- Chucholowski, A., Masquelin, T., Obrecht, D., Stadlwieser, J., & Villalgordo, J. M. (1996). A novel three-component, one-pot condensation yielding 3-amino-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. Chimia, 50(11), 525-528.
- Cai, L., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. ACS Medicinal Chemistry Letters, 1(5), 200-204.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Zhu, D. J., et al. (2010). A simple and efficient method for the synthesis of imidazo[1,2-a]pyridines. BIO Web of Conferences, 1, 00014.
- Zhang, W., et al. (2003). Structure−activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243.
- Al-dujaili, A. H., & Al-Azawi, K. F. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35359–35372.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Guchhait, S. K., & Madaan, A. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Besnard, J., et al. (2012). Discovery, structure–activity relationship, and binding mode of an imidazo[1,2-a]pyridine series of autotaxin inhibitors. Journal of Medicinal Chemistry, 55(23), 10566-10578.
- Zhang, W., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43.
- Synnovator. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
- de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 434-453.
- Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Sharma, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 14(3), 179-192.
- Patil, S. A., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids.
- Ali, A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252.
- Patil, S. A., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids.
- Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139.
- El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistryOpen, 10(9), 8985-9011.
- ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives.
- ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Ali, A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252.
- Murata, Y., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5227-5231.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- International Journal of Progressive Research in Science and Engineering. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- National Center for Biotechnology Information. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
- PubChem. (n.d.). Imidazo(1,2-b)pyridazine.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine.
- Sinochem Nanjing. (n.d.). Imidazo-1,2-B-Pyridazine.
- Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 542-547.
- Wikipedia. (n.d.). Imidazopyridazine.
- ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ijrpr.com [ijrpr.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 18. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Binding Mode of Imidazo[1,2-b]pyridazine Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of diseases, from cancers to autoimmune disorders.[1][2] Establishing the precise binding mode of these inhibitors is a cornerstone of any successful drug discovery program. It validates the structure-activity relationship (SAR), guides lead optimization, and provides the intellectual framework for developing next-generation therapeutics with improved potency and selectivity.
This guide provides an in-depth comparison of key experimental and computational techniques for validating the binding mode of imidazo[1,2-b]pyridazine inhibitors. We will dissect the causality behind experimental choices, emphasizing a self-validating system of inquiry. As a central case study, we will examine inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family and a key mediator in the signaling of pro-inflammatory cytokines.[3][4] We will compare an imidazo[1,2-b]pyridazine-based inhibitor with an alternative scaffold inhibitor, Deucravacitinib, to highlight different binding modalities and the techniques used to elucidate them.
The Imperative of a Multi-Faceted Validation Approach
Relying on a single experimental technique for binding mode validation is a precarious strategy. Each method has its own set of advantages and inherent limitations. A robust validation workflow, therefore, integrates computational, biophysical, and structural biology techniques to build a cohesive and high-confidence model of the protein-ligand interaction.
Below is a workflow diagram illustrating a comprehensive approach to binding mode validation.
Caption: A comprehensive workflow for validating inhibitor binding mode.
Case Study: Targeting the Tyk2 Pseudokinase Domain
Tyk2 possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While traditional JAK inhibitors target the highly conserved ATP-binding site in the JH1 domain, a newer class of allosteric inhibitors targets the more diverse JH2 domain, offering greater selectivity.[5][6]
We will compare two distinct Tyk2 inhibitors:
-
Imidazo[1,2-b]pyridazine (IZP) Inhibitor (Compound 6c) : A potent, selective inhibitor that binds to the Tyk2 JH2 domain.[4]
-
Deucravacitinib (BMS-986165) : A first-in-class, oral, allosteric Tyk2 inhibitor that also binds to the JH2 domain but with a different chemical scaffold.[5][6][7][8]
Part 1: Computational Prediction of the Binding Mode
Computational methods provide the initial hypothesis of the binding pose, guiding the design of subsequent biophysical and structural experiments.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For our IZP inhibitor, docking into the Tyk2 JH2 domain would predict key interactions, such as hydrogen bonds with the hinge region, which is a common feature for kinase inhibitors.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can refine the binding pose and assess the stability of the predicted complex over time in a simulated physiological environment. This can reveal subtle conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions.
Part 2: Biophysical Validation of the Interaction
Biophysical techniques are essential for quantifying the binding affinity and kinetics, providing the first layer of experimental validation for the computationally-derived binding model.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified Tyk2 JH2 protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).
-
Dissolve the imidazo[1,2-b]pyridazine inhibitor in the final dialysis buffer to the desired concentration. Degas both protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell and the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize the purified Tyk2 JH2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the imidazo[1,2-b]pyridazine inhibitor over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.
-
| Technique | Information Provided | Strengths | Considerations |
| ITC | KD, ΔH, ΔS, Stoichiometry (n) | Label-free, in-solution, provides full thermodynamic profile. | Requires larger amounts of protein, lower throughput. |
| SPR | KD, ka, kd | Real-time kinetics, high sensitivity, lower sample consumption. | Protein immobilization can affect activity, potential for mass transport limitations. |
Part 3: High-Resolution Structural Elucidation
The gold standard for validating a binding mode is the determination of a high-resolution co-crystal structure.
X-ray Crystallography: This technique provides a three-dimensional atomic-level map of the protein-ligand complex. For the imidazo[1,2-b]pyridazine inhibitor 6c, a co-crystal structure with the Tyk2 JH2 domain revealed key interactions.[4]
Key Interactions of Imidazo[1,2-b]pyridazine 6c with Tyk2 JH2:
-
Hinge Region: Hydrogen bonds are formed between the N1 of the imidazo[1,2-b]pyridazine core and the backbone NH of Val690, and between the C8 methylamino NH and the backbone carbonyl of Val690.[4]
-
Gatekeeper Region: The C3 amide carbonyl forms hydrogen bonds with the NH of Lys642 and, via a bridging water molecule, with the carbonyl of Glu688.[4]
Caption: Key interactions of an imidazo[1,2-b]pyridazine inhibitor with Tyk2 JH2.
This detailed structural information provides definitive validation of the binding mode and a powerful template for structure-based drug design.
Comparative Analysis: Imidazo[1,2-b]pyridazine vs. Deucravacitinib
A comparison with an inhibitor possessing a different scaffold and binding mechanism underscores the importance of a tailored validation strategy. Deucravacitinib, an allosteric Tyk2 inhibitor, also binds to the JH2 domain but stabilizes an inhibitory conformation between the JH2 and JH1 domains.[6]
| Inhibitor | Scaffold | Binding Mode | Key Interactions | Validation Methods |
| Compound 6c | Imidazo[1,2-b]pyridazine | Allosteric (JH2) | H-bonds with hinge (Val690) and gatekeeper (Lys642) residues.[4] | X-ray crystallography, Biochemical and Cellular Assays.[4] |
| Deucravacitinib | Deuterated triazolopyrimidine | Allosteric (JH2) | Stabilizes an inhibitory interaction between JH2 and JH1 domains.[6] | X-ray crystallography, Probe Displacement Assays, Cellular Assays.[7][10] |
Binding Affinity Comparison:
| Compound | Target | Assay Type | Affinity (IC50/Ki) |
| Imidazo[1,2-b]pyridazine 6b | Tyk2 JH2 | Biochemical | 817 nM (hWB IC50)[4] |
| Imidazo[1,2-b]pyridazine 6c | Tyk2 JH2 | Biochemical | 268 nM (hWB IC50)[4] |
| Deucravacitinib | Tyk2 JH2 | Probe Displacement | 0.02 nM (Ki)[8] |
| Deucravacitinib | Tyk2 JH2 | HTRF Binding | 0.2 nM (IC50)[10] |
| Ropsacitinib (ATP-competitive) | Tyk2 JH1 | Biochemical | 17 nM (IC50)[11] |
This data highlights the potent and selective nature of these inhibitors and demonstrates how different assay formats are used to quantify their activity.
Part 4: Cellular and Functional Validation
Ultimately, the binding of an inhibitor to its target must translate into a functional cellular response.
Biochemical Assays: These assays measure the direct inhibition of the target kinase's enzymatic activity. For Tyk2, this would involve measuring the phosphorylation of a substrate peptide in the presence of the inhibitor.
Cellular Assays: These are critical for confirming target engagement and functional effects in a physiological context.[12] Examples include:
-
Phosphorylation Assays: Using techniques like Western blotting or specific ELISA kits to measure the phosphorylation of downstream signaling molecules (e.g., STATs) in cells stimulated with a relevant cytokine (e.g., IFNα).[4]
-
Reporter Gene Assays: Employing cell lines with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter to quantify the inhibition of the entire signaling pathway.[4]
-
Human Whole Blood (hWB) Assays: These assays provide a more physiologically relevant system to assess the potency of an inhibitor in the presence of plasma proteins and other blood components.[4]
Conclusion
Validating the binding mode of imidazo[1,2-b]pyridazine inhibitors is a critical and multifaceted process that underpins successful drug discovery. By integrating computational predictions, quantitative biophysical characterization, high-resolution structural biology, and functional cellular assays, researchers can build a high-confidence model of the protein-ligand interaction. This comprehensive understanding is not merely an academic exercise; it is the foundation upon which potent, selective, and ultimately, clinically successful therapeutics are built. The case of Tyk2 inhibitors demonstrates how this integrated approach can elucidate diverse binding mechanisms and guide the development of highly selective drugs like those based on the versatile imidazo[1,2-b]pyridazine scaffold.
References
- Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry.
- Burke, J. R., et al. (2019). Deucravacitinib (BMS-986165), a Tyrosine Kinase 2 Inhibitor, Is a Novel, Oral, Selective Allosteric Inhibitor of Tyrosine Kinase 2. The Journal of Immunology.
- Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Discngine. (2023). TYK2. 3decision.
- Bissonnette, R., et al. (2023). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Dermatology and Therapy.
- Zhang, L., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters.
- Selleck Chemicals. (n.d.). Ropsacitinib (PF-06826647). Selleck Chemicals.
- ResearchGate. (n.d.). Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate.
- Drug Hunter. (2022). Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. Drug Hunter.
- Le-Dévéhat, F., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- RCSB PDB. (2014). 4PY1: Crystal structure of Tyk2 in complex with compound 15, 6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[3][7][13]triazolo[4,3-b]pyridazine. RCSB PDB.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Eickhoff, J., & Choidas, A. (2011). Screening for Kinase Inhibitors: From Biochemical to Cellular Assays. Wiley Online Library.
- Weng, Z., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ropsacitinib. IUPHAR/BPS Guide to PHARMACOLOGY.
- RCSB PDB. (2023). 8TB6: TYK2 JH2 bound to Compound14. RCSB PDB.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ropsacitinib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Chemical Probes Portal. (n.d.). DEUCRAVACITINIB. Chemical Probes Portal.
- Bullock, A. N., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed.
- Wikipedia. (n.d.). Deucravacitinib. Wikipedia.
- PubChem. (n.d.). Deucravacitinib. PubChem.
- MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.
- Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. wwPDB: pdb_00004py1 [wwpdb.org]
- 10. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 11. selleckchem.com [selleckchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Navigating the Therapeutic Landscape of Imidazo[1,2-b]pyridazines: A Comparative Guide to Derivatives of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-b]pyridazine scaffold represents a "privileged" structure, consistently appearing in a variety of biologically active agents.[1] Its inherent drug-like properties have led to the development of compounds targeting a wide array of diseases, from cancer to neurological disorders.[2][3] Within this class, derivatives of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol are emerging as a focal point for the development of next-generation therapeutics. The strategic placement of the chloro and methanol functionalities offers a versatile platform for synthetic elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comparative analysis of the biological evaluation of derivatives stemming from this core structure. While direct head-to-head comparative studies on a homologous series derived from this compound are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogues to provide a predictive framework for structure-activity relationships (SAR) and to outline robust experimental protocols for their evaluation. We will delve into the rationale behind experimental design, present comparative biological data, and provide detailed methodologies to empower researchers in this dynamic field.
The Strategic Importance of the this compound Scaffold
The this compound core is a valuable starting point for medicinal chemistry campaigns for several key reasons:
-
The 6-Chloro Group: This functionality is a versatile synthetic handle. It can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a diverse range of substituents to probe the SAR at this position.[3]
-
The 3-Methanol Group: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be etherified or esterified to introduce a variety of side chains. This allows for the exploration of interactions with different pockets of a biological target.
-
The Imidazo[1,2-b]pyridazine Core: This bicyclic heteroaromatic system is a known pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
The following diagram illustrates the key reactive sites on the core scaffold that are amenable to chemical modification.
Caption: Key sites for derivatization on the this compound scaffold.
Comparative Biological Evaluation: A Focus on Kinase Inhibition and Anticancer Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[4][5] The following sections detail the evaluation of these compounds against key cancer-related targets and cell lines.
Kinase Inhibitory Activity
A primary therapeutic application for imidazo[1,2-b]pyridazine derivatives is in the realm of oncology, particularly as kinase inhibitors. The general structure of these compounds allows them to fit into the ATP-binding pocket of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3 Kinase)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase (or other kinase of interest)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin for HTRF assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.
-
Add the kinase and substrate peptide solution in kinase buffer to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection signal to develop.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data for Structurally Related Kinase Inhibitors
While specific data for derivatives of this compound is limited, the following table presents IC50 values for other imidazo[1,2-b]pyridazine derivatives against relevant kinases to illustrate the potential of this scaffold.
| Compound ID | R3-Substituent | R6-Substituent | Target Kinase | IC50 (nM) | Reference |
| I | 3-bromo | 6-(4-(pyrrolidin-1-ylsulfonyl)aniline) | FLT3-ITD | 4 | [4] |
| II | 3-cyclohexyl | 6-(4-(pyrrolidin-1-ylsulfonyl)aniline) | FLT3-ITD | 12 | [4] |
| III | 3-phenyl | 6-[(cyclopropylmethyl)amino] | PIM1 | Low nM | [5] |
This data suggests that modifications at both the 3- and 6-positions significantly impact kinase inhibitory potency. The 3-methanol group on our core scaffold provides a synthetic entry point to explore a wide range of substituents that could potentially enhance potency and selectivity against various kinases.
Cellular Antiproliferative Activity
Evaluating the effect of these derivatives on the proliferation of cancer cell lines is a crucial step in determining their therapeutic potential.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Culture:
-
Culture cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Comparative Data for Structurally Related Antiproliferative Agents
The following table presents GI50 values for imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.
| Compound ID | R3-Substituent | R6-Substituent | Cell Line | GI50 (nM) | Reference |
| IV | 3-bromo | 6-(4-(pyrrolidin-1-ylsulfonyl)aniline) | MV4-11 (AML) | 7 | [4] |
| V | 3-cyclohexyl | 6-(4-(pyrrolidin-1-ylsulfonyl)aniline) | MOLM-13 (AML) | 33 | [4] |
These results highlight the potent antiproliferative activity of this class of compounds, particularly against hematological malignancies driven by specific kinase mutations.
Structure-Activity Relationship (SAR) and Future Directions
-
Substitution at the 6-position: The nature of the substituent at this position is critical for activity. Often, an amino linkage to an aryl or heteroaryl group is beneficial. The 6-chloro group in our starting material is an excellent handle for introducing such diversity.
-
Substitution at the 3-position: The size and nature of the substituent at the 3-position can significantly influence potency and selectivity. The 3-methanol group provides a flexible point for derivatization to explore this chemical space. For example, conversion of the alcohol to ethers or esters with varying chain lengths and functionalities could probe different regions of the target's binding pocket.
The following diagram illustrates a conceptual workflow for the biological evaluation of novel derivatives.
Caption: A workflow for the biological evaluation of novel imidazo[1,2-b]pyridazine derivatives.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutics, particularly in the area of oncology. While direct comparative biological data on its derivatives is still emerging, the broader literature on imidazo[1,2-b]pyridazines provides a strong rationale for its exploration. The synthetic tractability of the 6-chloro and 3-methanol positions allows for the generation of diverse chemical libraries. By employing robust in vitro and cellular assays, researchers can systematically explore the SAR of these novel compounds and identify promising candidates for further preclinical and clinical development. This guide provides a foundational framework and detailed protocols to aid in this critical endeavor.
References
- This compound. ChemUniverse. [Link][6]
- This compound, 96%. PubChem. [Link][7]
- This compound. Aladdin. [Link][8]
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. J. Med. Chem. 2023, 66, 15, 10593–10615. [Link][4][9]
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank 2023, 2023(2), M1573. [Link][1]
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Res 2007, 67, (14), 6916–6924. [Link][5]
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistryOpen 2021, 10 (9), 898-927. [Link][10]
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Tetrahedron Lett. 2021, 62, 152734. [Link][5]
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry 2008, 5 (4), 288-291. [Link][3]
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Med. Chem. Lett. 2010, 1 (2), 55-59. [Link][11]
- Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and methods of their use. WO2015035167A1. [12]
Sources
- 1. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 2. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including kinase inhibition for anticancer and antimalarial therapies, as well as potential applications as imaging agents for β-amyloid plaques.[1][2] The development of efficient and versatile synthetic routes to this core is therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of the most prominent synthetic strategies, offering insights into their mechanisms, advantages, limitations, and practical applications.
The Classical Approach: Condensation of Aminopyridazines with α-Halocarbonyls
This is one of the most traditional and widely employed methods for the synthesis of the imidazo[1,2-b]pyridazine core. The reaction proceeds via a bimolecular nucleophilic substitution followed by an intramolecular cyclization.
Mechanism:
The reaction is initiated by the nucleophilic attack of the N1 nitrogen of the 3-aminopyridazine onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular condensation to form the fused imidazole ring.
A critical aspect of this synthesis is controlling the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic.[1] This can lead to alkylation at the undesired site, hindering the synthesis of the desired bicyclic product. To overcome this, a halogen substituent is often introduced at the 6-position of the pyridazine ring, which directs the alkylation to the desired nitrogen and facilitates the successful formation of the imidazo[1,2-b]pyridazine ring in good yields.[1]
Figure 1: General workflow for the condensation synthesis of imidazo[1,2-b]pyridazines.
Advantages:
-
Well-established and reliable: This method has been used for decades and is well-documented in the literature.
-
Readily available starting materials: 3-aminopyridazines and α-halocarbonyls are generally commercially available or can be easily synthesized.
-
Good to excellent yields: With appropriate substitution on the pyridazine ring, high yields can be achieved.[1]
Limitations:
-
Regioselectivity issues: As mentioned, the reaction can yield a mixture of isomers if the pyridazine ring is not appropriately substituted.
-
Harsh reaction conditions: The reaction often requires elevated temperatures and the use of organic solvents.
-
Limited functional group tolerance: The presence of other nucleophilic groups in the starting materials can lead to side reactions.
Representative Experimental Protocol:
A mixture of a 3-amino-6-halopyridazine (1.0 eq.), an appropriate α-bromoketone (1.1 eq.), and sodium bicarbonate (2.0 eq.) in ethanol is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.[1][3][4]
The Modern Approach: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of a variety of fused imidazole heterocycles, including imidazo[1,2-b]pyridazines. This reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide.
Mechanism:
The GBB reaction is believed to proceed through the formation of a Schiff base from the 3-aminopyridazine and the aldehyde. This is followed by the nucleophilic attack of the isocyanide and a subsequent intramolecular cyclization to afford the final product. The use of a Lewis or Brønsted acid catalyst is often employed to facilitate the reaction.
Figure 2: Conceptual diagram of the one-pot GBB multicomponent synthesis.
Advantages:
-
High efficiency and atom economy: This is a one-pot reaction where three components are combined in a single step, reducing waste and purification steps.
-
Versatility and diversity: The use of a wide variety of aldehydes and isocyanides allows for the rapid generation of large libraries of structurally diverse imidazo[1,2-b]pyridazines.[5]
-
Milder reaction conditions: The GBB reaction can often be carried out under milder conditions compared to the classical condensation method.
-
Green chemistry potential: Recent studies have explored the use of green solvents like eucalyptol and energy sources such as ultrasound and microwave irradiation, making this a more environmentally friendly approach.[5][6][7]
Limitations:
-
Limited availability of isocyanides: Some isocyanides can be toxic and are not as readily available as other starting materials.
-
Potential for side reactions: The reaction can sometimes yield byproducts, requiring careful optimization of reaction conditions.
Representative Experimental Protocol:
To a solution of 3-aminopyridazine (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol or a green solvent like eucalyptol)[5], an isocyanide (1.1 eq.) and a catalyst (e.g., scandium triflate or ammonium chloride) are added.[7][8] The reaction mixture is then stirred at room temperature or heated (conventional or microwave) until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography to yield the desired imidazo[1,2-b]pyridazine.[6][9]
Advanced Strategies: Metal-Catalyzed Cross-Coupling and Cyclization
More recently, transition-metal-catalyzed reactions have emerged as a powerful tool for the synthesis of the imidazo[1,2-b]pyridazine core. These methods often involve intramolecular C-H amination or other cross-coupling reactions to construct the fused heterocyclic system.
Mechanism:
A notable example is the palladium-catalyzed intramolecular C-H amination. This reaction typically involves the coupling of a suitably functionalized pyridazine derivative, for instance, a 3-amino-6-halopyridazine with a partner that introduces a side chain capable of undergoing intramolecular cyclization. The palladium catalyst facilitates the C-N bond formation, leading to the fused imidazole ring.[10]
Figure 3: Simplified representation of a metal-catalyzed approach to imidazo[1,2-b]pyridazines.
Advantages:
-
High regioselectivity: These methods can offer excellent control over the regiochemical outcome of the reaction.
-
Functional group tolerance: Metal-catalyzed reactions are often more tolerant of a wider range of functional groups compared to classical methods.
-
Access to novel structures: These strategies can provide access to complex and highly functionalized imidazo[1,2-b]pyridazine derivatives that are not easily accessible through other routes.
Limitations:
-
Cost and toxicity of catalysts: Transition metal catalysts can be expensive and may require careful removal from the final product, especially in the context of drug development.
-
Ligand sensitivity: The success of these reactions is often highly dependent on the choice of ligand for the metal catalyst.
-
Reaction optimization: Finding the optimal reaction conditions (catalyst, ligand, solvent, temperature) can be time-consuming.
Representative Experimental Protocol:
A general procedure would involve the reaction of a 3-amino-6-halopyridazine with a suitable coupling partner in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane). The reaction is typically carried out under an inert atmosphere and at elevated temperatures until completion. Workup and purification are then performed to isolate the desired product.[10]
Comparative Summary of Synthetic Routes
| Feature | Condensation with α-Halocarbonyls | Groebke-Blackburn-Bienaymé (GBB) MCR | Metal-Catalyzed Cyclization |
| Reaction Type | Bimolecular substitution & cyclization | Three-component, one-pot | Cross-coupling & intramolecular cyclization |
| Key Starting Materials | 3-Aminopyridazine, α-halocarbonyl | 3-Aminopyridazine, aldehyde, isocyanide | Functionalized pyridazine, coupling partner |
| Typical Yields | Good to Excellent[1] | Moderate to Good[6][9] | Good to Excellent[10] |
| Advantages | Well-established, readily available starting materials | High efficiency, atom economy, versatility, milder conditions | High regioselectivity, functional group tolerance, access to novel structures |
| Limitations | Regioselectivity issues, harsh conditions, limited functional group tolerance | Availability and toxicity of some isocyanides, potential side reactions | Cost and toxicity of catalysts, ligand sensitivity, optimization required |
| Green Chemistry Aspect | Generally requires organic solvents and heating | Amenable to green solvents, microwave, and ultrasound assistance[5][6][7] | Can be resource-intensive due to catalyst and ligand use |
Conclusion
References
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PMC - PubMed Central. [Link]
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025).
- Some synthetic routes to imidazo[1,2-b]pyridazines. (n.d.).
- Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009).
- Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
- Chichibabin reaction. (n.d.). Grokipedia. [Link]
- Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2022).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]
- Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]
- The Chichibabin amination reaction. (2018).
- Chichibabin reaction. (n.d.). Wikipedia. [Link]
- Chichibabin Reaction. (n.d.). Slideshare. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Selectivity of Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy. However, a paramount challenge remains: selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity makes it difficult to design drugs that inhibit only the intended target without engaging other kinases, leading to off-target effects and potential toxicities.[3][4]
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, yielding potent inhibitors of various kinase families, including Aurora kinases, PIM kinases, and Tyrosine Kinase 2 (TYK2).[5][6][7][8][9][10] Some compounds based on this core structure, such as Ponatinib, are already FDA-approved multi-kinase inhibitors used in cancer therapy.[11] The unique geometry of this scaffold can allow for interactions beyond the canonical hinge-binding region, offering a pathway to enhanced selectivity.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel imidazo[1,2-b]pyridazine-based kinase inhibitors. We will compare essential biochemical and cellular methodologies, explaining the causality behind experimental choices and providing actionable protocols to ensure data integrity and translatability.
Part 1: Foundational Selectivity Assessment - Biochemical Approaches
The initial characterization of a kinase inhibitor's selectivity begins with in vitro biochemical assays. These cell-free systems provide a direct measure of a compound's physical interaction with a purified kinase, free from the complexities of a cellular environment.[4]
Large-Scale Kinome Profiling: A Global View
The most comprehensive initial step is to profile the inhibitor against a large panel of kinases, covering all major branches of the kinome tree.[4][12][13] This approach is crucial for identifying both intended targets and unanticipated off-target interactions that could lead to toxicity or provide opportunities for drug repositioning.[13]
Featured Technology: Competition Binding Assays (e.g., KINOMEscan®)
This technology offers a robust, ATP-independent method to quantify inhibitor-kinase binding interactions.[12][14] Unlike activity-based assays, which can be influenced by ATP concentration, this method measures the true thermodynamic dissociation constant (Kd), allowing for direct and accurate comparison of inhibitor affinity across different kinases.[12][14][15]
Mechanism of Action: The assay involves a kinase tagged with DNA, an active-site directed ligand immobilized on a solid support, and the test inhibitor.[14] The inhibitor competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the support is inversely proportional to the inhibitor's binding affinity and is quantified using highly sensitive qPCR.[14]
Caption: KINOMEscan® Competition Binding Assay Workflow.
Data Interpretation & Comparison:
The output is often visualized as a "TREEspot" diagram or a selectivity score (S-score), which quantifies the number of kinases inhibited above a certain threshold at a given concentration.[16][17] A lower S-score indicates higher selectivity.
Let's compare a hypothetical novel imidazo[1,2-b]pyridazine, "Cmpd-X" , designed as an Aurora Kinase A (AURKA) inhibitor, with two well-characterized inhibitors: Alisertib (MLN8237) , a selective AURKA inhibitor, and Dasatinib , a multi-kinase inhibitor.[18][19][20][21]
Table 1: Comparative Kinome Selectivity Profile (at 1 µM)
| Parameter | Cmpd-X (Hypothetical) | Alisertib (MLN8237) | Dasatinib |
| Primary Target | AURKA | AURKA | BCR-ABL, SRC family |
| Primary Target Kd | 1.5 nM | 1.2 nM[18] | 0.8 nM (for ABL1) |
| Selectivity Score (S₁₀) ¹ | 0.02 (9 hits / 468) | ~0.04 (20 hits / ~450)[22] | >0.20 (>90 hits / 468)[17][20] |
| Key Off-Targets (>90% Inh.) | AURKB, DYRK1A | AURKB (>200-fold less potent)[18][23] | SRC, c-KIT, PDGFR, DDR1, etc.[20] |
| Interpretation | Highly selective, similar to Alisertib but with a distinct secondary target profile. | Highly selective for Aurora A over B. | Promiscuous, inhibits a wide range of kinases.[20] |
¹S(10) score is the number of kinases with >90% inhibition divided by the total number of kinases tested.
This initial screen is invaluable. For Cmpd-X , it confirms potent on-target activity and reveals a very selective profile, immediately positioning it as a promising candidate. The identification of DYRK1A as a secondary target warrants follow-up investigation.[5]
Part 2: Probing Function in a Physiological Context - Cellular Assays
While biochemical assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or target engagement within native protein complexes.[15][24] Therefore, the next critical phase is to validate selectivity in a live-cell environment.
Measuring Target Engagement: Is the Drug Hitting its Target in the Cell?
Confirming that an inhibitor binds its intended target inside a living cell is a fundamental step. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for assessing this.[25][26][27]
Principle of CETSA: Ligand binding stabilizes a target protein against thermal denaturation.[25][26][28] By heating intact cells treated with an inhibitor across a temperature gradient, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[28][29] This thermal shift is a direct proxy for target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Alternative Technology: NanoBRET™ Target Engagement Assay
Another widely used method is the NanoBRET™ assay, which measures compound binding in live cells using Bioluminescence Resonance Energy Transfer.[24][30][31][32] It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that competes with the inhibitor for the active site.[31] This method provides quantitative intracellular affinity data and is highly scalable for profiling across many kinases.[31]
Table 2: Comparison of Cellular Target Engagement Assays
| Feature | CETSA® | NanoBRET™ |
| Principle | Ligand-induced thermal stabilization[26] | Bioluminescence Resonance Energy Transfer (BRET)[31] |
| Target Protein | Endogenous or over-expressed (unmodified) | Exogenous, NanoLuc® fusion protein |
| Readout | Thermal Shift (ΔTm) or Dose-Response at Tₘ | Intracellular IC₅₀ / Apparent Kd |
| Throughput | Moderate to High (plate-based formats available)[25] | High (multi-well plate format)[31] |
| Key Advantage | Label-free, works with endogenous proteins.[27] | Quantitative affinity data in real-time.[30] |
| Key Limitation | Some proteins may not exhibit a clear thermal shift. | Requires genetic modification of cells. |
Assessing Functional Consequences: Phosphoproteomics
The ultimate test of selectivity is to measure the inhibitor's effect on the global cellular signaling network. Quantitative phosphoproteomics provides an unbiased, system-wide view of changes in protein phosphorylation following inhibitor treatment.[33][34][35][36] This powerful technique can:
-
Confirm on-target pathway inhibition.
-
Identify mechanisms of adaptive resistance.
Workflow Overview: Typically, this involves Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling for multiplexed quantification.[34] Cells are treated with the inhibitor, lysed, and proteins are digested. Phosphopeptides are then enriched (e.g., using titanium dioxide or IMAC) and analyzed by high-resolution mass spectrometry.[33]
Interpreting the Data: For our Cmpd-X , a successful phosphoproteomics experiment would show a significant decrease in the phosphorylation of known AURKA substrates (e.g., PLK1, Histone H3 at Ser10).[19] Simultaneously, the data should show minimal changes in phosphorylation events associated with major off-target kinases (like those in the SRC or EGFR pathways). Any significantly modulated phosphosites not downstream of AURKA or DYRK1A would represent a novel off-target effect requiring further investigation.[34][35]
Part 3: Experimental Protocols for the Scientist
Trustworthy data is built on robust protocols. Here, we provide a detailed, self-validating workflow for a key cellular assay.
Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)
This protocol is designed to determine the cellular potency (EC₅₀) of an inhibitor for its target.
Objective: To quantify the dose-dependent stabilization of a target kinase by an inhibitor in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., HCT-116 for AURKA).
-
Test inhibitor (e.g., Cmpd-X) and controls (e.g., Alisertib, Vehicle-DMSO).
-
Cell culture medium, PBS, trypsin.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler or heating block.
-
Lysis buffer (e.g., PBS with protease/phosphatase inhibitors and 0.4% NP-40).
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA plates, or mass spectrometer).
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells, wash with PBS, and resuspend in fresh medium at a concentration of 1-2 million cells/mL.
-
Compound Treatment: Aliquot cells into PCR tubes/plate. Add the inhibitor across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 30 µM to 1.5 nM) and include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Causality Check: This incubation allows for compound uptake and target binding within the cell.
-
-
Heat Challenge: Transfer the tubes/plate to a thermal cycler pre-set to the determined optimal melting temperature (Tₘ) for the target protein (e.g., 52°C for AURKA). Heat for 3 minutes, followed by immediate cooling to 4°C for 3 minutes.
-
Self-Validation: The Tₘ must be determined empirically in a prior experiment by running a temperature gradient (e.g., 40-64°C) on vehicle-treated cells. The optimal temperature for the dose-response is one that results in ~50-80% protein precipitation.
-
-
Cell Lysis: Add lysis buffer and lyse the cells, for example, by freeze-thaw cycles (3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein using a specific antibody-based method (Western blot, ELISA) or by mass spectrometry.
-
Data Analysis: Normalize the signal for each concentration to the vehicle control. Plot the percentage of soluble protein against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal curve to determine the EC₅₀ value.
Conclusion and Forward Look
Assessing the selectivity of a novel imidazo[1,2-b]pyridazine kinase inhibitor is a multi-faceted process that requires a logical progression from broad biochemical profiling to deep cellular analysis. The framework presented here—combining large-scale kinome screening, direct cellular target engagement assays like CETSA, and functional phosphoproteomics—provides a robust strategy to build a comprehensive selectivity profile.
For a compound like our hypothetical Cmpd-X , the data gathered through these methods would provide strong evidence of its high selectivity, confirm its mechanism of action in a physiological context, and de-risk its progression into further preclinical and clinical development. By rigorously applying these comparative and self-validating experimental systems, researchers can make informed decisions, accelerating the discovery of safer and more effective targeted therapies.
References
- KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]
- KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
- Spotlight: Cell-based kinase assay form
- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]
- An, F., et al. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
- Shi, J., et al. (2012). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines. PLoS One. [Link]
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
- Słabicki, M., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]
- Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research. [Link]
- Kinase profiling of 52 using KINOMEscan technology at 1 μM. (2020).
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2022). Reaction Biology. [Link]
- Vasta, J. D., et al. (2018). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Cell Chemical Biology. [Link]
- Shaffer, S. A., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics. [Link]
- Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]
- Manfredi, M. G., et al. (2011). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. (2023). Active Bio. [Link]
- Foucourt, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
- Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. [Link]
- Oppermann, F. S., et al. (2009). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Sugiyama, R., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers. [Link]
- Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
- van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
- Zhang, T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Shaw, R. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- CETSA. (n.d.). Pelago Bioscience. [Link]
- Quantitative phosphoproteomics highlights the impact of drug... (2017).
- Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. European Journal of Medicinal Chemistry. [Link]
- Giansanti, P., et al. (2018). Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Molecular Systems Biology. [Link]
- Faisal, A., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry. [Link]
- Das
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. (2023). Frontiers in Oncology. [Link]
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry. [Link]
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2009). Drug Metabolism and Disposition. [Link]
- Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry. [Link]
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. (2010). R Discovery. [Link]
- Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. ambitbio.com [ambitbio.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 22. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CETSA [cetsa.org]
- 27. news-medical.net [news-medical.net]
- 28. annualreviews.org [annualreviews.org]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 32. researchgate.net [researchgate.net]
- 33. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
A Crystallographer's Guide to Imidazo[1,2-b]pyridazines: From Molecular Conformation to Therapeutic Innovation
For researchers and drug development professionals, the imidazo[1,2-b]pyridazine scaffold is a recurring motif of significant interest. This privileged heterocyclic system is the cornerstone of numerous pharmacologically active agents, including the FDA-approved multi-kinase inhibitor ponatinib. Its versatility allows for strategic substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties, making it a valuable core for targeting a range of diseases from cancer to autoimmune disorders.[1]
This guide provides an in-depth comparison of the X-ray crystallographic analyses of various imidazo[1,2-b]pyridazine derivatives. We will move beyond a simple catalog of structures to dissect the critical insights that crystallography provides, explaining how precise knowledge of three-dimensional architecture informs rational drug design and illuminates structure-activity relationships (SAR).
The Power of a Single Crystal: Unveiling Hidden Molecular Realities
While NMR and computational modeling provide valuable information, a high-resolution crystal structure offers unambiguous proof of molecular conformation, stereochemistry, and intermolecular interactions. For the imidazo[1,2-b]pyridazine core, crystallography has been pivotal in:
-
Confirming Conformation and Intramolecular Interactions: Revealing how substituents orient themselves and interact, which can dramatically affect properties like membrane permeability and target engagement.
-
Elucidating Protein-Ligand Binding Modes: Providing a precise map of the hydrogen bonds, hydrophobic contacts, and other forces that govern how these derivatives inhibit their target proteins.
-
Explaining Selectivity: Demonstrating why a compound may bind potently to one kinase but not another, even within the same family.
-
Validating Synthetic Chemistry: Offering definitive proof of the structure and regioselectivity of newly synthesized compounds.[2]
The following workflow illustrates the central role of X-ray crystallography in a modern structure-based drug design (SBDD) campaign.
Caption: Structure-Based Drug Design (SBDD) workflow incorporating X-ray crystallography.
Comparative Structural Analysis: Two Case Studies
To illustrate the power of this technique, we will compare the crystallographic findings from two distinct classes of imidazo[1,2-b]pyridazine-based kinase inhibitors.
Case Study 1: PIM Kinase Inhibitors - An Atypical Binding Mode
PIM kinases are crucial targets in hematopoietic malignancies. A study identified a series of imidazo[1,2-b]pyridazines as potent PIM inhibitors.[3][4][5] X-ray crystallography of a lead compound, K00135 , in complex with PIM1 revealed a surprising and highly informative binding mode.
-
The Expectation vs. Reality: Most kinase inhibitors are "ATP mimetic," forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3] Surprisingly, the crystal structure showed that K00135 does not interact with the hinge at all. Instead, it binds to the opposite side of the pocket, engaging the N-terminal lobe's αC helix.[3][4][5] This unusual binding mode is a direct result of PIM1's atypical hinge architecture, which includes a proline residue that limits conventional hydrogen bonding.[3]
-
Causality of Selectivity: This unique interaction explains the compound's enhanced selectivity. By avoiding the highly conserved hinge region and binding to a less conserved area, the inhibitor achieves greater specificity for PIM kinases over other kinases in the human kinome.[3][5]
Caption: Binding interactions of K00135 within the PIM1 kinase active site.
Case Study 2: Tyk2 JH2 Inhibitors - Conformation Governs Permeability
In the development of inhibitors for Tyrosine kinase 2 (Tyk2), a target for autoimmune diseases, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues were investigated.[6] While several analogues showed high potency, their cell permeability (measured by Caco-2 assays) varied dramatically.
-
The Permeability Puzzle: An analogue with an N1-(2-pyridyl) substituent (Compound 6e ) showed much-enhanced permeability compared to analogues with cyanophenyl groups. Researchers hypothesized this was due to the formation of intramolecular hydrogen bonds that would "shield" polar groups, reducing the molecule's overall polarity and allowing it to pass through cell membranes more easily.[6]
-
Crystallographic Validation: Single-crystal X-ray analysis of Compound 6e confirmed this hypothesis unequivocally. The structure revealed two key features:
-
A significantly more co-planar arrangement between the pyridyl and pyridone rings (dihedral angle of 34.8°) compared to what was observed in less permeable analogues.[6]
-
The geometry was perfect for the formation of intramolecular hydrogen bonds, which rigidified the molecule into a more permeable conformation.[6]
-
This is a prime example of how crystallography provides the causative link between chemical structure and a critical pharmacokinetic property.
Quantitative Crystallographic Data Comparison
The table below summarizes key data derived from the crystallographic analyses of the discussed derivatives.
| Compound Name/ID | Target Protein | Resolution (Å) | Space Group | Key Structural Insights | Reference |
| K00135 | PIM1 Kinase | High-Res | Not Specified | Atypical non-hinge binding mode; interacts with αC helix, explaining high selectivity. | [3][4] |
| Compound 6e | Tyk2 JH2 Domain | Not Specified | Not Specified | Co-planar conformation (34.8° dihedral angle) stabilized by intramolecular H-bonds, enhancing permeability. | [6] |
Experimental Protocol: Crystallization of a Protein-Ligand Complex
Trustworthy and reproducible results are paramount. The protocol below is based on the successful crystallization of the PIM1-K00135 complex and serves as a robust starting point for crystallizing imidazo[1,2-b]pyridazine derivatives with their target proteins.[4]
Pillar 1: Expertise & Experience (The "Why")
-
Protein Purity is Non-Negotiable: The protocol begins with a highly pure, concentrated protein sample. Aggregates or impurities will severely hinder crystal formation. The concentration (e.g., 10 mg/mL) is a critical variable; it must be high enough to promote lattice formation but not so high as to cause amorphous precipitation.
-
Ligand Stoichiometry: The ligand (inhibitor) is added in molar excess (e.g., 1 mmol/L ligand for a ~0.3 mmol/L protein concentration) to ensure that virtually all protein molecules in the sample are in the complexed state. This homogeneity is essential for growing well-ordered crystals.
-
The Power of Additives: A substrate peptide ("pimtide") was included.[4] Such additives can sometimes stabilize a specific, biologically relevant conformation of the protein, making it more amenable to crystallization.
-
Choosing the Right Precipitant: The precipitant solution (40% PEG 300, 0.1 M Tris pH 8.5, 0.2 M Li₂SO₄) is designed to slowly remove the solvent shell from the protein, allowing the molecules to pack into a crystal lattice. Polyethylene glycol (PEG) is a common polymeric precipitant that works by molecular crowding. The buffer (Tris) maintains a stable pH where the protein is soluble and correctly folded, while the salt (Li₂SO₄) can aid in screening charges and promoting crystal contacts.
Pillar 2: Trustworthiness (The Self-Validating Protocol)
This protocol is self-validating through its outcome. The formation of diffraction-quality crystals is the ultimate confirmation that the chosen parameters for protein purity, concentration, ligand saturation, and precipitant conditions were successful.
Step-by-Step Methodology
-
Protein Preparation:
-
Express and purify the target protein (e.g., nonphosphorylated PIM1) to >95% homogeneity as determined by SDS-PAGE.
-
Concentrate the purified protein to a final concentration of 10 mg/mL in a suitable, low-ionic-strength buffer.
-
-
Ligand & Additive Preparation:
-
Prepare a high-concentration stock of the imidazo[1,2-b]pyridazine inhibitor (e.g., 50 mmol/L of K00135 in DMSO).
-
If required, prepare a stock solution of any stabilizing additives (e.g., 0.7 mmol/L "pimtide" substrate peptide).
-
-
Complex Formation:
-
To the concentrated protein solution, add the inhibitor stock solution to a final concentration of 1 mmol/L.
-
Add any other required additives to their final concentrations.
-
Incubate the mixture (e.g., on ice for 30 minutes) to allow for complete binding.
-
-
Crystallization Screening:
-
Set up sitting or hanging drop vapor diffusion experiments at a controlled temperature (e.g., 4°C).[4]
-
Drop Composition: Mix 100 nL of the protein-ligand complex solution with 50 nL of the precipitant solution.[4]
-
Precipitant (Reservoir) Solution: 40% polyethylene glycol 300, 0.1 mol/L Tris (pH 8.5), 0.2 mol/L Li₂SO₄.[4]
-
Seal the plates and store them in a vibration-free environment.
-
-
Crystal Harvesting and Data Collection:
-
Monitor the drops for crystal growth over several days to weeks.
-
Once crystals appear, they can be cryo-protected (if necessary) and flash-frozen in liquid nitrogen for X-ray diffraction analysis at a synchrotron source.
-
Conclusion
The X-ray crystallography of imidazo[1,2-b]pyridazine derivatives provides indispensable insights that guide modern drug discovery. As demonstrated by the case studies of PIM and Tyk2 inhibitors, crystallographic data moves beyond simple structural confirmation to explain complex biological phenomena like kinase selectivity and cell permeability.[3][6] By revealing the precise three-dimensional interactions between these versatile molecules and their biological targets, crystallography empowers medicinal chemists to design next-generation therapeutics with improved efficacy and optimized pharmacokinetic profiles.
References
- Kubo, K., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-98.
- Lin, X., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–24.
- ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Romero-Castro, S., et al. (2009). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry.
- Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure.
- Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- PubMed. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Guillon, R., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Imidazo[1,2-b]pyridazine-Based Drug Candidates: A Comparative Guide for Preclinical Development
The imidazo[1,2-b]pyridazine scaffold represents a classic example of a "privileged structure" in medicinal chemistry. Its unique bicyclic aromatic system, rich in nitrogen atoms, provides an excellent framework for designing selective ligands that can interact with a multitude of biological targets. This versatility has led to the development of numerous drug candidates targeting key regulators of cellular processes, particularly in oncology and inflammation. This guide provides a comparative analysis of the in vivo efficacy of notable imidazo[1,2-b]pyridazine-based compounds, offering field-proven insights into their preclinical performance and the experimental designs used to validate them.
Targeting Cellular Stress and Proliferation in Oncology
A primary focus for this scaffold has been the inhibition of pathways critical for cancer cell survival and proliferation. Below, we compare candidates targeting the Heat Shock Factor 1 (HSF1) pathway and critical cell cycle kinases.
CCT251236: An Orally Bioavailable Pirin Ligand Targeting the HSF1 Pathway
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response. In cancer, HSF1 is hijacked to support tumorigenesis by promoting proteotoxic stress tolerance, a non-oncogene addiction.[1] Identifying direct, small-molecule inhibitors of HSF1 has been challenging. A phenotypic screen to find inhibitors of HSF1-mediated transcription led to the discovery of the bisamide CCT251236, a compound that was subsequently found to be a high-affinity ligand for Pirin, a protein implicated in various cellular processes.[2][3]
In Vivo Efficacy: CCT251236 has demonstrated clear therapeutic efficacy in a human ovarian carcinoma (SK-OV-3) xenograft model.[2][4] Oral administration of the compound resulted in significant tumor growth inhibition. The choice of the SK-OV-3 cell line was strategic, as it is a well-characterized and commonly used model in translational oncology research, known for its relative sensitivity to growth inhibition.[2]
-
Model: SK-OV-3 human ovarian carcinoma xenograft in immunodeficient mice.
-
Dosing Regimen: 20 mg/kg, administered orally, once daily (po, qd) for 33 days.[4]
-
Efficacy: Achieved a 70% tumor growth inhibition (%TGI) based on final tumor volumes and a 64% reduction in mean tumor weight compared to the vehicle control group.[4]
The selection of a 20 mg/kg dose was rationally designed based on pharmacokinetic (PK) studies in non-tumor-bearing mice, which aimed to achieve a free plasma concentration approximately 10 times the in vitro free GI50 value (the concentration required to inhibit cell growth by 50%, adjusted for protein binding).[2] This exemplifies a crucial principle in translational science: bridging in vitro potency with in vivo exposure to maximize the probability of observing an effect.
Kinase Inhibitors: Targeting the Engines of Mitosis and Signaling
The imidazo[1,2-b]pyridazine scaffold has proven exceptionally fruitful for developing potent protein kinase inhibitors. Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer.
-
Mps1 (TTK) Kinase Inhibition: Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint, making it an attractive oncology target. An imidazo[1,2-b]pyridazine derivative, designated 27f , was developed as a potent and selective Mps1 inhibitor. This compound demonstrated remarkable antiproliferative activity across various cancer cell lines and was shown to be orally active in vivo.[5]
-
PIM Kinase Inhibition: PIM kinases are implicated in hematopoietic malignancies. The imidazo[1,2-b]pyridazine K00135 was identified as a selective PIM kinase inhibitor.[6] It dose-dependently impaired the survival of murine cells rendered cytokine-independent by PIM overexpression and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients.[6][7] This demonstrates target engagement in a cellular context relevant to the intended clinical indication.
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B cell receptor signaling pathway, making it a validated target for B cell malignancies. A recent study identified an irreversible BTK inhibitor from the imidazo[1,2-b]pyridazine class, compound 22 (TM471-1) .[8] This candidate showed potent BTK inhibition (IC50 of 1.3 nM) and excellent selectivity.[8]
-
In Vivo Efficacy: In a xenograft model, TM471-1 achieved complete tumor regression in 7 out of 10 mice at a 15 mg/kg dose, leading to its advancement into Phase I clinical trials.[8]
-
-
Dual c-Met and VEGFR2 Inhibition: To combat tumor growth, angiogenesis, and metastasis simultaneously, dual inhibitors are an attractive strategy. An imidazo[1,2-a]pyridine derivative (compound 26 ) was developed to potently inhibit both c-Met and VEGFR2.[9]
-
In Vivo Efficacy: This compound showed dose-dependent antitumor efficacy in both MKN45 (gastric) and COLO205 (colon) mouse xenograft models, with a treated/control ratio (T/C) as low as 4% at a 5 mg/kg oral dose in the MKN45 model.[9]
-
Targeting Inflammatory and Autoimmune Pathways
Beyond oncology, the scaffold's versatility extends to inflammatory diseases.
-
IKKβ Inhibition: I-kappa B kinase beta (IKKβ) is a central kinase in the NF-κB signaling pathway, a master regulator of inflammation. Optimized imidazo[1,2-b]pyridazine derivatives were developed as IKKβ inhibitors.[10] These compounds demonstrated in vivo activity by inhibiting TNFα production in mice and showed efficacy in collagen-induced arthritis models in both mice and rats, validating their anti-inflammatory potential.[11][12]
-
Tyk2 JH2 Inhibition: Tyrosine kinase 2 (Tyk2), a member of the JAK family, is involved in cytokine signaling pathways crucial to autoimmune diseases. An imidazo[1,2-b]pyridazine derivative (compound 6 ) was identified as a potent and selective inhibitor of the Tyk2 pseudokinase (JH2) domain. This compound was orally bioavailable and fully efficacious in a rat adjuvant arthritis model at a low dose of 5 mg/kg, bid.[13]
Comparative Efficacy and Data Summary
To facilitate direct comparison, the table below summarizes the in vivo performance of key imidazo[1,2-b]pyridazine-based candidates.
| Compound Name/ID | Target(s) | In Vivo Model | Dosing & Route | Key Efficacy Readout | Reference |
| CCT251236 | Pirin (HSF1 Pathway) | SK-OV-3 Ovarian Xenograft | 20 mg/kg, po, qd | 70% Tumor Growth Inhibition (%TGI) | [4] |
| TM471-1 (cpd 22) | BTK (irreversible) | B cell malignancy xenograft | 15 mg/kg | Complete tumor regression in 7/10 mice | [8] |
| Compound 26 | c-Met / VEGFR2 | MKN45 Gastric Xenograft | 5 mg/kg, po, qd | 4% Treated/Control Ratio (T/C) | [9] |
| Compound 27f | Mps1 (TTK) Kinase | Not specified | Orally administered | Active in vivo | [5] |
| IKKβ Inhibitor | IKKβ | Rat Collagen-Induced Arthritis | Not specified | Efficacious in arthritis model | [12] |
| Tyk2 JH2 Inhibitor | Tyk2 (JH2 Domain) | Rat Adjuvant Arthritis | 5 mg/kg, bid | Fully efficacious in arthritis model | [13] |
Key Experimental Protocols
The trustworthiness of in vivo data hinges on robust and well-controlled experimental design. Below is a standardized protocol for a xenograft efficacy study, a cornerstone of preclinical oncology research.
Protocol 4.1: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an imidazo[1,2-b]pyridazine-based drug candidate in an immunodeficient mouse model bearing human-derived tumors.
Causality: This model is chosen to assess the direct effect of a compound on human cancer cells in vivo, removing the complexity of a competent immune system which could otherwise reject the human tumor.
Methodology:
-
Animal Model: Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old. Acclimatize for at least one week prior to the study.
-
Cell Culture: Culture the selected human cancer cell line (e.g., SK-OV-3) under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Tumor Implantation:
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Subcutaneously inject 5-10 million cells (in a volume of 100-200 µL) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²) / 2.
-
When mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group) to ensure uniform tumor size distribution across groups.
-
-
Drug Formulation and Administration:
-
Prepare the drug candidate in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). The vehicle must be tested for any intrinsic anti-tumor effects.
-
Administer the compound via the specified route (e.g., oral gavage) and schedule (e.g., 20 mg/kg, once daily). The vehicle-only group serves as the negative control.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a critical indicator of compound toxicity.
-
The study endpoint is reached when tumors in the control group reach a specified maximum volume (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 33 days).[4]
-
-
Data Analysis:
-
At the end of the study, euthanize animals and excise tumors for final weight measurement.
-
Calculate %TGI using the formula: 100 x (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Mechanistic Insights & Visualized Workflows
Understanding the mechanism of action is crucial for rational drug development. The diagrams below illustrate a key signaling pathway targeted by this scaffold and the logical flow of a preclinical efficacy study.
Caption: HSF1 stress response pathway and proposed inhibition.
Caption: Standard workflow for a xenograft tumor model efficacy study.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold continues to be a highly productive platform for the discovery of potent and selective modulators of critical disease targets. The successful in vivo efficacy demonstrated by compounds like CCT251236 in oncology, and specific inhibitors for IKKβ and Tyk2 in inflammatory models, underscores the scaffold's therapeutic potential. The progression of TM471-1 into clinical trials for B cell malignancies is a testament to the translational success achievable with this chemical class.
Future research will likely focus on further refining selectivity to minimize off-target effects, enhancing pharmacokinetic properties for more convenient dosing regimens, and exploring novel applications, such as in neurodegenerative diseases where targets like GSK-3β are implicated.[14] The integration of phenotypic screening with advanced target identification methods, as exemplified by the discovery of CCT251236, will remain a powerful strategy for unlocking the full potential of this privileged scaffold.
References
- Cheeseman, M. D., et al. (2017). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- Park, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- Kettle, J. G., et al. (2017). Abstract LB-304: Discovery of chemical probe CCT251236: An orally bioavailable efficacious pirin ligand from an HSF1 phenotypic screen. AACR Journals. [Online]. Available: [Link]
- Cheeseman, M. D., et al. (2017). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Online]. Available: [Link]
- T V, S., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
- Oh, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Online]. Available: [Link]
- Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
- Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. SciSpace. [Online]. Available: [Link]
- Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Imidazo[1,2-b]pyridazine Analogues
Authored by a Senior Application Scientist
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the FDA-approved kinase inhibitor ponatinib.[1][2] Its versatile biological activity has led to the investigation of analogues for a wide range of therapeutic targets, from kinases to amyloid plaque imaging agents.[3][4][5][6][7] However, as with any drug discovery program, optimizing the pharmacokinetic properties, particularly metabolic stability, is a critical hurdle to overcome in translating a promising hit into a viable clinical candidate. This guide provides an in-depth comparison of the metabolic stability of various imidazo[1,2-b]pyridazine analogues, supported by experimental data and protocols. We will delve into the structural modifications that influence metabolic fate and discuss strategies to enhance stability, providing researchers with the insights needed to design more robust drug candidates.
Assessing Metabolic Stability: A Tale of Two Assays
The liver is the primary site of drug metabolism, and in vitro assays using liver-derived components are indispensable tools for predicting a compound's in vivo clearance.[8] The two most common assays employed in early drug discovery are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9] This assay is a cost-effective, high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[9]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to the final concentration (typically 1 µM) in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) containing liver microsomes (e.g., 0.5 mg/mL protein).
-
Initiation of Metabolic Reaction: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A parallel incubation without NADPH serves as a negative control.[9]
-
Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Hepatocyte Stability Assay
Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[10] This makes the hepatocyte stability assay a more comprehensive and physiologically relevant model that can account for cellular uptake and both phases of metabolism.[10]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in an appropriate incubation medium.[11]
-
Incubation Setup: The test compound is added to the hepatocyte suspension (e.g., 1 million cells/mL) at a final concentration (e.g., 1 µM).
-
Time-Course Incubation: The suspension is incubated at 37°C in a humidified incubator, often with gentle shaking. Aliquots are removed at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent with an internal standard to each aliquot.
-
Sample Processing and Analysis: Similar to the microsomal assay, samples are processed and analyzed by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine the half-life and intrinsic clearance.
Figure 2: Structure-Metabolism Relationships for Imidazo[1,2-b]pyridazines.
Key Metabolic Pathways: The Role of CYP and Aldehyde Oxidase
While CYP enzymes are major contributors to the metabolism of many xenobiotics, nitrogen-containing heterocyclic scaffolds like imidazo[1,2-b]pyridazine can also be substrates for other enzymes, most notably Aldehyde Oxidase (AO). [12][13]
-
Cytochrome P450 (CYP) Enzymes: These heme-containing enzymes, primarily located in the liver, catalyze a variety of oxidative reactions, including aromatic hydroxylation, N-dealkylation, and S-oxidation. [14]For imidazo[1,2-b]pyridazines, CYP-mediated oxidation of accessible aromatic rings and alkyl substituents is a common metabolic pathway.
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocycles. [12][15]It catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen atom. [13][16]The contribution of AO to a compound's metabolism may be underestimated in microsomal assays, as AO is a cytosolic enzyme, highlighting the importance of hepatocyte assays. [13]
Figure 3: Key metabolic pathways for imidazo[1,2-b]pyridazine analogues.
Strategies to Enhance Metabolic Stability
Improving the metabolic stability of imidazo[1,2-b]pyridazine analogues is a key objective in lead optimization. Several strategies can be employed:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms or small alkyl groups, at positions susceptible to metabolic attack can sterically hinder the approach of metabolizing enzymes.
-
Modifying Electronic Properties: Incorporating electron-withdrawing groups can decrease the electron density of the aromatic rings, making them less prone to oxidative metabolism.
-
Bioisosteric Replacements: As demonstrated, replacing metabolically labile moieties with more stable bioisosteres is a powerful strategy. [17][18][19][20][21]For example, replacing a phenyl ring with a pyridyl or other heterocyclic ring can significantly improve the metabolic profile. [19]
Conclusion
The imidazo[1,2-b]pyridazine scaffold remains a highly attractive starting point for the design of novel therapeutics. A thorough understanding of the structure-metabolism relationships and the interplay of different metabolizing enzymes is crucial for the successful development of drug candidates based on this core. By employing a combination of in vitro metabolic stability assays and rational medicinal chemistry strategies, such as blocking metabolic soft spots and utilizing bioisosteric replacements, researchers can effectively navigate the challenges of metabolic instability and design imidazo[1,2-b]pyridazine analogues with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- Domainex.
- Wikipedia. Aldehyde oxidase. [Link]
- Cambridge MedChem Consulting. Aldehyde Oxidase. [Link]
- Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Jorgensen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. [Link]
- ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]
- Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. [Link]
- ResearchGate. Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. [Link]
- Springer Nature Experiments.
- BioDuro.
- Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
- PubMed. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. [Link]
- National Center for Biotechnology Information. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- MTT-Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
- National Center for Biotechnology Information. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. [Link]
- Semantic Scholar.
- PubMed. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
- SpiroChem.
- ChEMBL. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen... [Link]
- PubMed. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
- National Center for Biotechnology Information. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. [Link]
- Chemspace. Bioisosteric Replacements. [Link]
- PubMed. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. [Link]
- PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]
- MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
- ResearchGate. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
- The Royal Society of Chemistry. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
- PubMed. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
- RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. [Link]
- PubMed. (2023).
- PubMed. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. [Link]
- PubMed. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. [Link]
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 13. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 18. chem-space.com [chem-space.com]
- 19. mdpi.com [mdpi.com]
- 20. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Docking Studies of 3-Functionalized Imidazo[1,2-b]pyridazines in Kinase Active Sites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Kinase Inhibition with a Privileged Scaffold
The protein kinase family, a cornerstone of cellular signaling, has emerged as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Consequently, the rational design of potent and selective kinase inhibitors is a paramount objective for medicinal chemists. Within the vast chemical space of potential inhibitors, the imidazo[1,2-b]pyridazine scaffold has earned the designation of a "privileged structure".[2][3] Its rigid, bicyclic framework serves as an excellent bioisostere for the purine core of ATP, enabling it to effectively compete for the kinase active site. The commercial success of inhibitors like Ponatinib has fueled intense interest in this scaffold, leading to the development of derivatives targeting a wide array of kinases, including PIM, GSK-3β, DYRK, c-Met, and Mps1.[4][5][6][7][8][9]
A key feature of this scaffold's versatility is the amenability of its 3-position to functionalization.[6][10][11] Substituents at this position can be strategically varied to probe different sub-pockets of the ATP binding site, thereby fine-tuning inhibitor potency and, crucially, selectivity. Computational methods, particularly molecular docking, are indispensable tools in this optimization process.[12][13][14] They provide atomic-level insights into how these ligands interact with their targets, guiding synthetic efforts and explaining complex structure-activity relationships (SAR).
This guide provides an in-depth comparison of docking studies involving 3-functionalized imidazo[1,2-b]pyridazines across various kinase active sites. We will dissect the methodologies, compare binding modes against different kinase families, and correlate computational predictions with supporting experimental data, offering a robust framework for researchers in the field.
The Docking Workflow: A Practical Protocol for Kinase-Inhibitor Modeling
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically through a scoring function.[13][15] The validity of these predictions hinges on a meticulously executed protocol. The causality behind each step is critical: we are not merely fitting a shape into a cavity but simulating a plausible biophysical interaction.
Detailed Experimental Protocol: Structure-Based Docking
-
Step 1: Target Protein Preparation
-
Rationale: The starting point for any docking study is a high-quality, three-dimensional structure of the target kinase. The goal is to prepare this static crystal structure to be a more realistic representation of the physiological state.
-
Procedure:
-
Source Protein Structure: Obtain the kinase crystal structure from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand, which helps validate the location and characteristics of the binding site.
-
Initial Cleanup: Remove all non-essential components, such as crystallization artifacts (e.g., solvents, ions) and all water molecules. Expert Tip: Retain specific water molecules known to mediate key hydrogen bonds between the protein and known inhibitors, as these can be crucial for binding affinity.[16]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). This is critical as it dictates the potential for hydrogen bonding. Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
Binding Site Definition: Define the active site for the docking calculation. This is typically done by generating a grid box centered on the co-crystallized ligand or catalytically important residues in the ATP-binding pocket. The grid size must be sufficient to allow the ligand rotational and translational freedom.
-
-
-
Step 2: Ligand Preparation
-
Rationale: The ligand must be represented in a chemically correct, low-energy 3D conformation to ensure the docking algorithm samples relevant poses.
-
Procedure:
-
Generate 3D Structure: Sketch the 3-functionalized imidazo[1,2-b]pyridazine structures in a 2D chemical editor and convert them to 3D.
-
Charge and Tautomer Assignment: Assign correct partial charges (e.g., Gasteiger charges) and determine the most likely tautomeric and protonation state at physiological pH.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation. This ensures the starting structure is physically plausible.
-
-
-
Step 3: Execution of Molecular Docking
-
Rationale: This step uses a search algorithm to explore various ligand poses within the defined active site and a scoring function to rank these poses based on their predicted binding affinity.
-
Procedure:
-
Select Docking Software: Choose a well-validated docking program such as AutoDock, Glide, or GOLD.
-
Configure and Run: Load the prepared protein and ligand files. The search algorithm (e.g., a genetic algorithm) will generate a diverse set of binding poses.[15] The scoring function then evaluates each pose, calculating a value (e.g., binding energy in kcal/mol or a dimensionless score) that estimates binding affinity.
-
Post-Docking Analysis: The output is a series of ranked poses. It is crucial to go beyond the top score. Visually inspect the top-ranked poses for chemical reasonability. Look for key interactions known to be important for kinase inhibition, such as hydrogen bonds to the hinge region backbone.
-
-
Visualization: Standard Docking Workflow
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Scaffolds for Kinase Inhibition Beyond Imidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic properties necessitates a broader exploration of alternative molecular frameworks. This guide provides an in-depth technical comparison of promising alternative scaffolds to imidazo[1,2-b]pyridazine for kinase inhibition, supported by experimental data and detailed methodologies, to empower researchers in the strategic design of next-generation kinase inhibitors.
The Rationale for Seeking Alternatives
The imidazo[1,2-b]pyridazine core, while successful, is not without its limitations. Challenges such as scaffold-hopping to circumvent existing intellectual property, the need for improved selectivity to minimize off-target effects, and the quest for enhanced drug-like properties like metabolic stability and oral bioavailability drive the exploration of alternative heterocyclic systems. This guide will delve into several such scaffolds that have demonstrated significant potential in kinase inhibition.
Comparative Analysis of Alternative Scaffolds
This section provides a head-to-head comparison of the imidazo[1,2-b]pyridazine scaffold with prominent alternatives, focusing on their biological activity against key kinase targets.
Imidazo[1,2-a]pyrazines: A Close Relative with Distinct Advantages
The imidazo[1,2-a]pyrazine scaffold is a bioisostere of imidazo[1,2-b]pyridazine and has been successfully employed in the development of potent kinase inhibitors.[1]
Key Features & Performance Insights:
-
Potency: Imidazo[1,2-a]pyrazine-based compounds have demonstrated low nanomolar to picomolar inhibitory activity against various kinases, including Aurora kinases and PI3K.[2][3][4]
-
Structure-Activity Relationship (SAR): The SAR of imidazo[1,2-a]pyrazines has been extensively explored, revealing that substitutions at the 8-position can significantly impact both potency and pharmacokinetic properties.[1]
-
Advantages: In some cases, this scaffold has been shown to offer improved metabolic stability and oral bioavailability compared to its imidazo[1,2-b]pyridazine counterpart.[5]
| Compound | Scaffold | Target Kinase | IC50 / Ki (nM) | Reference |
| Compound 42 | Imidazo[1,2-a]pyrazine | PI3Kα | 0.06 | [5] |
| Compound 42 | Imidazo[1,2-a]pyrazine | mTOR | 3.12 | [5] |
| 10i | Imidazo[1,2-a]pyrazine | Aurora A | - (Potent) | [2] |
| SCH 1473759 | Imidazo[1,2-a]pyrazine | Aurora A | 0.02 (Kd) | [4] |
| SCH 1473759 | Imidazo[1,2-a]pyrazine | Aurora B | 0.03 (Kd) | [4] |
Pyrazolo[1,5-a]pyrimidines: A Versatile and Potent Scaffold
The pyrazolo[1,5-a]pyrimidine core is another key heterocyclic system that has yielded numerous potent kinase inhibitors, particularly targeting CDKs and Trk kinases.[6]
Key Features & Performance Insights:
-
Mechanism of Action: Pyrazolo[1,5-a]pyrimidines typically act as ATP-competitive inhibitors, with the pyrimidine nitrogen atoms forming crucial hydrogen bonds with the kinase hinge region.[7]
-
Selectivity: Judicious structural modifications on this scaffold have led to the development of highly selective inhibitors for kinases such as CDK9.[8]
-
Clinical Relevance: The versatility of this scaffold is underscored by its presence in compounds that have progressed to clinical trials for various cancers.[7]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | [6] |
| Compound 9 | Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | [6] |
| Compound 18b | Pyrazolo[1,5-a]pyrimidine | CDK9 | - (Potent) | [8] |
| CX-4945 | Pyrazolo[1,5-a]pyrimidine | CK2 | - (Orally available) | [9] |
Thieno[3,2-d]pyrimidines and Thieno[2,3-d]pyrimidines: Exploiting the Thiophene Moiety
The fusion of a thiophene ring to a pyrimidine core gives rise to the thienopyrimidine scaffolds, which have been successfully developed as inhibitors of a range of kinases, including VEGFR-2 and RIPK2.[10][11]
Key Features & Performance Insights:
-
Dual Inhibition: Some thieno[3,2-d]pyrimidine derivatives have been identified as dual EGFR/ErbB-2 kinase inhibitors.
-
In Vivo Efficacy: Compounds based on the thieno[3,2-d]pyrimidine scaffold have demonstrated significant anti-inflammatory and hepatoprotective effects in in vivo models.[10]
-
SAR: Structure-activity relationship studies have shown that substitutions on the pyrimidine ring are crucial for potent inhibitory activity.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| HY3 | Thieno[3,2-d]pyrimidine | RIPK2 | 11 | [10] |
| Compound 17f | Thieno[2,3-d]pyrimidine | VEGFR-2 | - (Potent) | [11] |
| Various | Thieno[3,2-d]pyrimidine | Tpl2 | - (Potent) | [9] |
2-Aminobenzimidazoles: A Bioisostere with Improved Properties
The 2-aminobenzimidazole scaffold has been successfully employed as a bioisosteric replacement for other kinase inhibitor motifs, leading to compounds with improved physicochemical properties.[12]
Key Features & Performance Insights:
-
Improved Solubility: This scaffold has been shown to enhance the aqueous solubility of kinase inhibitors compared to other series.[12]
-
In Vivo Efficacy: 2-aminobenzimidazole-based inhibitors have demonstrated excellent oral activity in preclinical models of inflammatory diseases.[2][13]
-
Potency: Compounds incorporating this scaffold have achieved low-nanomolar potency against kinases such as p38α and Aurora kinases.[2][12]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 18 | 2-Aminobenzimidazole | p38α | - (Potent) | [2][13] |
| Compound 6m | 2-Aminobenzimidazole | Aurora Kinases | - (Potent) | [12] |
Experimental Methodologies
The robust evaluation of kinase inhibitors relies on a suite of well-designed biochemical and cell-based assays, followed by in vivo efficacy studies. This section provides detailed protocols for key experiments.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[6]
Experimental Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically in DMSO).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase) in kinase reaction buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target kinase within intact cells, providing a more physiologically relevant assessment of potency.[7][14]
Experimental Protocol:
-
Cell Preparation:
-
Plate cells expressing the NanoLuc®-kinase fusion protein in a white, 96-well assay plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) to the cells at a predetermined optimal concentration.
-
Immediately add the diluted test compound to the wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow for binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Principle of the NanoBRET™ Target Engagement Assay.
In Vivo Efficacy Study: Mouse Xenograft Model
Mouse xenograft models are a standard preclinical tool to evaluate the anti-tumor efficacy of kinase inhibitors.[15][16]
Experimental Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Caption: Workflow for a mouse xenograft efficacy study.
Conclusion
The exploration of alternative scaffolds beyond the well-trodden path of imidazo[1,2-b]pyridazine is a critical endeavor in the pursuit of novel kinase inhibitors with superior therapeutic profiles. Scaffolds such as imidazo[1,2-a]pyrazines, pyrazolo[1,5-a]pyrimidines, thienopyrimidines, and 2-aminobenzimidazoles offer diverse chemical space and have demonstrated compelling preclinical data. By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can make more informed decisions in the design and evaluation of next-generation kinase inhibitors, ultimately accelerating the development of new cancer therapies.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
- Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy. ACS Publications.
- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. National Institutes of Health.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Design of Potent and Selective 2-aminobenzimidazole-based p38alpha MAP Kinase Inhibitors With Excellent in Vivo Efficacy. PubMed.
- Exploring the scaffold universe of kinase inhibitors. PubMed.
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Institutes of Health.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health.
- Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate.
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications.
- Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed.
- Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
- 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. PubMed.
- SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... ResearchGate.
- 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. National Institutes of Health.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI.
- Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. PubMed.
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. ACS Publications.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. SciSpace.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- Comparability of Mixed IC50 Data – A Statistical Analysis. National Institutes of Health.
- (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.
Sources
- 1. Kinase Inhibitors: Approved Drugs and Clinical Candidates | Semantic Scholar [semanticscholar.org]
- 2. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [se.promega.com]
- 8. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 9. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol (CAS No. 675580-49-1). As a novel heterocyclic compound used in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
Core Principle: Proactive Waste Management
Research compounds like this compound, which are not yet fully characterized for their toxicological and environmental impact, must be treated as hazardous waste by default.[1][2] The foundation of proper disposal is a proactive waste management plan that begins before the chemical is even used. All research laboratories must implement proper pharmaceutical waste disposal procedures to protect human health and the environment, and to comply with state and federal regulations.[3]
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling and disposal. While comprehensive data for this specific molecule is limited, its structural features—a chlorinated heterocyclic core—provide critical clues for risk assessment.
The Safety Data Sheet (SDS) is the primary source of hazard information.[1] For this compound, the available data indicates it should be handled with caution.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Class | Classification & Precautionary Statement | Rationale & Source |
| Acute Toxicity | Data not fully available. Assumed to be harmful if swallowed, inhaled, or in contact with skin. | As a bioactive research chemical, unknown toxicity necessitates caution. General practice for novel compounds. |
| Environmental Hazard | Data not fully available. Avoid release to the environment.[4] | Chlorinated organic compounds can be persistent and harmful to aquatic life. Unused pharmaceuticals may not readily break down after release into the environment.[2][6] |
| Regulatory Status | Halogenated Organic Compound. | As a molecule containing a carbon-halogen bond, it falls under specific regulatory scrutiny for disposal, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] |
| Physical Hazard | Data not available. Keep away from heat and open flames. | Assumed to be a stable solid, but should be kept away from ignition sources as a standard precaution.[4] |
Personnel Protection: Your First Line of Defense
Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form—pure compound, solutions, or waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only under a certified chemical fume hood.[4] | Prevents inhalation of dust or aerosols, which is a primary route of exposure. |
Spill Management Protocol
Accidents happen. A clear, rehearsed spill response plan is essential for minimizing exposure and environmental contamination.
For a Small Spill (Solid or Solution):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in Table 2.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb solutions in flammable solvents.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
For a Large Spill:
-
EVACUATE the immediate area.
-
Activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency number or 911.
-
Provide the dispatcher with the name of the chemical, the location, and the estimated quantity spilled.
The Disposal Workflow: From Benchtop to Final Disposition
Disposal of this compound must follow a strict, documented workflow. It is classified as a halogenated organic waste and requires segregation from other waste streams.[8] This is because halogenated wastes necessitate high-temperature incineration with specific scrubbers to prevent the formation of dioxins and other toxic byproducts.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unadulterated, expired, or waste this compound powder in a dedicated container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: If the compound is in solution, it must be collected in a "Halogenated Organic Liquid Waste" container.[8] Do not mix with non-halogenated solvent waste.
-
Contaminated Debris: All items that have come into direct contact with the compound—gloves, weigh boats, pipette tips, absorbent pads, and contaminated glassware—must be collected in a separate, clearly labeled solid waste container.[9] Sharps must be placed in a puncture-proof sharps container designated for chemically contaminated items.
-
-
Containerization:
-
Labeling:
-
All waste containers must be labeled the moment the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." For mixtures, list all components and their approximate percentages. Do not use abbreviations.[8]
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation (start date).
-
-
-
On-Site Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers.[10]
-
Keep containers closed at all times except when actively adding waste.[8]
-
-
Professional Disposal:
-
Never dispose of this chemical down the drain or in the regular trash.[6][9]
-
Contact your institution's EHS department to schedule a waste pickup.[1][10] They will manage the transfer to a licensed hazardous waste disposal facility.
-
The ultimate disposal method will be high-temperature incineration, which is the EPA-preferred method for destroying halogenated organic compounds.[11]
-
Disposal Workflow Diagram
Caption: The mandatory workflow for the disposal of this compound.
Decontamination of Glassware and Surfaces
Proper decontamination is crucial to prevent cross-contamination and unintended exposure.
-
Initial Rinse: Perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., the solvent used in the procedure, or ethanol/acetone). This first rinsate is considered acutely hazardous and MUST be collected as halogenated liquid waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10]
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and hot water.
-
Surface Decontamination: Wipe down the chemical fume hood sash, work surface, and any potentially contaminated equipment with the same solvent, followed by a soap and water cleaning. All wipes must be disposed of as hazardous solid waste.
By adhering to this comprehensive guide, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Trust in these self-validating protocols to build a foundation of safety and responsibility in your laboratory.
References
- University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]
- Wayne State University. Pharmaceutical Waste. Office of Environmental Health and Safety. [Link]
- Auburn University. Pharmaceutical Wastes. Department of Risk Management and Safety. [Link]
- Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
- VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. [Link]
- Google Patents.
- Electronic Code of Federal Regulations (eCFR).
- National Institutes of Health (NIH). (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
- U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. [Link]
- Braun Research Group.
- U.S. Environmental Protection Agency (EPA). (2025, December 4).
- U.S. Environmental Protection Agency (EPA).
Sources
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol (CAS No. 675580-49-1). As a novel research chemical, its toxicological properties are not fully characterized, demanding a safety-first approach grounded in a thorough understanding of its known hazards and the principles of chemical risk management. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with this compound is the first step in developing a robust safety protocol. The primary source for this information is the Safety Data Sheet (SDS), which classifies the compound based on the Globally Harmonized System (GHS).
The known hazards associated with this compound necessitate careful handling to prevent exposure.[1] A key principle in laboratory safety is to treat compounds with incomplete toxicological data as potentially more hazardous than currently understood.[2][3] Therefore, the following precautions are based on both the documented hazards and the potential for unknown risks.
| Hazard Classification | GHS Code | Precautionary Rationale |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3] This necessitates preventing ingestion through contaminated hands or equipment. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][3] Direct contact can lead to inflammation, redness, or dermatitis. |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][3] Splashes pose a significant risk of damage to the eyes. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][3] Inhalation of the solid dust or aerosols can irritate the respiratory tract. |
Engineering Controls: Your First and Most Effective Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, engineering controls must be in place to minimize exposure at the source.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood.[1][4] This is critical for preventing the inhalation of airborne particles, which may cause respiratory irritation.[1][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, but good overall air exchange is a crucial secondary control.[4]
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of the workspace.
Personal Protective Equipment (PPE): A Multi-Layered Defense System
The selection of PPE must directly address the hazards identified in Section 1. The minimal PPE required for handling this compound includes a lab coat, chemical splash goggles, and appropriate gloves.[5]
Hand Protection
Given that the compound is a known skin irritant, robust hand protection is non-negotiable.[1][3]
-
Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] They provide a good barrier against a range of chemicals for short-term use.[7]
-
Best Practice - Double Gloving: For procedures involving more than incidental contact, such as weighing or preparing stock solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the clean removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use.[3] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact.[3] Dispose of gloves after each use or upon contamination and wash hands thoroughly.[3][6]
Eye and Face Protection
This compound is classified as a serious eye irritant, making eye protection a critical priority.[1][3]
-
Chemical Splash Goggles: Standard safety glasses with side shields are insufficient as they do not protect from splashes.[5][6] Chemical splash goggles that form a seal around the eyes are mandatory.[5] They must meet the ANSI Z87.1 standard.[7]
-
Face Shield: When handling larger quantities (>50 mL) of a solution or when there is a significant risk of a splash, a face shield should be worn in addition to chemical splash goggles.[5][6] The goggles provide the primary seal against splashes, while the face shield protects the rest of the face.[6]
Body Protection
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required to protect the skin and personal clothing from contamination.[7]
-
Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in any laboratory setting where hazardous chemicals are handled.[5][7]
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection is not typically required. However, it may be necessary in specific situations:
-
Spill Cleanup: In the event of a large spill outside of a fume hood.
-
Aerosol Generation: If a procedure is likely to generate significant aerosols or dust that cannot be contained by a fume hood.
If a respirator is deemed necessary, it must be NIOSH-approved, and the user must be part of the institution's respiratory protection program, which includes medical clearance and fit-testing.[4][8]
Safe Handling Workflow: A Step-by-Step Protocol
This workflow integrates safety checks at every stage of a common laboratory procedure: preparing a stock solution.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
Skin Exposure:
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Seek immediate medical attention if irritation persists.[4]
Eye Exposure:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do.[4]
-
Seek immediate medical attention.
Spill Cleanup:
-
Alert others in the area and evacuate if necessary.
-
Wearing full PPE (including respiratory protection if the spill is large and outside a hood), cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[1]
-
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling of any research chemical.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (such as methanol or ethanol, depending on solubility), followed by a thorough washing with soap and water. The initial solvent rinsate must be collected as hazardous waste.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.
References
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
- Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety. [Link]
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Personal Protective Equipment and Chemistry. American Chemistry Council, Chemical Safety Facts. [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. orgsyn.org [orgsyn.org]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
